Product packaging for Felbamate(Cat. No.:CAS No. 25451-15-4)

Felbamate

Cat. No.: B1672329
CAS No.: 25451-15-4
M. Wt: 238.24 g/mol
InChI Key: WKGXYQFOCVYPAC-UHFFFAOYSA-N
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Description

Felbamate is the bis(carbamate ester) of 2-phenylpropane-1,3-diol. An anticonvulsant, it is used in the treatment of epilepsy. It has a role as an anticonvulsant and a neuroprotective agent.
This compound is an anticonvulsant drug used in the treatment of epilepsy. In particular, in the adult patient population, it can be employed to treat partial seizures (with and without generalization). Alternatively, it is used to treat partial and generalized seizures associated with Lennox-Gastaut syndrome in children. It has a weak inhibitory effect on GABA receptor binding sites.
This compound is an Anti-epileptic Agent. The physiologic effect of this compound is by means of Decreased Central Nervous System Disorganized Electrical Activity.
This compound is a dicarbamate derivative anticonvulsant that is typically used in combination with other antiepileptic medications for refractory partial onset or generalized seizures. This compound has been associated with multiple cases of aplastic anemia and acute liver failure and its use is now restricted.
This compound is a propanediol compound with anticonvulsant and antiepileptic properties. Although the exact mechanism of action is unknown, this compound may be an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor-ionophore complex, thereby blocking the effects of the excitatory amino acids, suppressing neuronal firing, and preventing seizure activity. This compound also has weak inhibitory effects on gamma-aminobutyric acid (GABA) receptor binding sites which may contribute to its inhibitory effect on neuronal excitatory.
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1993 and has 3 approved and 1 investigational indication. This drug has a black box warning from the FDA.
This compound is an anticonvulsant drug used in the treatment of epilepsy. It is used to treat partial seizures (with and without generalization) in adults and partial and generalized seizures associated with Lennox-Gastaut syndrome in children. It has a weak inhibitory effect on GABA receptor binding sites.
A PEGylated phenylcarbamate derivative that acts as an antagonist of NMDA RECEPTORS. It is used as an anticonvulsant, primarily for the treatment of SEIZURES in severe refractory EPILEPSY.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H14N2O4 B1672329 Felbamate CAS No. 25451-15-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-carbamoyloxy-2-phenylpropyl) carbamate
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InChI

InChI=1S/C11H14N2O4/c12-10(14)16-6-9(7-17-11(13)15)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H2,12,14)(H2,13,15)
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InChI Key

WKGXYQFOCVYPAC-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C=C1)C(COC(=O)N)COC(=O)N
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Molecular Formula

C11H14N2O4
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DSSTOX Substance ID

DTXSID9023041
Record name Felbamate
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Molecular Weight

238.24 g/mol
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Physical Description

Solid
Record name Felbamate
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Solubility

Slightly soluble in water, Sparingly soluble in water, methanol, ethanol, acetone and chloroform; freely soluble in DSMO, 1-methyl-2-pyrrolidinone and DMF., 7.42e-01 g/L
Record name Felbamate
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Record name 2-PHENYL-1,3-PROPANEDIOL DICARBAMATE
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Color/Form

White powder

CAS No.

25451-15-4
Record name Felbamate
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Record name 2-phenylpropane-1,3-diyl dicarbamate
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Record name 2-PHENYL-1,3-PROPANEDIOL DICARBAMATE
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Melting Point

151-153 °C, 151.5 °C
Record name Felbamate
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Record name Felbamate
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Foundational & Exploratory

Felbamate's Mechanism of Action on NMDA Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication utilized in the management of refractory epilepsy, particularly for partial seizures and seizures associated with Lennox-Gastaut syndrome.[1][2] Its clinical efficacy is attributed to a unique and multifaceted mechanism of action that distinguishes it from many other anti-seizure drugs. A primary and extensively studied aspect of its pharmacological profile is its modulatory effect on the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission.[1][3] Excessive activation of NMDA receptors is implicated in the pathophysiology of seizures, and this compound's ability to inhibit these receptors contributes significantly to its anticonvulsant properties.[3] This document provides an in-depth examination of the molecular interactions between this compound and the NMDA receptor, detailing the quantitative aspects of this interaction, the experimental protocols used for its characterization, and the specific binding sites involved.

Core Mechanism of Action at the NMDA Receptor

This compound's action on the NMDA receptor is complex, characterized by several key features:

  • Subtype Selectivity: this compound exhibits a modest but significant selectivity for NMDA receptors containing the GluN2B (formerly NR2B) subunit.[1][4] This preference for GluN2B-containing receptors may contribute to its distinct clinical profile and potentially more favorable neurobehavioral safety compared to non-selective NMDA antagonists.[4][5]

  • Noncompetitive Antagonism: The inhibitory action of this compound is noncompetitive with respect to the co-agonists glutamate (or NMDA) and glycine.[1] This means it does not bind directly to the glutamate or glycine recognition sites to block receptor activation.

  • Channel Blocking and Gating Modification: Evidence suggests this compound acts as an open-channel blocker, physically occluding the ion channel pore when the receptor is in an active state.[6][7] Furthermore, it is described as a "gating modifier," influencing the transition of the receptor between resting, activated, and desensitized states.[8] this compound shows a higher affinity for the open and desensitized states of the NMDA channel, a property that leads to a use-dependent block.[8][9] This means its inhibitory effect is more pronounced with higher frequencies of receptor activation, such as those occurring during seizure activity.[8]

  • Allosteric Modulation: this compound interacts with a unique site within the external vestibule of the receptor's ion channel.[1][10] This interaction allosterically modulates the receptor's function. For instance, while inhibiting channel current, this compound has been shown to enhance the binding affinity of NMDA for the GluN2B receptor subtype.[1][11]

Quantitative Data Summary

The interaction of this compound with NMDA receptors has been quantified across various studies using different experimental systems. The following tables summarize key inhibitory concentrations (IC50) and dissociation constants (Kd).

Table 1: this compound Inhibitory Concentration (IC50) at Recombinant NMDA Receptor Subtypes

NMDA Receptor SubtypeIC50 (mM)Experimental SystemReference(s)
NR1a/NR2A2.6HEK 293 Cells[4]
NR1/NR2A8.56Xenopus Oocytes[1]
NR1a/NR2B0.52HEK 293 Cells[4]
NR1/NR2B0.93Xenopus Oocytes[1]
NR1a/NR2C2.4HEK 293 Cells[4]
NR1/NR2C2.02Xenopus Oocytes[1]

Data presented as the concentration of this compound required to inhibit 50% of the NMDA- and glycine-evoked current.

Table 2: State-Dependent Dissociation Constants (Kd) of this compound

NMDA Receptor StateDissociation Constant (Kd) (µM)Experimental SystemReference(s)
Resting (Closed)~200Rat Hippocampal Neurons[8]
Activated (Open)~110Rat Hippocampal Neurons[8]
Desensitized~55Rat Hippocampal Neurons[8]
Resting (Closed)~300Rat Hippocampal Neurons[11]
Open/Desensitized~70Rat Hippocampal Neurons[11]

Data represent the calculated affinity of this compound for the NMDA receptor in different conformational states.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental techniques.

Electrophysiological Recordings (Patch-Clamp)

This is the primary method for assessing the functional effects of this compound on NMDA receptor ion channel activity.

  • Objective: To measure the flow of ions (current) through NMDA receptors in the presence and absence of this compound and to determine the kinetics of the block.

  • Methodology:

    • Cell Preparation: Human Embryonic Kidney (HEK) 293 cells or Xenopus oocytes are transfected with plasmids encoding specific NMDA receptor subunits (e.g., NR1 and NR2A, NR2B, or NR2C).[1][4] Alternatively, primary neuronal cultures, such as rat hippocampal neurons, are used to study native receptors.[7][8]

    • Recording Configuration: The whole-cell voltage-clamp configuration is most commonly used.[7][12] A glass micropipette filled with an intracellular-like solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the entire cell. The membrane potential is "clamped" at a fixed value (e.g., -60 mV).[4][13]

    • Solutions: The external (bath) solution contains ions mimicking the extracellular environment, along with NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) to activate the receptors.[4][14] The internal (pipette) solution mimics the intracellular environment.

    • Drug Application: this compound is applied to the cells via perfusion of the external solution at varying concentrations. NMDA receptor currents are recorded before, during, and after this compound application to assess the degree of inhibition.

    • Data Analysis: The peak and steady-state current amplitudes are measured. Concentration-response curves are generated by plotting the percentage of current inhibition against the this compound concentration, from which the IC50 value is calculated.[4]

Radioligand Binding Assays

These assays are used to investigate this compound's interaction with specific binding sites on the NMDA receptor complex.

  • Objective: To determine if this compound competes for binding with known ligands of the NMDA receptor channel or modulatory sites.

  • Methodology:

    • Tissue Preparation: Membranes are prepared from specific brain regions, such as the rat forebrain, which are rich in NMDA receptors.[6]

    • Incubation: The prepared membranes are incubated with a specific radiolabeled ligand (e.g., [3H]dizocilpine, which binds within the ion channel pore) and varying concentrations of unlabeled this compound.[6]

    • Separation and Counting: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity trapped on the filters (representing bound ligand) is quantified using liquid scintillation counting.

    • Data Analysis: The ability of this compound to displace the radioligand is measured. Competitive inhibition of [3H]dizocilpine binding indicates that this compound interacts with the channel-blocking site.[6] Similar experiments using radioligands for the glycine site (e.g., [3H]5,7-dichlorokynurenic acid) have shown that this compound does not act at this location.[6]

Site-Directed Mutagenesis

This molecular biology technique is employed to pinpoint the specific amino acid residues that form the this compound binding site.

  • Objective: To identify the molecular determinants of the this compound binding pocket.

  • Methodology:

    • Mutant Receptor Generation: Plasmids containing the cDNA for NMDA receptor subunits (e.g., NR1, NR2B) are used as templates. Specific codons are altered to substitute individual amino acid residues hypothesized to be part of the binding site.

    • Expression and Recording: The mutated receptor subunits are then expressed in a host system (e.g., HEK 293 cells), and patch-clamp electrophysiology is performed as described above.

    • Data Analysis: The potency of this compound (IC50) is determined for each mutant receptor. A significant decrease in potency (i.e., a higher IC50) for a specific mutation indicates that the mutated residue is critical for this compound binding. Through this method, residues V644 and T648 in the NR1 subunit, and L643 and T647 in the NR2B subunit, have been identified as the major components of the this compound binding site within the external vestibule of the channel pore.[10][15]

Visualizations

NMDA Receptor Signaling and this compound's Point of Intervention

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_vesicle Glutamate Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor (GluN1/GluN2B) Ion_Channel Ion Channel Pore NMDA_R->Ion_Channel Activates Ca_Influx Ca²+ Influx Ion_Channel->Ca_Influx Opens for Excitotoxicity ↓ Excitotoxicity & Seizure Propagation Ca_Influx->Excitotoxicity Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Co-agonist Binds This compound This compound This compound->Ion_Channel Blocks Pore (Use-dependent)

Caption: this compound blocks the NMDA receptor ion channel, reducing Ca²+ influx and subsequent excitotoxicity.

Experimental Workflow for Patch-Clamp Analysis

Patch_Clamp_Workflow A Transfect HEK293 Cells with NMDA Receptor Subunits (e.g., NR1/NR2B) B Culture Cells for 24-48h A->B C Prepare for Recording (Transfer to microscope stage) B->C D Establish Whole-Cell Patch-Clamp Configuration C->D E Record Baseline Current (Apply NMDA + Glycine) D->E F Perfuse with this compound + Agonists E->F G Record Inhibited Current F->G H Washout this compound G->H I Record Recovered Current H->I J Repeat Steps F-I for Multiple Concentrations I->J K Data Analysis: Calculate % Inhibition, Generate Dose-Response Curve, Determine IC50 J->K

Caption: Workflow for determining this compound's IC50 on recombinant NMDA receptors using patch-clamp.

Logical Diagram of this compound's State-Dependent Binding

State_Dependence Resting Resting State (Closed Channel) Open Open State (Activated) Resting->Open Glutamate/Glycine Binding Blocked This compound-Blocked State Resting->Blocked This compound (Low Affinity, Kd ≈ 200-300µM) Open->Resting Deactivation Desensitized Desensitized State Open->Desensitized Prolonged Agonist Exposure Open->Blocked This compound (Higher Affinity, Kd ≈ 70-110µM) Desensitized->Resting Agonist Removal Desensitized->Blocked This compound (Highest Affinity, Kd ≈ 55-70µM) Blocked->Resting Slow Unbinding

Caption: this compound preferentially binds to and stabilizes the open and desensitized states of the NMDA receptor.

References

Felbamate's Dual-Action Mechanism: A Technical Guide on its Modulation of GABAergic and Glutamatergic Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Felbamate is an anticonvulsant medication with a complex and multifaceted mechanism of action that distinguishes it from other antiepileptic drugs. Its clinical efficacy, particularly in refractory epilepsy and Lennox-Gastaut syndrome, is attributed to its dual modulatory effects on the two primary neurotransmitter systems in the central nervous system: the excitatory glutamatergic system and the inhibitory GABAergic system. This technical guide provides an in-depth exploration of this compound's interactions with N-methyl-D-aspartate (NMDA) receptors and γ-aminobutyric acid type A (GABA-A) receptors. It presents quantitative data on its receptor subtype selectivity, details the experimental protocols used to elucidate these mechanisms, and provides visual representations of the involved signaling pathways and experimental workflows.

Modulation of the Glutamatergic System: NMDA Receptor Antagonism

This compound's primary mechanism for dampening excitatory neurotransmission is through its antagonism of NMDA receptors. This action is complex, with evidence suggesting multiple interaction sites and a notable selectivity for specific receptor subtypes.

Mechanism of Action at the NMDA Receptor

This compound's antagonism of NMDA receptors is characterized by its subunit selectivity, with a preferential blockade of receptors containing the NR2B subunit.[1][2] The precise binding site remains a subject of investigation, with several proposed mechanisms:

  • Glycine Co-agonist Site: Some studies suggest that this compound may act as an antagonist at the strychnine-insensitive glycine recognition site on the NMDA receptor complex.[3] The anticonvulsant effects of this compound can be blocked by glycine, supporting this hypothesis.[4]

  • Channel Blocking and Allosteric Modulation: Other evidence points towards this compound interacting with the channel-blocking site within the NMDA receptor ionophore. At a concentration of 1 mM, this compound competitively inhibits the binding of the channel blocker [3H]dizocilpine.[5] At higher concentrations (3 mM), it also demonstrates an allosteric action by reducing the maximal saturation binding.[5]

  • Unique Allosteric Site on the NR2B Subunit: The interaction is noncompetitive with respect to NMDA and glycine and is not voltage-dependent.[2] This suggests that this compound may bind to a unique site on the NR2B subunit, which then allosterically modulates the glutamate binding site.[2]

Quantitative Data: NMDA Receptor Subtype Selectivity

The inhibitory potency of this compound varies significantly across different NMDA receptor subtypes, as demonstrated by the half-maximal inhibitory concentration (IC50) values obtained from electrophysiological studies.

NMDA Receptor Subunit CompositionIC50 (mM)Experimental SystemReference
NR1a/NR2A2.6Human Embryonic Kidney (HEK) 293 Cells[1]
NR1a/NR2B0.52Human Embryonic Kidney (HEK) 293 Cells[1]
NR1a/NR2C2.4Human Embryonic Kidney (HEK) 293 Cells[1]
NR1/NR2A8.56Xenopus Oocytes[2]
NR1/NR2B0.93Xenopus Oocytes[2]
NR1/NR2C2.02Xenopus Oocytes[2]

Signaling Pathway: NMDA Receptor Antagonism by this compound

NMDA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate_Vesicle->Synaptic Cleft Release NMDA_R NMDA Receptor (NR1/NR2B) Ion_Channel Ion Channel Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opening Cellular_Response Cellular Response (e.g., LTP, Excitotoxicity) Ca_Influx->Cellular_Response Glutamate Glutamate Glutamate->NMDA_R Binds to NR2B Glycine Glycine Glycine->NMDA_R Binds to NR1 This compound This compound This compound->NMDA_R Antagonizes (Allosteric/Channel Block) Mg Mg²⁺ Mg->Ion_Channel Blocks (at rest)

Caption: this compound's antagonism of the NMDA receptor, primarily at NR2B-containing subtypes.

Modulation of the GABAergic System: GABA-A Receptor Potentiation

In addition to its effects on the glutamatergic system, this compound also modulates inhibitory neurotransmission by potentiating the function of GABA-A receptors. This action is also subunit-selective, leading to a nuanced effect on GABAergic circuits.

Mechanism of Action at the GABA-A Receptor

This compound positively modulates GABA-A receptors, meaning it enhances the effect of GABA without directly activating the receptor itself.[6] This potentiation leads to an increased influx of chloride ions upon GABA binding, resulting in hyperpolarization of the neuron and a reduced likelihood of firing an action potential. The modulatory effect of this compound is dependent on the specific subunit composition of the GABA-A receptor.

Quantitative Data: GABA-A Receptor Subunit Selectivity

This compound's effect on GABA-A receptors is highly dependent on the subunits that make up the receptor complex. Studies in Xenopus oocytes have shown that this compound's modulatory action ranges from potentiation to inhibition depending on the subunit combination.

GABA-A Receptor Subunit CombinationEffect of this compound (300 µM) on GABA-evoked CurrentsReference
α1β2γ2SPotentiation (37-50% enhancement)[7]
α1β3γ2SPotentiation[6]
α2β2γ2SPotentiation (19-24% enhancement)[7]
α2β3γ2SPotentiation[6]
Receptors containing α4, δ, or γ2L subunitsInhibition[7]

Signaling Pathway: GABA-A Receptor Potentiation by this compound

GABA_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal GABA_Vesicle GABA Vesicle GABA_Vesicle->Synaptic Cleft Release GABA_A_R GABA-A Receptor (e.g., α1β2γ2S) Ion_Channel Cl⁻ Channel Cl_Influx Cl⁻ Influx Ion_Channel->Cl_Influx Opening Hyperpolarization Hyperpolarization (Inhibition) Cl_Influx->Hyperpolarization GABA GABA GABA->GABA_A_R Binds This compound This compound This compound->GABA_A_R Positive Allosteric Modulation

Caption: this compound's positive allosteric modulation of specific GABA-A receptor subtypes.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on glutamatergic and GABAergic systems.

Whole-Cell Voltage-Clamp Electrophysiology for NMDA Receptor Currents

This protocol is adapted from studies investigating the effects of this compound on recombinant NMDA receptors expressed in cell lines.[1][8]

Objective: To measure the inhibitory effect of this compound on currents mediated by specific NMDA receptor subtypes.

1. Cell Culture and Transfection:

  • Culture Human Embryonic Kidney (HEK) 293 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin, and streptomycin.
  • Co-transfect cells with cDNAs encoding the desired NMDA receptor subunits (e.g., NR1a and NR2B) using a suitable transfection reagent (e.g., lipofectamine). A marker gene such as green fluorescent protein (GFP) can be co-transfected for easy identification of transfected cells.
  • Plate cells on glass coverslips and allow 24-48 hours for receptor expression.

2. Electrophysiological Recording:

  • Place a coverslip with transfected cells in a recording chamber on the stage of an inverted microscope.
  • Continuously perfuse the chamber with an external solution containing (in mM): 145 NaCl, 2.5 KCl, 10 HEPES, 10 glucose, 1 CaCl2, and 0.01 glycine (to potentiate NMDA receptor activation), with the pH adjusted to 7.3.
  • Pull recording pipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 Cs-gluconate, 10 HEPES, 10 BAPTA, 2 Mg-ATP, and 0.2 Na-GTP, with the pH adjusted to 7.2.
  • Establish a whole-cell patch-clamp configuration on a GFP-positive cell.
  • Clamp the membrane potential at -60 mV.

3. Data Acquisition and Analysis:

  • Apply NMDA (e.g., 50 µM) and glycine (e.g., 10 µM) to the cell using a rapid solution exchange system to evoke an inward current.
  • After establishing a stable baseline response, co-apply varying concentrations of this compound with the NMDA/glycine solution.
  • Record the peak current amplitude in the absence and presence of this compound.
  • Construct a concentration-response curve by plotting the percentage of inhibition against the this compound concentration.
  • Fit the data to the Hill equation to determine the IC50 value for this compound's inhibition of the specific NMDA receptor subtype.

Radioligand Binding Assay for NMDA Receptor Interaction

This protocol is based on studies investigating this compound's interaction with the NMDA receptor channel blocker site.[5]

Objective: To determine if this compound interacts with the NMDA receptor ion channel.

1. Membrane Preparation:

  • Homogenize rat forebrain tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
  • Centrifuge the resulting supernatant at high speed to pellet the membranes.
  • Wash the membrane pellet multiple times by resuspension and centrifugation in fresh buffer.
  • Resuspend the final pellet in the assay buffer.

2. Binding Assay:

  • In a multi-well plate, combine the membrane preparation, the radioligand [3H]dizocilpine (MK-801), and varying concentrations of unlabeled this compound.
  • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of an unlabeled competitor like unlabeled MK-801).
  • Incubate the plate at room temperature for a sufficient time to reach equilibrium.

3. Separation and Counting:

  • Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.
  • Wash the filters with ice-cold buffer to remove any unbound radioligand.
  • Place the filters in scintillation vials with scintillation fluid.
  • Quantify the radioactivity on the filters using a liquid scintillation counter.

4. Data Analysis:

  • Calculate specific binding by subtracting non-specific binding from total binding.
  • Plot the percentage of specific binding against the concentration of this compound.
  • Determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]dizocilpine.
  • Calculate the dissociation constant (Kb) from the IC50 value using the Cheng-Prusoff equation.

In Vivo Microdialysis for Neurotransmitter Level Measurement

This protocol provides a general framework for assessing the impact of this compound on extracellular levels of glutamate and GABA in the brain of a living animal.[9]

Objective: To measure changes in extracellular glutamate and GABA concentrations in a specific brain region following this compound administration.

1. Surgical Implantation of Microdialysis Probe:

  • Anesthetize the experimental animal (e.g., a rat).
  • Secure the animal in a stereotaxic frame.
  • Implant a guide cannula stereotaxically into the brain region of interest (e.g., hippocampus or cortex).
  • Secure the cannula to the skull with dental cement.
  • Allow the animal to recover from surgery.

2. Microdialysis Procedure:

  • On the day of the experiment, insert a microdialysis probe through the guide cannula into the brain.
  • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant, low flow rate (e.g., 1-2 µL/min).
  • Collect dialysate samples at regular intervals (e.g., every 20 minutes) into collection vials.
  • After collecting baseline samples, administer this compound to the animal (e.g., via intraperitoneal injection).
  • Continue to collect dialysate samples to monitor changes in neurotransmitter levels.

3. Sample Analysis:

  • Analyze the collected dialysate samples to determine the concentrations of glutamate and GABA. This is typically done using high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry detection.
  • The amino acids in the dialysate are often derivatized with a fluorescent tag (e.g., o-phthaldialdehyde) before separation on the HPLC column.

4. Data Analysis:

  • Calculate the baseline concentration of each neurotransmitter.
  • Express the post-drug concentrations as a percentage of the baseline.
  • Use statistical analysis to determine if this compound administration significantly alters the extracellular levels of glutamate and/or GABA.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a whole-cell patch-clamp electrophysiology experiment.

Workflow_PatchClamp start Start prep_cells Cell Culture and Transfection start->prep_cells prep_solutions Prepare External and Internal Solutions start->prep_solutions pull_pipette Pull Glass Pipette start->pull_pipette setup_rig Set up Electrophysiology Rig (Microscope, Amplifier, Perfusion) prep_cells->setup_rig prep_solutions->setup_rig pull_pipette->setup_rig find_cell Identify Transfected Cell setup_rig->find_cell form_seal Approach Cell and Form Gigaohm Seal find_cell->form_seal whole_cell Rupture Membrane to Achieve Whole-Cell Configuration form_seal->whole_cell record_baseline Record Baseline Currents (NMDA/Glycine Application) whole_cell->record_baseline apply_drug Apply this compound at Varying Concentrations record_baseline->apply_drug record_drug_effect Record Currents in the Presence of this compound apply_drug->record_drug_effect record_drug_effect->apply_drug Next Concentration analyze_data Data Analysis (IC50 Calculation) record_drug_effect->analyze_data end End analyze_data->end

Caption: A generalized workflow for a whole-cell patch-clamp electrophysiology experiment.

Conclusion

This compound's dual action on both excitatory and inhibitory neurotransmitter systems provides a compelling explanation for its broad-spectrum anticonvulsant activity. By antagonizing NMDA receptors, particularly those containing the NR2B subunit, it effectively reduces excessive glutamatergic excitation, a key factor in seizure generation and propagation. Concurrently, its subunit-selective potentiation of GABA-A receptors enhances inhibitory tone in specific neuronal circuits. This combined mechanism of action, targeting both sides of the excitatory-inhibitory balance, likely underlies its efficacy in treating severe and refractory forms of epilepsy. Further research into the precise molecular interactions of this compound with its receptor targets will continue to refine our understanding of its therapeutic effects and may guide the development of future anticonvulsant drugs with improved efficacy and safety profiles.

References

A Comprehensive Technical Guide to the Preclinical Pharmacokinetics and Metabolism of Felbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of felbamate, an anti-epileptic drug, in key preclinical models. The following sections detail the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of metabolic pathways and experimental workflows.

Introduction

This compound (2-phenyl-1,3-propanediol dicarbamate) is an anticonvulsant medication used in the treatment of refractory epilepsy. Understanding its pharmacokinetic and metabolic profile in preclinical species is crucial for interpreting efficacy and safety data and for predicting its behavior in humans. This guide summarizes key findings from studies in rodents (rats and mice) and non-rodents (dogs and rabbits), providing a valuable resource for researchers in the field of drug development.

Pharmacokinetics of this compound in Preclinical Models

This compound exhibits generally good absorption and distribution characteristics across the preclinical species studied. The primary route of elimination is through both renal excretion of unchanged drug and hepatic metabolism.

Absorption

Oral absorption of this compound is reported to be complete in rats, rabbits, and dogs.[1] Peak plasma concentrations (Cmax) and the time to reach Cmax (Tmax) are dose-dependent.[1]

Distribution

This compound distributes readily into tissues, including crossing the blood-brain barrier and the placenta in rats.[1] No tissue accumulation has been observed.[1] Plasma protein binding is relatively low, ranging from 22.4% to 35.9% in rats, rabbits, and dogs.[1] The volume of distribution varies across species.[1]

Metabolism

This compound is extensively metabolized in the liver. In vitro studies have identified cytochrome P450 enzymes CYP3A4 and CYP2E1 as being involved in its metabolism.[2] The major metabolic pathways include hydroxylation and conjugation.[3]

Two major metabolites have been identified across species:

  • p-hydroxythis compound (p-OHF) : 2-(4-hydroxyphenyl)-1,3-propanediol dicarbamate[3]

  • 2-hydroxythis compound : 2-hydroxy-2-phenyl-1,3-propanediol dicarbamate[3]

A minor metabolite, monocarbamate this compound (2-phenyl-1,3-propanediol monocarbamate), has also been detected.[3][4] These metabolites are largely considered to be inactive.[4] A significant portion of the metabolites are excreted in conjugated form.[3]

Excretion

The primary route of elimination for this compound and its metabolites is via the urine, accounting for 58-87.7% of the administered dose in rats, rabbits, and dogs.[1] Fecal excretion is a less significant route, accounting for 7-23.7% of the dose.[1] Biliary excretion is also a notable route of elimination, with p-hydroxythis compound being the major biliary metabolite.[3]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound in various preclinical models.

Table 1: Single-Dose Oral Pharmacokinetic Parameters of this compound in Preclinical Models

SpeciesDose (mg/kg)Cmax (µg/mL)Tmax (hr)Half-life (hr)
Rat10013.9 - 185.91 - 82 - 16.7
Rabbit10019.1 - 161.98 - 247.2 - 17.8
Dog10012.6 - 168.43 - 74.1 - 4.5

Data compiled from reference[1]. Note that Cmax, Tmax, and half-life are presented as ranges as they were observed to be dose-dependent.

Table 2: Other Key Pharmacokinetic Parameters of this compound

ParameterRatRabbitDog
Volume of Distribution (% of body weight) 1315472
Plasma Protein Binding (%) 22.4 - 35.922.4 - 35.922.4 - 35.9
Overall Plasma Clearance (mL/h/kg) 32752108
Renal Clearance (% of total clearance) 20 - 3520 - 3520 - 35
Hepatic Clearance (% of total clearance) 65 - 8065 - 8065 - 80

Data compiled from reference[1].

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the pharmacokinetics and metabolism of this compound in preclinical models.

Animal Models and Husbandry
  • Species: Male and female Sprague-Dawley rats, New Zealand White rabbits, and Beagle dogs are commonly used.

  • Housing: Animals are housed in environmentally controlled conditions with a 12-hour light/dark cycle. For excretion balance studies, animals are housed individually in metabolic cages.

  • Diet: Standard laboratory chow and water are provided ad libitum, except for a pre-dose fasting period when required by the study design.

Drug Administration
  • Oral Administration: For oral dosing, this compound is typically suspended in a vehicle such as 0.5% methylcellulose. The formulation is administered via oral gavage for rodents and in gelatin capsules for dogs.

  • Intravenous Administration: For intravenous administration, this compound is dissolved in a suitable vehicle, such as a mixture of polyethylene glycol and saline, and administered via a cannulated vein (e.g., femoral vein in rats, marginal ear vein in rabbits, or cephalic vein in dogs).

Pharmacokinetic Blood Sampling
  • Blood Collection: Serial blood samples are collected at predetermined time points post-dose. In rodents, blood is often collected via tail vein or jugular vein cannulation. In larger animals like dogs, blood is collected from peripheral veins.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to separate plasma. Plasma samples are then stored frozen (e.g., at -20°C or -80°C) until analysis.

Excretion and Metabolism Studies
  • Radiolabeled Compound: To facilitate the quantification of drug-related material, studies often utilize [14C]-labeled this compound.

  • Urine and Feces Collection: Animals are housed in metabolic cages designed to separate and collect urine and feces. Samples are collected at various intervals over a period of several days to determine the extent of excretion.

  • Bile Duct Cannulation (for biliary excretion studies in rats):

    • The rat is anesthetized, and a midline abdominal incision is made.

    • The common bile duct is located and carefully isolated.

    • A small incision is made in the bile duct, and a cannula (e.g., polyethylene tubing) is inserted and secured with surgical suture.

    • The cannula is externalized, and the abdominal incision is closed.

    • Bile is collected into pre-weighed tubes at specified time intervals following drug administration.

Bioanalytical Methodology (HPLC-MS/MS)

A rapid and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used for the quantification of this compound and its metabolites in biological matrices.

  • Sample Preparation:

    • Plasma or tissue homogenate samples are thawed.

    • An internal standard (e.g., a structurally similar compound not present in the sample) is added.

    • Proteins are precipitated by adding a solvent like acetonitrile.

    • The mixture is vortexed and then centrifuged to pellet the precipitated proteins.

    • The supernatant is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.

  • Chromatographic Conditions:

    • HPLC System: A standard high-performance liquid chromatography system.

    • Column: A reverse-phase column, such as a C18 or Phenyl column (e.g., XBridge Phenyl, 2.5 µm, 4.6 mm x 50 mm).[5]

    • Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: A typical flow rate is around 0.5 mL/min.

  • Mass Spectrometric Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive or negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for this compound and its metabolites.

Visualizations

The following diagrams illustrate the metabolic pathways of this compound and a typical experimental workflow for a preclinical pharmacokinetic study.

Felbamate_Metabolism This compound This compound pOHF p-Hydroxythis compound (p-OHF) (Major Metabolite) This compound->pOHF Hydroxylation (CYP3A4, CYP2E1) twoOHF 2-Hydroxythis compound (Major Metabolite) This compound->twoOHF Hydroxylation (CYP3A4, CYP2E1) MonoF Monocarbamate this compound (Minor Metabolite) This compound->MonoF Hydrolysis Conjugates Conjugated Metabolites pOHF->Conjugates Conjugation twoOHF->Conjugates Conjugation

Caption: Metabolic pathways of this compound in preclinical models.

PK_Workflow cluster_InLife In-Life Phase cluster_Bioanalysis Bioanalytical Phase cluster_DataAnalysis Data Analysis Phase Animal_Dosing Animal Dosing (Oral or IV) Blood_Sampling Serial Blood Sampling Animal_Dosing->Blood_Sampling Excreta_Collection Urine & Feces Collection (Metabolic Cages) Animal_Dosing->Excreta_Collection Sample_Processing Plasma/Urine/Feces Sample Processing Blood_Sampling->Sample_Processing Excreta_Collection->Sample_Processing LCMS_Analysis LC-MS/MS Analysis Sample_Processing->LCMS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation LCMS_Analysis->PK_Analysis Metabolite_Profiling Metabolite Identification and Quantification LCMS_Analysis->Metabolite_Profiling

Caption: Experimental workflow for a preclinical pharmacokinetic study.

Conclusion

This technical guide provides a detailed summary of the preclinical pharmacokinetics and metabolism of this compound. The data presented herein, derived from studies in rats, rabbits, and dogs, demonstrates that this compound is well-absorbed orally and distributes to tissues without accumulation. It is cleared by both renal and hepatic mechanisms, with metabolism leading to the formation of hydroxylated and conjugated metabolites that are primarily excreted in the urine. The provided experimental protocols offer a foundation for the design and execution of future preclinical studies on this compound and other novel chemical entities.

References

Methodological & Application

Application Notes and Protocols for Felbamate Administration in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of felbamate in various rodent models of epilepsy. The information is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of this compound and other potential anti-epileptic drugs.

Introduction to this compound in Epilepsy Research

This compound is an anti-epileptic drug (AED) with a unique mechanism of action, believed to involve the modulation of the NMDA receptor at the strychnine-insensitive glycine site.[1] It has demonstrated a broad spectrum of anticonvulsant activity in several well-established rodent models of epilepsy.[2] These models are crucial for understanding the pathophysiology of epilepsy and for the discovery and development of novel AEDs.[3] This document outlines protocols for this compound administration in three commonly used rodent models: the Maximal Electroshock (MES) test, the Pentylenetetrazol (PTZ) kindling model, and the Kainic Acid (KA) induced seizure model.

Pharmacokinetics of this compound in Rodents

Understanding the pharmacokinetic profile of this compound in rodents is essential for designing effective dosing regimens. This compound is well-absorbed after oral administration in rats, with complete absorption observed.[4] The plasma elimination half-life is dose-dependent and ranges from 2 to 16.7 hours in rats.[4] this compound readily crosses the blood-brain barrier.[4]

Table 1: Pharmacokinetic Parameters of this compound in Rats

ParameterValueSpeciesRouteDose (mg/kg)Reference
Cmax13.9 - 185.9 µg/mLRatOral1.6 - 1000[4]
tmax1 - 8 hoursRatOral1.6 - 1000[4]
Half-life2 - 16.7 hoursRatOral1.6 - 1000[4]
Bioavailability>90%RatOralNot Specified[5]
Protein Binding22.4 - 35.9%RatNot SpecifiedNot Specified[4]

Experimental Protocols

Maximal Electroshock (MES) Seizure Model

The MES test is a widely used model for generalized tonic-clonic seizures and is effective in identifying AEDs that prevent seizure spread.[6][7][8]

Protocol:

  • Animals: Adult male mice or rats are commonly used.

  • This compound Administration:

    • Prepare this compound suspension in a suitable vehicle (e.g., 0.5% methylcellulose).

    • Administer this compound via oral (p.o.) or intraperitoneal (i.p.) injection.

    • A range of doses should be tested to determine the median effective dose (ED50).

  • Seizure Induction:

    • Anesthetize the corneas with a topical anesthetic (e.g., 0.5% proparacaine hydrochloride).[6]

    • Deliver a suprathreshold electrical stimulus (e.g., 50-60 Hz, 40 mA for mice, 150 mA for rats for 0.2 seconds) via corneal or ear electrodes.[6][7]

  • Seizure Assessment:

    • The primary endpoint is the presence or absence of a tonic hindlimb extension seizure.

    • Protection is defined as the absence of the tonic hindlimb extension.

Table 2: this compound Efficacy in the MES Model

SpeciesRouteED50 (mg/kg)Reference
Mousei.p.Not Specified[2]
Ratp.o.Not Specified[2]

Experimental Workflow for MES Test

MES_Workflow cluster_pre Pre-treatment cluster_exp Experiment Animal_Acclimation Animal Acclimation (≥ 5 days) Felbamate_Prep Prepare this compound Suspension Felbamate_Admin This compound Administration (p.o. or i.p.) Felbamate_Prep->Felbamate_Admin Anesthesia Corneal Anesthesia Felbamate_Admin->Anesthesia Time Lag (e.g., 60-90 min) MES_Induction MES Induction Anesthesia->MES_Induction Seizure_Assessment Seizure Assessment (Tonic Hindlimb Extension) MES_Induction->Seizure_Assessment

Caption: Workflow for this compound in the MES test.

Pentylenetetrazol (PTZ) Kindling Model

The PTZ kindling model is a widely used model of chemical epileptogenesis and is particularly relevant for studying absence and myoclonic seizures.[3][9][10][11]

Protocol:

  • Animals: Adult male mice or rats are typically used.

  • Kindling Induction:

    • Administer a sub-convulsive dose of PTZ (e.g., 30-35 mg/kg, i.p. for mice) repeatedly (e.g., every other day).[10][12]

    • Observe and score seizure severity after each PTZ injection using a standardized scale (e.g., Racine scale).

    • Animals are considered fully kindled when they consistently exhibit a generalized tonic-clonic seizure (e.g., Racine stage 4 or 5) after PTZ administration.[10]

  • This compound Administration:

    • This compound can be administered either before each PTZ injection during the kindling acquisition phase or to fully kindled animals to test its anti-seizure effects.[9]

    • Administer this compound (e.g., 300-400 mg/kg, i.p. in rats) 90 minutes before each PTZ injection.[12]

  • Seizure Assessment:

    • Score seizure severity for a defined period (e.g., 30 minutes) after each PTZ injection.

    • Compare seizure scores between this compound-treated and vehicle-treated groups.

Table 3: this compound Efficacy in the PTZ Kindling Model (Rats)

This compound Dose (mg/kg, i.p.)Mean Seizure Score (at end of treatment)Control (PTZ alone) Mean Seizure ScoreReference
3001.53.3[12]
4000.93.3[12]

Experimental Workflow for PTZ Kindling

PTZ_Kindling_Workflow cluster_kindling Kindling Phase cluster_treatment Treatment Phase PTZ_Admin Repeated Sub-convulsive PTZ Injections Seizure_Scoring Seizure Scoring PTZ_Admin->Seizure_Scoring Seizure_Scoring->PTZ_Admin Repeat until kindled Kindled_State Fully Kindled State Seizure_Scoring->Kindled_State Felbamate_Admin This compound Administration Kindled_State->Felbamate_Admin PTZ_Challenge PTZ Challenge Felbamate_Admin->PTZ_Challenge Pre-treatment Seizure_Assessment Seizure Assessment PTZ_Challenge->Seizure_Assessment

Caption: Workflow for this compound in PTZ kindling.

Kainic Acid (KA) Induced Seizure Model

The KA model is a robust model of temporal lobe epilepsy (TLE), characterized by the induction of status epilepticus (SE) followed by a latent period and the development of spontaneous recurrent seizures.[13][14]

Protocol:

  • Animals: Adult male rats or mice.

  • KA Administration and SE Induction:

    • KA can be administered systemically (i.p. or s.c.) or directly into the brain (e.g., intrahippocampal).[15]

    • For systemic administration in rats, an initial dose of 7.5 mg/kg followed by repeated injections of 2.5 mg/kg every 30 minutes can be used to induce SE.[13]

    • Monitor animals for behavioral signs of seizures and confirm SE electrographically if possible.

  • This compound Administration:

    • This compound can be administered to terminate SE or during the chronic phase to suppress spontaneous recurrent seizures.

    • For SE termination, intravenous (i.v.) administration may be required. One study in a perforant path stimulation model (another model of SE) used i.v. This compound at doses of 50, 100, and 200 mg/kg.[16][17]

  • Seizure Assessment:

    • During SE, monitor seizure duration and severity.

    • During the chronic phase, use video-EEG monitoring to quantify the frequency and duration of spontaneous recurrent seizures.

Table 4: this compound Efficacy in a Status Epilepticus Model (Perforant Path Stimulation in Rats)

This compound Dose (mg/kg, i.v.)Total Time in Seizures (minutes)Control (No Treatment) Time in Seizures (minutes)Reference
50290 ± 251410 ± 133[16][17]
10015.3 ± 9410 ± 133[16][17]
2007 ± 1410 ± 133[16][17]

Experimental Workflow for KA-Induced Seizures

KA_Workflow cluster_induction SE Induction cluster_treatment Treatment & Monitoring KA_Admin Kainic Acid Administration (Systemic or Intracerebral) SE_Onset Status Epilepticus Onset KA_Admin->SE_Onset Felbamate_Admin This compound Administration SE_Onset->Felbamate_Admin Acute Treatment Latent_Period Latent Period SE_Onset->Latent_Period Spontaneous_Seizures Spontaneous Recurrent Seizures Latent_Period->Spontaneous_Seizures Spontaneous_Seizures->Felbamate_Admin Chronic Treatment Video_EEG Video-EEG Monitoring Spontaneous_Seizures->Video_EEG

Caption: Workflow for this compound in the KA model.

Mechanism of Action of this compound

This compound's anticonvulsant properties are thought to be mediated, at least in part, by its interaction with the NMDA receptor complex. Specifically, it acts as an antagonist at the strychnine-insensitive glycine co-agonist binding site.

Signaling Pathway Diagram

Felbamate_Mechanism cluster_receptor NMDA Receptor Complex NMDA_Receptor NMDA Receptor Ion_Channel Ion Channel (Ca2+) NMDA_Receptor->Ion_Channel Activation Glycine_Site Glycine Binding Site Glutamate_Site Glutamate Binding Site Neuronal Excitation Neuronal Excitation Ion_Channel->Neuronal Excitation Ca2+ Influx This compound This compound This compound->Glycine_Site Antagonist Glutamate Glutamate Glutamate->Glutamate_Site Glycine Glycine Glycine->Glycine_Site

Caption: this compound's action on the NMDA receptor.

Important Considerations

  • Animal Welfare: All animal procedures should be performed in accordance with relevant institutional and national guidelines for animal care and use.

  • Dose-Response: It is critical to establish a full dose-response curve for this compound in the chosen model to accurately determine its potency and efficacy.

  • Vehicle Controls: Appropriate vehicle control groups must be included in all experiments.

  • Adverse Effects: Monitor animals for any potential adverse effects of this compound, which can include sedation and motor impairment at higher doses. In humans, this compound is associated with a risk of aplastic anemia and hepatic failure.[5] While these are less commonly monitored in acute rodent studies, awareness of potential toxicity is important.

  • Drug Interactions: When using this compound in combination with other drugs, be aware of potential pharmacokinetic and pharmacodynamic interactions.[18][19]

These protocols and application notes provide a foundation for the use of this compound in preclinical epilepsy research. Adaptation of these protocols may be necessary depending on the specific research question and experimental design.

References

HPLC-UV method for Felbamate quantification in plasma

Author: BenchChem Technical Support Team. Date: November 2025

An HPLC-UV method offers a reliable and accessible approach for the quantification of felbamate in plasma, crucial for therapeutic drug monitoring and pharmacokinetic studies. This document provides detailed application notes and protocols for this purpose, targeting researchers, scientists, and professionals in drug development. The method is based on reversed-phase high-performance liquid chromatography coupled with ultraviolet detection.

Application Notes

Introduction

This compound is an antiepileptic drug used in the management of focal seizures and Lennox-Gastaut syndrome.[1] Therapeutic drug monitoring of this compound is essential to optimize dosage, ensure efficacy, and minimize the risk of adverse effects, including aplastic anemia and hepatic failure.[1] The HPLC-UV method described provides a robust and cost-effective solution for routine clinical use.

Method Principle

This method involves the separation of this compound from plasma components using a reversed-phase HPLC column. Prior to chromatographic analysis, plasma proteins are removed to prevent column contamination and interference. Quantification is achieved by measuring the UV absorbance of this compound at a specific wavelength and comparing it to a standard curve. An internal standard is often used to improve the accuracy and precision of the method.

Sample Preparation

Two primary methods for sample preparation are commonly employed: protein precipitation and liquid-liquid extraction.

  • Protein Precipitation: This is a simpler and faster technique involving the addition of a solvent like methanol or acetonitrile to the plasma sample.[2][3][4][5][6] This denatures and precipitates the plasma proteins, which are then removed by centrifugation. The resulting supernatant, containing this compound, can be directly injected into the HPLC system. This method is well-suited for high-throughput analysis.[2][4]

  • Liquid-Liquid Extraction: This method offers a cleaner extract by partitioning this compound from the aqueous plasma into an immiscible organic solvent, such as dichloromethane.[7] After separation of the layers, the organic solvent is evaporated, and the residue containing this compound is reconstituted in the mobile phase for injection. While more time-consuming, this technique can provide higher recovery and reduce matrix effects.

Chromatographic Conditions

The separation is typically achieved on a C18 or similar octadecylsilane (ODS) column.[2][4][7] The mobile phase is an isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile and/or methanol).[2][4][7] The UV detection wavelength for this compound is consistently set at 210 nm.[2][3][4][7]

Experimental Protocols

Protocol 1: Protein Precipitation Method

This protocol is adapted from a simple and rapid procedure suitable for routine clinical use.[2][4]

1. Materials and Reagents

  • This compound reference standard

  • Trimethadione (Internal Standard)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Potassium phosphate dibasic trihydrate

  • o-Phosphoric acid

  • Ultrapure water

  • Drug-free human plasma

2. Preparation of Solutions

  • Phosphate Buffer (0.05 M, pH 6.9): Dissolve 4.42 g of potassium phosphate monobasic and 3.99 g of potassium phosphate dibasic trihydrate in 1 L of ultrapure water. Adjust the pH to 6.9 with o-phosphoric acid if necessary.[2]

  • Mobile Phase: Mix the 0.05 M phosphate buffer, methanol, and acetonitrile in a ratio of 64:18:18 (v/v/v).[2] Filter the mobile phase through a 0.2 µm filter before use.[2]

  • This compound Stock Solution (200 mg/L): Accurately weigh and dissolve the this compound reference standard in methanol.

  • Internal Standard (IS) Stock Solution (400 mg/L): Accurately weigh and dissolve trimethadione in methanol.[2]

  • Calibration Standards and Quality Controls (QCs): Prepare a series of calibration standards by spiking drug-free plasma with the this compound stock solution to achieve final concentrations ranging from 2 to 200 mg/L.[2] Prepare QCs at low, medium, and high concentrations in the same manner.

3. Sample Preparation

  • Pipette 100 µL of plasma sample, calibrator, or QC into a microcentrifuge tube.

  • Add 200 µL of methanol containing the internal standard (trimethadione at 400 mg/L).

  • Vortex the mixture for 30 seconds to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully transfer the supernatant to an autosampler vial for injection.

4. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Microsorb-MV C18, 5 µm, 250 x 4.6 mm, with a suitable guard column.[2][4]

  • Mobile Phase: Phosphate buffer (0.05 M, pH 6.9):methanol:acetonitrile (64:18:18, v/v/v).[2]

  • Flow Rate: 1.0 mL/min.[2][4]

  • Column Temperature: 35 °C.[2][4]

  • Injection Volume: 50 µL.

  • UV Detection: 210 nm.[2][4]

  • Run Time: Approximately 9 minutes.[2]

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the plasma samples and QCs from the calibration curve using a linear regression model.

Protocol 2: Liquid-Liquid Extraction Method

This protocol is based on an automated method and is suitable for achieving cleaner extracts.[7]

1. Materials and Reagents

  • This compound reference standard

  • Primidone (Internal Standard)

  • Dichloromethane (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Phosphate buffer (0.015 M, pH 6.5)

  • Ultrapure water

  • Drug-free human plasma

2. Preparation of Solutions

  • Phosphate Buffer (0.015 M, pH 6.5): Prepare and adjust the pH as described in Protocol 1, using appropriate amounts of phosphate salts.

  • Mobile Phase: Mix the 0.015 M phosphate buffer and acetonitrile in a ratio of 79:21 (v/v).[7]

  • This compound and Internal Standard Solutions: Prepare stock solutions, calibration standards, and QCs as described in Protocol 1, using primidone as the internal standard.

3. Sample Preparation

  • Pipette 200 µL of plasma sample, calibrator, or QC into a glass tube.

  • Add the internal standard solution.

  • Add 1 mL of dichloromethane.

  • Vortex for 1 minute to extract this compound and the internal standard.

  • Centrifuge at 2000 x g for 10 minutes to separate the layers.

  • Transfer the lower organic layer (dichloromethane) to a clean tube.

  • Evaporate the dichloromethane to dryness under a stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Transfer to an autosampler vial for injection.

4. HPLC-UV Conditions

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: Hypersil ODS, 5 µm, 150 x 4.6 mm.[7]

  • Mobile Phase: Phosphate buffer (0.015 M, pH 6.5):acetonitrile (79:21, v/v).[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Injection Volume: 50 µL.

  • UV Detection: 210 nm.[7]

Quantitative Data Summary

The performance characteristics of the described HPLC-UV methods are summarized below.

ParameterProtein Precipitation MethodLiquid-Liquid Extraction Method
Linearity Range 2 - 200 mg/L[2][4]0.1 - 10 µg/mL (equivalent to 0.1 - 10 mg/L)[7]
Correlation Coefficient (r²) > 0.999[2]Not explicitly stated, but linearity is implied
Within-Day Precision (%RSD) < 5%[2][4]< 3.8% (except at LLOQ)[7]
Between-Day Precision (%RSD) < 5%[2][4]< 5.0%[7]
Accuracy (% Recovery) 97% - 105%[2][4]-3.7% to +7.4% (within-day bias)[7]
Mean Absolute Recovery > 100% (for this compound and IS)[2]75.2% (this compound), 74.7% (primidone)[7]
Lower Limit of Quantitation (LLOQ) 2 mg/L[2][4]0.1 µg/mL (0.1 mg/L)[7]
Internal Standard Trimethadione[2]Primidone[7]
Plasma Volume 100 µL[2][4]200 µL[7]

Visualizations

G Experimental Workflow: Protein Precipitation Method cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (100 µL) add_is_methanol 2. Add Methanol with Internal Standard plasma->add_is_methanol vortex 3. Vortex to Precipitate Proteins add_is_methanol->vortex centrifuge 4. Centrifuge vortex->centrifuge supernatant 5. Collect Supernatant centrifuge->supernatant injection 6. Inject into HPLC supernatant->injection separation 7. Chromatographic Separation injection->separation detection 8. UV Detection at 210 nm separation->detection integration 9. Peak Integration detection->integration calibration 10. Calibration Curve integration->calibration quantification 11. Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification using protein precipitation.

G Experimental Workflow: Liquid-Liquid Extraction Method cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC-UV Analysis cluster_data_analysis Data Analysis plasma 1. Plasma Sample (200 µL) with IS add_dcm 2. Add Dichloromethane plasma->add_dcm vortex 3. Vortex for Extraction add_dcm->vortex centrifuge 4. Centrifuge to Separate Layers vortex->centrifuge collect_organic 5. Collect Organic Layer centrifuge->collect_organic evaporate 6. Evaporate to Dryness collect_organic->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute injection 8. Inject into HPLC reconstitute->injection separation 9. Chromatographic Separation injection->separation detection 10. UV Detection at 210 nm separation->detection integration 11. Peak Integration detection->integration calibration 12. Calibration Curve integration->calibration quantification 13. Quantification of this compound calibration->quantification

Caption: Workflow for this compound quantification using liquid-liquid extraction.

References

Application Note: LC-MS/MS Analysis of Felbamate and its Metabolites in Tissue Samples

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract Felbamate is an anti-epileptic drug utilized for treating seizures that are refractory to other medications[1][2]. Its use, however, is limited due to the risk of severe idiosyncratic reactions such as aplastic anemia and hepatic failure[3][4]. The mechanism of this toxicity is thought to involve the bioactivation of this compound into a highly reactive metabolite[4]. Therefore, a rapid, sensitive, and accurate analytical method is crucial for pharmacokinetic studies and therapeutic drug monitoring in preclinical and clinical research. This document provides a detailed protocol for the quantification of this compound in tissue samples using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. The protocol is based on a simple protein precipitation extraction procedure and offers high recovery and accuracy.

Metabolic Pathway of this compound

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4[3][5]. This process converts this compound into several metabolites, including parahydroxythis compound, 2-hydroxythis compound, and this compound monocarbamate, none of which possess significant anticonvulsant activity[3]. The metabolism of this compound is a critical aspect of its pharmacokinetic profile and is essential to consider in drug interaction studies[5].

Felbamate_Metabolism cluster_main This compound Metabolism cluster_metabolites Metabolites FBM This compound pOH_FBM p-hydroxythis compound FBM->pOH_FBM CYP3A4, CYP2E1 twoOH_FBM 2-hydroxythis compound FBM->twoOH_FBM CYP3A4, CYP2E1 Mono_FBM This compound Monocarbamate FBM->Mono_FBM

Caption: Metabolic pathway of this compound.

Experimental Protocols

This section details the complete workflow for the analysis of this compound in tissue samples, from sample preparation to LC-MS/MS analysis.

Materials and Reagents
  • This compound analytical standard

  • Carisoprodol (Internal Standard)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium Formate

  • Isopropanol

  • Phosphate-Buffered Saline (PBS)

  • Homogenizer

  • Microcentrifuge tubes

  • Analytical balance

  • Calibrated pipettes

Sample Preparation Workflow

The sample preparation involves tissue homogenization followed by a simple and rapid protein precipitation step to extract the analyte and internal standard.

Sample_Prep_Workflow start Tissue Sample (e.g., Brain, Liver) homogenize 1. Homogenize in Water (100 mg/mL) start->homogenize spike 2. Spike with Internal Standard (Carisoprodol) homogenize->spike precipitate 3. Add Acetonitrile (3x volume) for Protein Precipitation spike->precipitate vortex 4. Vortex Mix (10 min) precipitate->vortex centrifuge 5. Centrifuge (10 min at 21,000 x g) vortex->centrifuge collect 6. Collect Supernatant centrifuge->collect analyze 7. Analyze via LC-MS/MS collect->analyze

Caption: Workflow for tissue sample preparation.

Detailed Sample Preparation Protocol
  • Weigh approximately 100 mg of tissue (e.g., brain, liver).

  • Homogenize the tissue in deionized water to a final concentration of 100 mg/mL[1][2].

  • Pipette 100 µL of the tissue homogenate into a microcentrifuge tube[1][6].

  • Spike the sample with 1 ng of the internal standard, carisoprodol (e.g., 10 µL of a 100 ng/mL solution)[1].

  • Briefly vortex the mixture.

  • Add 300 µL of acetonitrile to precipitate proteins[1][2].

  • Vortex the sample continuously for 10 minutes[1].

  • Centrifuge the sample for 10 minutes at 21,000 x g at room temperature[1].

  • Carefully collect the supernatant and transfer it to an autosampler vial for analysis.

LC-MS/MS Instrumentation and Conditions

The following table outlines the conditions for liquid chromatography and mass spectrometry.

ParameterCondition
Liquid Chromatography
HPLC SystemWaters Acquity UPLC or equivalent
ColumnXBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm[1][2]
Column Temperature50 °C
Mobile Phase A3 mM Ammonium Formate in Water:Methanol (50:50)[7]
Mobile Phase B3 mM Ammonium Formate in Methanol:Isopropanol (50:50)[7]
Flow Rate0.5 mL/min
Injection Volume10 µL
Run TimeApproximately 4 minutes
Elution Time (this compound)~2.1 min[1]
Elution Time (Carisoprodol)~2.4 min[1]
Mass Spectrometry
Mass SpectrometerTriple Quadrupole Mass Spectrometer
Ionization ModeElectrospray Ionization (ESI), Positive
Capillary Voltage3500 V[7]
Source Temperature350 °C[7]
MRM Transitions
This compoundm/z 239 → 117[1][6]
Carisoprodol (IS)m/z 261 → 176[1][6]

Data and Results

The method demonstrates excellent linearity, accuracy, and precision for the quantification of this compound in tissue homogenates.

Table 1: Calibration Curve Linearity and Lower Limits of Quantification (LLOQ)
MatrixLinearity Range (pg/mg)Correlation Coefficient (r²)
Mouse Brain Homogenate25 - 5000> 0.99
Mouse Liver Homogenate25 - 5000> 0.99

Data derived from published literature[1][2].

Table 2: Accuracy and Precision in Tissue Homogenates

The accuracy and precision of the method were evaluated at various concentrations in different tissue matrices.

MatrixConcentration (pg/mg)Within-Run Accuracy (%)Within-Run Precision (%RSD)Between-Run Accuracy (%)Between-Run Precision (%RSD)
Mouse Brain 5094.18.492.55.9
50097.10.499.71.1
500096.23.598.62.3
Mouse Liver 5095.56.293.14.8
50096.81.597.43.1
500095.92.196.52.9

Data derived from a study by Remington et al.[1]. Within-run and between-run data are presented to demonstrate the method's reproducibility.

Table 3: Recovery
MatrixRecovery (%)
Tissue Homogenates> 97%[1][2]

Conclusion

This application note outlines a validated LC-MS/MS method for the rapid and accurate quantification of this compound in tissue samples such as brain and liver[1]. The protocol employs a straightforward protein precipitation technique that yields high recovery and clean extracts[1][6]. The method is highly sensitive, with a wide linear range suitable for various preclinical studies, including pharmacokinetics, bioavailability, and toxicology assessments[1]. The robustness and reliability of this method make it an invaluable tool for researchers and drug development professionals investigating the disposition and effects of this compound.

References

Application Notes and Protocols: In Vitro Electrophysiological Characterization of Felbamate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of in vitro electrophysiology techniques to elucidate the mechanisms of action of the anti-epileptic drug, Felbamate. The following sections offer comprehensive experimental protocols, quantitative data summaries, and visual representations of the workflows and signaling pathways involved.

Introduction

This compound is an anticonvulsant medication used in the treatment of epilepsy. Its therapeutic effects are attributed to a multifaceted mechanism of action involving the modulation of several key components of synaptic transmission. In vitro electrophysiology is an indispensable tool for dissecting these mechanisms at the molecular and cellular levels. Techniques such as patch-clamp, two-electrode voltage-clamp, and field potential recordings allow for the precise measurement of ion channel currents and synaptic events, providing insights into how this compound alters neuronal excitability.

This document outlines protocols for investigating this compound's effects on its primary molecular targets:

  • NMDA Receptors: Inhibition of N-methyl-D-aspartate (NMDA) receptor-mediated currents.

  • GABA-A Receptors: Potentiation of γ-aminobutyric acid type A (GABA-A) receptor-mediated currents.

  • Voltage-Gated Sodium Channels (VGSCs): Blockade of voltage-gated sodium currents.

  • Presynaptic Glutamate Release: Reduction of spontaneous excitatory neurotransmission.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data on this compound's effects on its principal molecular targets, as determined by various in vitro electrophysiological studies.

Table 1: this compound's Inhibition of NMDA Receptor Subtypes

NMDA Receptor Subunit CompositionIC50 (mM)Cell Type/Expression SystemElectrophysiology TechniqueReference
NR1/NR2B0.52Human Embryonic Kidney (HEK) 293 CellsWhole-Cell Voltage-Clamp[1]
NR1/NR2B0.93Xenopus OocytesTwo-Electrode Voltage-Clamp[2]
NR1/NR2C2.02Xenopus OocytesTwo-Electrode Voltage-Clamp[2]
NR1/NR2C2.4Human Embryonic Kidney (HEK) 293 CellsWhole-Cell Voltage-Clamp[1]
NR1/NR2A8.56Xenopus OocytesTwo-Electrode Voltage-Clamp[2]
NR1/NR2A2.6Human Embryonic Kidney (HEK) 293 CellsWhole-Cell Voltage-Clamp[1]

Table 2: this compound's Dissociation Constants (Kd) for Different NMDA Receptor States

NMDA Receptor StateDissociation Constant (Kd) (µM)Cell TypeElectrophysiology TechniqueReference
Resting~200Rat Hippocampal NeuronsWhole-Cell Patch-Clamp[3]
Activated~110Rat Hippocampal NeuronsWhole-Cell Patch-Clamp[3]
Desensitized~55Rat Hippocampal NeuronsWhole-Cell Patch-Clamp[3]

Table 3: this compound's Modulation of GABA-A Receptor Subtypes

GABA-A Receptor Subunit CombinationEffectCell Type/Expression SystemElectrophysiology TechniqueReference
α1β2γ2SPositive ModulationXenopus OocytesTwo-Electrode Voltage-Clamp[4]
α1β3γ2SPositive ModulationXenopus OocytesTwo-Electrode Voltage-Clamp[4]
α2β2γ2SPositive ModulationXenopus OocytesTwo-Electrode Voltage-Clamp[4]
α2β3γ2SPositive ModulationXenopus OocytesTwo-Electrode Voltage-Clamp[4]
Other 11 combinations testedIneffective or Negative ModulationXenopus OocytesTwo-Electrode Voltage-Clamp[4]

Table 4: this compound's Inhibition of Voltage-Gated Sodium Channels

Channel TypeIC50 (µM)Cell TypeElectrophysiology TechniqueReference
Voltage-dependent Na+ currents28Acutely isolated rat striatal neuronsPatch-Clamp[5]

Experimental Protocols

Protocol 1: Whole-Cell Voltage-Clamp Recordings to Study this compound's Effect on NMDA Receptors in Cultured Neurons

This protocol is designed to measure NMDA receptor-mediated currents in cultured neurons and assess their modulation by this compound.

1. Cell Preparation:

  • Culture primary hippocampal or cortical neurons on glass coverslips.
  • Use neurons after 7-14 days in vitro for mature receptor expression.

2. Solutions:

  • External Solution (aCSF): (in mM) 126 NaCl, 3 KCl, 2 MgSO4, 2 CaCl2, 1.25 NaH2PO4, 26.4 NaHCO3, and 10 glucose. Bubble with 95% O2 / 5% CO2. To isolate NMDA currents, this solution should be nominally Mg2+-free and contain antagonists for AMPA/kainate receptors (e.g., 10 µM CNQX) and GABA-A receptors (e.g., 20 µM bicuculline).
  • Internal Solution: (in mM) 115 K-Gluconate, 4 NaCl, 0.3 GTP, 2 ATP-Mg, and 40 HEPES. Adjust pH to 7.2 with KOH and osmolarity to ~270 mOsm.
  • Agonist Solution: External solution containing NMDA (e.g., 100 µM) and glycine (e.g., 10 µM).
  • This compound Solution: Prepare stock solutions of this compound in DMSO and dilute to final concentrations in the agonist solution.

3. Recording Procedure:

  • Transfer a coverslip with cultured neurons to the recording chamber on an inverted microscope.
  • Perfuse with external solution at a rate of 1-2 mL/min.
  • Pull borosilicate glass pipettes to a resistance of 3-7 MΩ when filled with internal solution.
  • Establish a whole-cell patch-clamp configuration on a visually identified neuron.
  • Clamp the neuron at a holding potential of -60 mV or -70 mV.

4. Data Acquisition:

  • Apply the agonist solution for a brief period (e.g., 2-5 seconds) to evoke a baseline NMDA current.
  • After a washout period, co-apply the agonist solution with different concentrations of this compound.
  • Record the peak and steady-state current for each application.
  • To study use-dependency, vary the pre-application time of this compound or use repetitive agonist applications.

5. Data Analysis:

  • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of this compound.
  • Calculate the percentage of inhibition for each this compound concentration.
  • Fit the concentration-response data to the Hill equation to determine the IC50.

Protocol 2: Two-Electrode Voltage-Clamp (TEVC) Recordings in Xenopus Oocytes to Investigate GABA-A Receptor Modulation

This protocol is suitable for studying the effects of this compound on specific GABA-A receptor subunit combinations expressed in Xenopus oocytes.

1. Oocyte Preparation:

  • Harvest and defolliculate Xenopus laevis oocytes.
  • Inject cRNA encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2S).
  • Incubate oocytes for 2-7 days at 16-18°C to allow for receptor expression.

2. Solutions:

  • Recording Solution (Barth's Solution): (in mM) 88 NaCl, 1 KCl, 2.4 NaHCO3, 0.82 MgSO4, 0.33 Ca(NO3)2, 0.41 CaCl2, 15 HEPES. Adjust pH to 7.4.
  • GABA Solution: Prepare a stock solution of GABA and dilute to a concentration that elicits a submaximal current (e.g., EC10-EC20).
  • This compound Solution: Prepare stock solutions of this compound and dilute to the desired concentrations in the GABA solution.

3. Recording Procedure:

  • Place an oocyte in the recording chamber and perfuse with recording solution.
  • Impale the oocyte with two microelectrodes (voltage and current electrodes) filled with 3 M KCl (resistance 0.5-2 MΩ).
  • Clamp the oocyte at a holding potential of -60 mV.

4. Data Acquisition:

  • Apply the GABA solution to establish a baseline current.
  • Co-apply the GABA solution with various concentrations of this compound.
  • Record the peak current amplitude for each application.

5. Data Analysis:

  • Measure the peak current in the presence of GABA alone and with this compound.
  • Calculate the percentage of potentiation for each this compound concentration.
  • Construct a concentration-response curve to determine the EC50 for potentiation.

Protocol 3: Investigating this compound's Effects on Voltage-Gated Sodium Channels

This protocol uses whole-cell voltage-clamp to assess the inhibitory effects of this compound on VGSCs in cultured neurons.

1. Cell Preparation:

  • Use cultured neurons (e.g., cortical or dorsal root ganglion neurons) known to express a high density of VGSCs.

2. Solutions:

  • External Solution: (in mM) 130 NaCl, 3 KCl, 2 MgCl2, 2 CaCl2, 10 HEPES, 4 TEA-Cl, 1 4-Aminopyridine, and 10 glucose. Adjust pH to 7.3 with NaOH. This solution contains K+ channel blockers (TEA and 4-AP) to isolate Na+ currents.
  • Internal Solution: (in mM) 120 CsF, 10 NaCl, 10 HEPES, 10 EGTA. Adjust pH to 7.3 with CsOH. Cesium is used to block K+ currents from the inside.
  • This compound Solution: Prepare this compound stock solutions and dilute in the external solution.

3. Recording Procedure:

  • Establish a whole-cell voltage-clamp configuration.
  • Hold the neuron at a hyperpolarized potential (e.g., -100 mV) to ensure all VGSCs are in a closed, ready-to-activate state.

4. Voltage Protocol and Data Acquisition:

  • Apply a series of depolarizing voltage steps (e.g., from -80 mV to +40 mV in 10 mV increments) to elicit Na+ currents.
  • Record the peak inward current at each voltage step to generate a current-voltage (I-V) relationship.
  • To assess use-dependent block, apply a train of short depolarizing pulses.
  • To study the effect on the inactivated state, use a pre-pulse protocol where the holding potential is varied before a test pulse.
  • Perfuse with different concentrations of this compound and repeat the voltage protocols.

5. Data Analysis:

  • Measure the peak Na+ current amplitude at each voltage in the absence and presence of this compound.
  • Calculate the percentage of block and determine the IC50.
  • Analyze changes in the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.

Protocol 4: Field Potential Recordings in Brain Slices to Study Effects on Synaptic Transmission

This protocol is used to assess the overall effect of this compound on excitatory synaptic transmission in a more intact neural circuit.

1. Slice Preparation:

  • Prepare acute brain slices (e.g., hippocampal or cortical) of 300-400 µm thickness from rodents.
  • Allow slices to recover in oxygenated aCSF for at least 1 hour.

2. Solutions:

  • Artificial Cerebrospinal Fluid (aCSF): (in mM) 124 NaCl, 4.5 KCl, 1 MgCl2, 10 glucose, 2 CaCl2, and 26 NaHCO3. Continuously bubble with 95% O2 / 5% CO2.
  • This compound Solution: Dilute this compound stock solution into the aCSF to the desired final concentrations.

3. Recording Procedure:

  • Transfer a slice to a submerged recording chamber and perfuse with aCSF.
  • Place a stimulating electrode in the appropriate afferent pathway (e.g., Schaffer collaterals in the hippocampus).
  • Place a recording electrode in the dendritic or somatic layer of the target neurons (e.g., stratum radiatum of CA1).

4. Data Acquisition:

  • Deliver single electrical pulses to evoke baseline field excitatory postsynaptic potentials (fEPSPs).
  • Establish a stable baseline recording for at least 20 minutes.
  • Bath-apply this compound at different concentrations and continue recording fEPSPs.

5. Data Analysis:

  • Measure the slope of the fEPSP as an index of synaptic strength.
  • Normalize the fEPSP slope to the pre-drug baseline.
  • Plot the time course of the fEPSP slope to visualize the effect of this compound.
  • Compare the average fEPSP slope before and during drug application to determine the extent of inhibition.

Mandatory Visualizations

Felbamate_Signaling_Pathways cluster_glutamatergic Glutamatergic Synapse cluster_gabaergic GABAergic Synapse cluster_felbamate_action This compound Actions cluster_channels Voltage-Gated Channels Presynaptic Terminal Presynaptic Terminal Glutamate Glutamate Presynaptic Terminal->Glutamate Release NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Binds Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activates Excitatory Postsynaptic Potential Excitatory Postsynaptic Potential Ca2+ Influx->Excitatory Postsynaptic Potential Generates GABAergic Interneuron GABAergic Interneuron GABA GABA GABAergic Interneuron->GABA Release GABA-A Receptor GABA-A Receptor GABA->GABA-A Receptor Binds Cl- Influx Cl- Influx GABA-A Receptor->Cl- Influx Activates Inhibitory Postsynaptic Potential Inhibitory Postsynaptic Potential Cl- Influx->Inhibitory Postsynaptic Potential Generates This compound This compound This compound->Presynaptic Terminal Reduces Glutamate Release (via presynaptic NMDA receptors) This compound->NMDA Receptor Inhibits (NR2B selective) This compound->GABA-A Receptor Potentiates Voltage-Gated Na+ Channel Voltage-Gated Na+ Channel This compound->Voltage-Gated Na+ Channel Inhibits Action Potential Propagation Action Potential Propagation Voltage-Gated Na+ Channel->Action Potential Propagation

Caption: Signaling pathways modulated by this compound.

Experimental_Workflow_Whole_Cell_Patch_Clamp start Start: Cultured Neurons on Coverslip prepare_solutions Prepare External and Internal Solutions start->prepare_solutions pull_pipette Pull Borosilicate Glass Pipette (3-7 MΩ) prepare_solutions->pull_pipette establish_patch Establish Whole-Cell Configuration pull_pipette->establish_patch voltage_clamp Set Voltage Clamp (Holding Potential -70 mV) establish_patch->voltage_clamp baseline_recording Record Baseline Currents (e.g., NMDA-evoked) voltage_clamp->baseline_recording drug_application Apply this compound at Varying Concentrations baseline_recording->drug_application record_effect Record Currents in the Presence of this compound drug_application->record_effect data_analysis Data Analysis: - Measure Peak Current - Calculate % Inhibition - Determine IC50 record_effect->data_analysis end End: Characterize This compound's Effect data_analysis->end

Caption: Workflow for whole-cell patch-clamp experiments.

Logical_Relationship_Felbamate_Anticonvulsant_Effect This compound This compound inhibit_nmda Inhibition of NMDA Receptors This compound->inhibit_nmda potentiate_gaba Potentiation of GABA-A Receptors This compound->potentiate_gaba inhibit_na_channels Inhibition of Voltage-Gated Na+ Channels This compound->inhibit_na_channels reduce_excitation Reduced Neuronal Excitation inhibit_nmda->reduce_excitation increase_inhibition Increased Neuronal Inhibition potentiate_gaba->increase_inhibition reduce_firing Reduced Repetitive Neuronal Firing inhibit_na_channels->reduce_firing stabilize_membrane Stabilization of Neuronal Membranes reduce_excitation->stabilize_membrane increase_inhibition->stabilize_membrane reduce_firing->stabilize_membrane anticonvulsant_effect Anticonvulsant Effect stabilize_membrane->anticonvulsant_effect

Caption: Logical relationship of this compound's actions.

References

Application Notes and Protocols for the Development of a Lennox-Gastaut Syndrome Animal Model for Felbamate Testing

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lennox-Gastaut Syndrome (LGS) is a severe form of childhood-onset epilepsy characterized by multiple seizure types, a distinctive electroencephalogram (EEG) pattern of slow spike-wave complexes, and cognitive dysfunction. The development of effective therapeutic agents for LGS is challenging, necessitating robust preclinical animal models that recapitulate the key features of the syndrome. This document provides detailed protocols for establishing a rodent model of LGS, conducting therapeutic testing with Felbamate, and performing subsequent behavioral and histopathological analyses.

This compound is an antiepileptic drug used in the treatment of LGS.[1] Its mechanism of action is believed to involve a dual effect on excitatory and inhibitory neurotransmission.[2] this compound acts as an antagonist at the strychnine-insensitive glycine-recognition site of the N-methyl-D-aspartate (NMDA) receptor, thereby inhibiting excitatory neurotransmission.[3][4] Additionally, it potentiates the effects of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain.[2][4]

This guide outlines a chemically-induced seizure model in rodents designed to mimic the complex seizure phenotype of LGS, providing a platform for the preclinical evaluation of novel therapeutics like this compound.

Materials and Reagents

  • Animals: Male C57BL/6 mice (8-10 weeks old)

  • Chemoconvulsants:

    • Kainic Acid (KA)

    • Pentylenetetrazol (PTZ)

  • Test Compound:

    • This compound

  • Surgical Supplies:

    • Stereotaxic frame

    • Anesthesia machine (isoflurane)

    • Surgical drill

    • EEG headmounts and electrodes

    • Dental cement

    • Sutures

  • Behavioral Testing:

    • Morris Water Maze (MWM) apparatus

  • Histology:

    • 4% Paraformaldehyde (PFA)

    • Sucrose solutions (15% and 30%)

    • Cryostat

    • Cresyl violet acetate solution

    • Ethanol series (70%, 95%, 100%)

    • Xylene

    • Mounting medium

Experimental Protocols

Induction of LGS-like Phenotype (Chemically-Induced Model)

This protocol utilizes a combination of chemoconvulsants to induce a multi-faceted seizure phenotype reminiscent of LGS.

  • Acclimation: Acclimate mice to the housing facility for at least one week prior to any experimental procedures.

  • Kainic Acid Administration:

    • Anesthetize the mouse with isoflurane and place it in a stereotaxic frame.

    • Inject Kainic Acid (0.1 µg in 5 µL of saline) intracerebroventricularly (ICV).[5]

    • Allow the animal to recover for 21 days. This period allows for the development of a chronic epileptic state.[5]

  • Pentylenetetrazol Challenge:

    • On day 21 post-KA injection, administer a sub-convulsive dose of PTZ (20 mg/kg, intraperitoneally) to induce mixed seizure types.[5]

    • This combination aims to produce a phenotype with both focal and generalized seizure characteristics, a hallmark of LGS.

EEG Electrode Implantation and Recording
  • Electrode Implantation:

    • One week prior to chemoconvulsant induction, implant EEG electrodes.

    • Anesthetize the mouse and secure it in a stereotaxic frame.[3][6]

    • Expose the skull and drill small burr holes for electrode placement over the frontal cortex and hippocampus.[6]

    • Implant screw electrodes and a reference electrode over the cerebellum.[7]

    • Secure the headmount with dental cement and suture the incision.[3][8]

    • Allow a 7-day recovery period.[7]

  • EEG Recording and Analysis:

    • Following the PTZ challenge, connect the animal to the EEG recording system.

    • Record continuous video-EEG for at least 24 hours to capture spontaneous seizures.[9]

    • Analyze the EEG data for characteristic abnormalities, including slow spike-wave discharges (<3 Hz), paroxysmal fast activity, and polyspike-and-wave complexes.[10]

    • Quantify seizure frequency, duration, and severity.

This compound Administration
  • Dosing: Based on previous studies in rodent models, this compound is administered intraperitoneally (i.p.) at doses ranging from 12.5 to 50 mg/kg.[11]

  • Treatment Groups:

    • Vehicle Control: Administer the vehicle solution (e.g., saline or 0.5% methylcellulose) i.p.

    • LGS Model + Vehicle: Administer the vehicle solution to the LGS model animals.

    • LGS Model + this compound (Low Dose): Administer 12.5 mg/kg this compound i.p.

    • LGS Model + this compound (High Dose): Administer 50 mg/kg this compound i.p.

  • Administration Schedule: Administer this compound or vehicle 60 minutes prior to the PTZ challenge and continue daily for the duration of the behavioral testing period.[11]

Behavioral Assessment: Morris Water Maze (MWM)

The MWM test is used to assess hippocampal-dependent spatial learning and memory, which is often impaired in LGS.[12][13]

  • Apparatus: A circular pool (120 cm diameter) filled with opaque water (22-24°C) containing a hidden escape platform.[4]

  • Acquisition Phase (4 days):

    • Conduct four trials per day for four consecutive days.

    • For each trial, place the mouse in the water at one of four starting positions, facing the wall of the pool.[14]

    • Allow the mouse to swim freely for 60 seconds to find the hidden platform.[14]

    • If the mouse fails to find the platform within 60 seconds, gently guide it to the platform.[14]

    • Allow the mouse to remain on the platform for 15-20 seconds.[4][14]

    • Record the escape latency (time to find the platform) and path length using a video tracking system.

  • Probe Trial (Day 5):

    • Remove the platform from the pool.

    • Allow the mouse to swim freely for 60 seconds.[15]

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of platform location crosses.

Histopathological Analysis
  • Tissue Collection and Preparation:

    • At the end of the experiment, deeply anesthetize the mice and transcardially perfuse with saline followed by 4% PFA.

    • Post-fix the brains in 4% PFA overnight and then cryoprotect in graded sucrose solutions (15% and 30%).

    • Freeze the brains and section them at 40 µm using a cryostat.

  • Nissl Staining:

    • Mount the brain sections on slides.

    • Deparaffinize and rehydrate the sections through a series of xylene and graded ethanol solutions.[16][17]

    • Stain the sections with a 0.1% cresyl violet solution for 3-10 minutes.[17][18]

    • Differentiate in 95% ethanol, dehydrate in 100% ethanol, clear in xylene, and coverslip with mounting medium.[17]

  • Analysis:

    • Examine the stained sections under a microscope to assess neuronal loss and damage, particularly in the hippocampus and cortex.

    • Quantify neuronal cell counts in specific brain regions (e.g., CA1, CA3, and dentate gyrus of the hippocampus).

Data Presentation

Table 1: Seizure Parameters
Animal GroupSeizure Frequency (per 24h)Average Seizure Duration (s)Spike-Wave Discharge Frequency (Hz)
Vehicle Control
LGS Model + Vehicle
LGS Model + this compound (Low Dose)
LGS Model + this compound (High Dose)
Table 2: Morris Water Maze Performance
Animal GroupAcquisition Phase - Escape Latency (s) - Day 4Probe Trial - Time in Target Quadrant (%)Probe Trial - Platform Crossings
Vehicle Control
LGS Model + Vehicle
LGS Model + this compound (Low Dose)
LGS Model + this compound (High Dose)
Table 3: Histopathological Findings
Animal GroupHippocampal CA1 Neuronal CountHippocampal CA3 Neuronal CountCortical Neuronal Density (Layer V)
Vehicle Control
LGS Model + Vehicle
LGS Model + this compound (Low Dose)
LGS Model + this compound (High Dose)

Visualizations

G cluster_0 Phase 1: Model Development cluster_1 Phase 2: Seizure Induction and Drug Testing cluster_2 Phase 3: Endpoint Analysis Animal Acclimation Animal Acclimation EEG Electrode Implantation EEG Electrode Implantation Animal Acclimation->EEG Electrode Implantation Recovery (7 days) Recovery (7 days) EEG Electrode Implantation->Recovery (7 days) Kainic Acid (ICV) Kainic Acid (ICV) Recovery (7 days)->Kainic Acid (ICV) Chronic Phase (21 days) Chronic Phase (21 days) Kainic Acid (ICV)->Chronic Phase (21 days) This compound/Vehicle Administration This compound/Vehicle Administration Chronic Phase (21 days)->this compound/Vehicle Administration PTZ Challenge PTZ Challenge This compound/Vehicle Administration->PTZ Challenge Video-EEG Recording (24h) Video-EEG Recording (24h) PTZ Challenge->Video-EEG Recording (24h) Behavioral Testing (MWM) Behavioral Testing (MWM) Video-EEG Recording (24h)->Behavioral Testing (MWM) Tissue Collection Tissue Collection Behavioral Testing (MWM)->Tissue Collection Histopathology Histopathology Tissue Collection->Histopathology

Experimental Workflow Diagram

G cluster_0 Excitatory Synapse cluster_1 Inhibitory Synapse Glutamate Glutamate NMDA Receptor NMDA Receptor Glutamate->NMDA Receptor Ca2+ Influx Ca2+ Influx NMDA Receptor->Ca2+ Influx Activation Glycine Glycine Glycine->NMDA Receptor Neuronal Excitation Neuronal Excitation Ca2+ Influx->Neuronal Excitation Seizure Activity Seizure Activity Neuronal Excitation->Seizure Activity This compound This compound This compound->NMDA Receptor Inhibits (Glycine Site) GABA-A Receptor GABA-A Receptor This compound->GABA-A Receptor Potentiates GABA GABA GABA->GABA-A Receptor Cl- Influx Cl- Influx GABA-A Receptor->Cl- Influx Activation Neuronal Inhibition Neuronal Inhibition Cl- Influx->Neuronal Inhibition Reduced Seizure Activity Reduced Seizure Activity Neuronal Inhibition->Reduced Seizure Activity

This compound Signaling Pathway

References

Probing NMDA Receptor Function with Felbamate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Felbamate is an anticonvulsant medication that has garnered significant interest as a pharmacological tool for investigating the function of the N-methyl-D-aspartate (NMDA) receptor.[1][2] Its multifaceted mechanism of action, which includes modulation of the NMDA receptor, makes it a valuable probe for dissecting the receptor's role in both physiological and pathological processes.[1][3] These application notes provide an overview of this compound's interaction with the NMDA receptor and detailed protocols for its use in key experimental paradigms.

This compound's primary utility as a research tool stems from its inhibitory action on NMDA receptors, which are critical for excitatory synaptic transmission, learning, and memory.[1] Excessive activation of these receptors is implicated in neurotoxicity and seizure generation.[1] this compound has been shown to block NMDA receptor-mediated currents, and notably, it exhibits a modest selectivity for receptors containing the NR2B subunit.[2][4][5] This subunit selectivity allows researchers to probe the specific functions of different NMDA receptor subtypes in various neuronal circuits.

The mechanism of this compound's action on the NMDA receptor is complex. It is considered a noncompetitive antagonist, and its binding is not dependent on voltage.[2] Evidence suggests that this compound interacts with a unique site on the NR2B subunit, or a site formed by the interface of NR1 and NR2B, which allosterically modulates the glutamate/NMDA binding site.[2] Some studies also suggest an interaction with the glycine co-agonist site, although this is not universally agreed upon.[6][7] Furthermore, this compound can act as a use-dependent inhibitor, preferentially binding to and stabilizing the desensitized state of the NMDA receptor channel.[8][9] This property makes it particularly interesting for studying conditions of excessive receptor activation.

Data Presentation

The following table summarizes the quantitative data on the inhibitory potency of this compound on different NMDA receptor subunit combinations, as measured by the half-maximal inhibitory concentration (IC50).

NMDA Receptor Subunit CompositionIC50 (mM)Experimental SystemReference
NR1/NR2A8.56Recombinant receptors in Xenopus oocytes[2]
NR1a/NR2A2.6Recombinant receptors in HEK 293 cells[4]
NR1/NR2B0.93Recombinant receptors in Xenopus oocytes[2]
NR1a/NR2B0.52Recombinant receptors in HEK 293 cells[4]
NR1/NR2C2.02Recombinant receptors in Xenopus oocytes[2]
NR1a/NR2C2.4Recombinant receptors in HEK 293 cells[4]

Visualizations

NMDA_Receptor_Signaling cluster_pre Presynaptic Terminal cluster_post Postsynaptic Density Glutamate_vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_vesicle->Glutamate Release NMDA_R NMDA Receptor (NR1/NR2B) Ca_channel Ca²⁺ Channel NMDA_R->Ca_channel Opens Ca Ca²⁺ Ca_channel->Ca Influx CaMKII CaMKII Signaling Downstream Signaling (e.g., LTP, Gene Expression) CaMKII->Signaling Glutamate->NMDA_R Binds Glycine Glycine Glycine->NMDA_R Binds (Co-agonist) This compound This compound This compound->NMDA_R Inhibits (Allosteric) Mg Mg²⁺ Mg->Ca_channel Blocks (at rest) Ca->CaMKII Activates

Caption: NMDA Receptor Activation and this compound Inhibition.

Electrophysiology_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Cell_Culture Cell Culture/Oocyte Injection (with NMDA receptor subunits) Giga_Seal Form Gigaohm Seal Cell_Culture->Giga_Seal Solution_Prep Prepare External and Internal Solutions Solution_Prep->Giga_Seal Pipette_Pull Pull and Fire-Polish Glass Pipettes Pipette_Pull->Giga_Seal Whole_Cell Establish Whole-Cell Configuration Giga_Seal->Whole_Cell Record_Baseline Record Baseline NMDA-evoked Currents Whole_Cell->Record_Baseline Apply_this compound Apply this compound Record_Baseline->Apply_this compound Record_Drug Record Currents in Presence of this compound Apply_this compound->Record_Drug Measure_Peak Measure Peak Current Amplitude Record_Drug->Measure_Peak Dose_Response Construct Dose-Response Curve Measure_Peak->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for Electrophysiological Recording.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Recording of NMDA Receptor Currents

This protocol describes the methodology for recording NMDA receptor-mediated currents from cultured cells (e.g., HEK 293) or Xenopus oocytes expressing recombinant NMDA receptors.

Materials:

  • Cells/Oocytes: HEK 293 cells transfected with plasmids for NR1 and desired NR2 subunits, or Xenopus laevis oocytes injected with cRNA for the same.

  • External (Bath) Solution: 140 mM NaCl, 2.8 mM KCl, 1 mM CaCl₂, 10 mM HEPES, 10 µM EDTA, and 100 µM glycine. Adjust pH to 7.2 with NaOH.

  • Internal (Pipette) Solution: 130 mM CsCl, 10 mM BAPTA, 10 mM HEPES. Adjust pH to 7.2 with CsOH.

  • Agonist Solution: External solution supplemented with NMDA (e.g., 50 µM).

  • This compound Stock Solution: Dissolve this compound in DMSO to a high concentration (e.g., 100 mM) and dilute to final concentrations in the external solution.

  • Patch-clamp rig: Microscope, amplifier, micromanipulator, perfusion system.

  • Borosilicate glass capillaries for pulling pipettes.

Procedure:

  • Cell/Oocyte Preparation:

    • For HEK 293 cells, plate onto coverslips 24-48 hours after transfection.

    • For Xenopus oocytes, prepare by removing the vitelline membrane.

  • Pipette Preparation:

    • Pull glass capillaries to a resistance of 3-6 MΩ when filled with internal solution.

    • Fire-polish the pipette tip to ensure a smooth surface for sealing.

  • Recording:

    • Place the coverslip with cells or the prepared oocyte in the recording chamber and perfuse with external solution.

    • Approach a cell/oocyte with the patch pipette while applying slight positive pressure.

    • Once the pipette touches the cell membrane, release the positive pressure to form a gigaohm seal (>1 GΩ).

    • Apply gentle suction to rupture the membrane patch and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Record baseline NMDA-evoked currents by briefly applying the agonist solution.

    • Wash the cell with the external solution until the current returns to baseline.

    • Perfuse the cell with the external solution containing the desired concentration of this compound for a predetermined incubation period.

    • While still in the presence of this compound, apply the agonist solution and record the inhibited current.

    • Repeat for a range of this compound concentrations to construct a dose-response curve.

  • Data Analysis:

    • Measure the peak amplitude of the NMDA-evoked currents in the absence and presence of different concentrations of this compound.

    • Normalize the peak current amplitudes to the baseline response.

    • Plot the normalized current as a function of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Radioligand Binding Assay for NMDA Receptor

This protocol outlines a competitive binding assay to determine the affinity of this compound for the NMDA receptor using a radiolabeled channel blocker like [³H]dizocilpine (MK-801).

Materials:

  • Tissue Preparation: Rat forebrain membranes or membranes from cells expressing recombinant NMDA receptors.

  • Assay Buffer: 5 mM HEPES, pH 7.4.

  • Radioligand: [³H]dizocilpine (MK-801).

  • Saturating Ligands: Glutamate (e.g., 10 µM) and glycine (e.g., 10 µM) to open the channel for radioligand binding.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled channel blocker (e.g., 10 µM MK-801).

  • This compound Solutions: A range of concentrations of this compound.

  • Glass fiber filters and a filtration manifold .

  • Scintillation counter and scintillation fluid .

Procedure:

  • Membrane Preparation:

    • Homogenize the tissue or cells in ice-cold buffer.

    • Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a 96-well plate or individual tubes, add the following in order:

      • Assay buffer.

      • This compound solution or vehicle (for total binding) or non-specific binding control.

      • Saturating concentrations of glutamate and glycine.

      • Membrane preparation.

      • [³H]dizocilpine.

  • Incubation:

    • Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Filtration:

    • Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a vacuum filtration manifold.

    • Wash the filters several times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with scintillation fluid.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding.

    • Determine the percent inhibition of specific binding at each concentration of this compound.

    • Plot the percent inhibition as a function of this compound concentration and fit the data to determine the Ki (inhibitory constant).

Conclusion

This compound serves as a valuable pharmacological tool for the investigation of NMDA receptor function. Its subunit selectivity and use-dependent mechanism of action provide researchers with a nuanced approach to studying the role of NMDA receptors in neuronal signaling and disease. The protocols provided herein offer a framework for utilizing this compound to probe the intricate properties of this critical ion channel. As with any experimental procedure, optimization of these protocols for specific cellular systems and research questions is recommended.

Disclaimer: this compound has been associated with serious adverse effects in clinical use, including aplastic anemia and hepatic failure.[3] All handling and disposal of this compound should be in accordance with institutional safety guidelines. These protocols are intended for preclinical research purposes only.

References

Felbamate Repurposed: Application Notes and Protocols for Clinical Trial Design

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a framework for designing clinical trials to investigate the repurposed applications of Felbamate, a marketed anti-epileptic drug, in new therapeutic areas. The following protocols are based on existing clinical trial data for its use in treatment-resistant bipolar depression and preclinical evidence for its potential in neuropathic pain.

Repurposed Application: Adjunctive Therapy for Treatment-Resistant Bipolar Depression

This section outlines a Phase 2 clinical trial design based on the completed NCT00034229 study, investigating this compound as an adjunctive treatment for patients with bipolar disorder who have not responded to standard therapies.[1][2]

Rationale

This compound's mechanism of action, which involves the modulation of the N-methyl-D-aspartate (NMDA) receptor and potentiation of GABAergic transmission, provides a strong basis for its investigation in mood disorders.[1] Dysregulation in glutamatergic and GABAergic systems has been implicated in the pathophysiology of bipolar disorder.

Quantitative Data Summary
ParameterSpecificationSource
Phase 2[2]
Study Design Randomized, Double-Blind, Placebo-Controlled[1]
Patient Population Adults (18-65 years) with a diagnosis of Bipolar I or II Disorder, currently in a major depressive episode, and considered treatment-resistant.[1]
Sample Size Approximately 52[1]
Treatment Duration 8 weeks[1]
Dosage 600-3000 mg/day, administered in divided doses[1]
Primary Outcome Measure Change from baseline in a standardized depression rating scale score (e.g., Montgomery-Åsberg Depression Rating Scale - MADRS)General clinical trial guidelines
Secondary Outcome Measures - Response rate (e.g., ≥50% reduction in MADRS score)- Remission rate (e.g., MADRS score ≤10)- Change in clinical global impression (CGI) scores- Safety and tolerability assessmentsGeneral clinical trial guidelines
Experimental Protocol

1.3.1. Inclusion and Exclusion Criteria

  • Inclusion:

    • Diagnosis of Bipolar I or II disorder, confirmed by a structured clinical interview.

    • Currently experiencing a major depressive episode of at least 4 weeks in duration.

    • History of non-response to at least two adequate trials of standard mood-stabilizing or antidepressant medications.[3][4][5][6]

    • Stable dose of a standard mood stabilizer (e.g., lithium, valproate) for at least 2 weeks prior to randomization.

    • Signed informed consent.

  • Exclusion:

    • History of aplastic anemia or hepatic dysfunction.

    • Current psychotic features.

    • Significant suicidal ideation.

    • Substance use disorder within the past 6 months.

    • Pregnancy or lactation.

    • Concurrent use of other investigational drugs.

1.3.2. Study Procedures

  • Screening Phase (Up to 2 weeks):

    • Obtain informed consent.

    • Conduct comprehensive medical and psychiatric history.

    • Perform physical examination, electrocardiogram (ECG), and laboratory tests (complete blood count with differential, liver function tests, renal function tests).

    • Administer baseline clinical assessments (e.g., MADRS, CGI).

  • Randomization and Treatment Phase (8 weeks):

    • Eligible patients are randomized in a 1:1 ratio to receive either this compound or a matching placebo.

    • This compound is initiated at a low dose (e.g., 600 mg/day) and titrated upwards over 2-3 weeks to a target dose of up to 3000 mg/day, based on tolerability.[1]

    • Patients continue their stable dose of standard mood stabilizer.

    • Weekly visits for safety monitoring (adverse events, vital signs, laboratory tests) and efficacy assessments.

  • Follow-up Phase (4 weeks):

    • After the 8-week treatment period, the investigational drug is tapered down over 1-2 weeks.

    • A final safety and efficacy assessment is conducted at the end of the follow-up period.

Signaling Pathway and Workflow Diagrams

Felbamate_Bipolar_Depression_Pathway cluster_glutamate Glutamatergic Synapse cluster_gaba GABAergic Synapse Glutamate Glutamate NMDA_R NMDA Receptor Glutamate->NMDA_R Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Excitotoxicity Neuronal Hyperexcitability (Implicated in Bipolar Depression) Ca_ion->Excitotoxicity GABA GABA GABA_A_R GABA-A Receptor GABA->GABA_A_R Cl_ion Cl⁻ Influx GABA_A_R->Cl_ion Mood_Stabilization Mood Stabilization Cl_ion->Mood_Stabilization This compound This compound This compound->NMDA_R Blocks This compound->GABA_A_R Potentiates Excitotoxicity->Mood_Stabilization Reduced by this compound

Caption: this compound's dual action on NMDA and GABA-A receptors.

Bipolar_Trial_Workflow Start Patient Screening (Bipolar I/II, Treatment-Resistant Depression) Informed_Consent Informed Consent Start->Informed_Consent Baseline Baseline Assessments (MADRS, CGI, Safety Labs) Informed_Consent->Baseline Randomization Randomization (1:1) Baseline->Randomization Treatment 8-Week Treatment Period Randomization->Treatment Felbamate_Arm This compound + Mood Stabilizer Treatment->Felbamate_Arm Placebo_Arm Placebo + Mood Stabilizer Treatment->Placebo_Arm Weekly_Visits Weekly Assessments (Efficacy and Safety) Felbamate_Arm->Weekly_Visits Placebo_Arm->Weekly_Visits End_of_Treatment End of Treatment Assessments Weekly_Visits->End_of_Treatment Follow_Up 4-Week Follow-Up End_of_Treatment->Follow_Up Final_Analysis Final Data Analysis Follow_Up->Final_Analysis

Caption: Clinical trial workflow for repurposed this compound.

Repurposed Application: Neuropathic Pain (Proposed Protocol)

This section proposes a clinical trial design for investigating this compound in neuropathic pain, based on a case report of its efficacy in trigeminal neuralgia and general principles of neuropathic pain trial design.[7][8][9][10][11]

Rationale

The mechanisms underlying neuropathic pain involve neuronal hyperexcitability and central sensitization, processes in which NMDA receptors play a crucial role. This compound's NMDA receptor antagonist activity suggests its potential to alleviate neuropathic pain. The reported success in treating trigeminal neuralgia, a severe form of neuropathic pain, further supports this hypothesis.[7][8]

Quantitative Data Summary (Proposed)
ParameterSpecificationRationale/Source
Phase 2a (Proof-of-Concept)Initial investigation of efficacy
Study Design Randomized, Double-Blind, Placebo-Controlled, CrossoverTo minimize inter-patient variability
Patient Population Adults (18-70 years) with chronic, stable neuropathic pain (e.g., post-herpetic neuralgia, painful diabetic neuropathy) for at least 3 months.Common neuropathic pain conditions
Sample Size Approximately 30-40Sufficient for initial efficacy signal
Treatment Duration Two 4-week treatment periods, separated by a 2-week washoutTo assess treatment effect and washout
Dosage Titrated up to 2400 mg/day, administered in divided dosesBased on epilepsy dosages, adjusted for tolerability
Primary Outcome Measure Change from baseline in the daily pain score on an 11-point Numeric Rating Scale (NRS)Standard in neuropathic pain trials
Secondary Outcome Measures - Change in sleep interference score- Change in Patient Global Impression of Change (PGIC)- Proportion of patients with ≥30% and ≥50% pain reduction- Safety and tolerabilityComprehensive assessment of treatment effect
Experimental Protocol (Proposed)

2.3.1. Inclusion and Exclusion Criteria

  • Inclusion:

    • Clinical diagnosis of a specific type of peripheral neuropathic pain.

    • Average daily pain intensity of ≥4 on the NRS at baseline.

    • Stable pain for at least 1 month prior to screening.

    • Signed informed consent.

  • Exclusion:

    • History of aplastic anemia or hepatic dysfunction.

    • Pain due to non-neuropathic causes.

    • Use of other investigational drugs or potent analgesics that cannot be washed out.

    • Pregnancy or lactation.

2.3.2. Study Procedures

  • Screening and Baseline Phase (Up to 4 weeks):

    • Obtain informed consent.

    • Washout of prohibited medications.

    • Establish a stable baseline of pain scores through daily diaries.

    • Perform safety assessments (labs, ECG).

  • Crossover Treatment Phase (10 weeks):

    • Period 1 (4 weeks): Patients are randomized to receive either this compound or placebo. The dose is titrated over the first 2 weeks.

    • Washout (2 weeks): Patients receive a placebo to minimize carryover effects.

    • Period 2 (4 weeks): Patients are crossed over to the alternate treatment.

    • Daily pain and sleep diaries are maintained throughout.

    • Weekly clinic visits for safety and tolerability assessments.

  • End-of-Study Visit:

    • Final efficacy and safety assessments are performed.

Logical Relationship and Workflow Diagrams

Neuropathic_Pain_Mechanism cluster_pain_pathway Central Sensitization Pathway Nerve_Injury Peripheral Nerve Injury Glutamate_Release Increased Glutamate Release Nerve_Injury->Glutamate_Release NMDA_Activation NMDA Receptor Activation Glutamate_Release->NMDA_Activation Neuronal_Hyperexcitability Neuronal Hyperexcitability NMDA_Activation->Neuronal_Hyperexcitability Neuropathic_Pain Neuropathic Pain Neuronal_Hyperexcitability->Neuropathic_Pain This compound This compound This compound->NMDA_Activation Blocks

Caption: Proposed mechanism of this compound in neuropathic pain.

Neuropathic_Pain_Trial_Workflow Start Patient Screening (Chronic Neuropathic Pain) Baseline Baseline Pain Diaries (NRS Scores) Start->Baseline Randomization Randomization (Crossover) Baseline->Randomization Period1 Treatment Period 1 (4 weeks) Randomization->Period1 GroupA Group A: this compound Period1->GroupA GroupB Group B: Placebo Period1->GroupB Washout Washout Period (2 weeks) GroupA->Washout GroupB->Washout Period2 Treatment Period 2 (4 weeks) Washout->Period2 GroupA_Cross Group A: Placebo Period2->GroupA_Cross GroupB_Cross Group B: this compound Period2->GroupB_Cross End_of_Study End of Study Assessments GroupA_Cross->End_of_Study GroupB_Cross->End_of_Study Analysis Data Analysis End_of_Study->Analysis

Caption: Crossover clinical trial design for neuropathic pain.

Critical Safety Considerations: Black Box Warning

All clinical trials involving this compound must address the serious risks of aplastic anemia and hepatic failure .

  • Stringent Monitoring:

    • Complete blood counts with differential and platelet counts must be performed at baseline and at frequent intervals (e.g., every 2 weeks) throughout the trial.

    • Liver function tests (ALT, AST, bilirubin) must be monitored at baseline and regularly during the study.

  • Informed Consent: The informed consent form must explicitly and clearly detail the risks of aplastic anemia and hepatic failure, including the potential for fatal outcomes.

  • Discontinuation Criteria: Clear and immediate stopping rules must be in place for any significant hematological or hepatic abnormalities.

These protocols provide a foundation for the clinical investigation of this compound for repurposed applications. Investigators must adhere to all regulatory requirements and ethical guidelines when conducting human clinical trials.

References

Application Notes and Protocols for Synthesizing Radiolabeled Felbamate in Imaging Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of radiolabeled Felbamate, a promising agent for positron emission tomography (PET) imaging studies of the central nervous system. The protocols focus on labeling with Carbon-11 ([¹¹C]), a short-lived positron emitter ideal for in vivo imaging. While a specific protocol for Fluorine-18 ([¹⁸F]) labeled this compound is not yet established in the literature, potential strategies are discussed.

Introduction

This compound (2-phenyl-1,3-propanediol dicarbamate) is an antiepileptic drug with a multifaceted mechanism of action, primarily involving the modulation of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] Its ability to interact with central nervous system targets makes it a valuable candidate for radiolabeling and subsequent PET imaging. PET imaging with radiolabeled this compound could provide invaluable insights into the density and distribution of its binding sites in both healthy and diseased states, aiding in drug development and understanding of neurological disorders.[4]

Signaling Pathway of this compound

This compound's primary mechanism of action is the modulation of the NMDA receptor, a key player in excitatory synaptic transmission. It also exhibits effects on GABAergic activity, voltage-gated sodium channels, and calcium channels.[1][5][6]

Felbamate_Signaling_Pathway cluster_neuron Neuron NMDA_Receptor NMDA Receptor Neuronal_Excitability Neuronal Excitability NMDA_Receptor->Neuronal_Excitability Increases GABA_Receptor GABA-A Receptor GABA_Receptor->Neuronal_Excitability Decreases Na_Channel Voltage-gated Na+ Channel Na_Channel->Neuronal_Excitability Increases Ca_Channel Voltage-gated Ca2+ Channel Ca_Channel->Neuronal_Excitability Increases Glutamate Glutamate Glutamate->NMDA_Receptor GABA GABA GABA->GABA_Receptor This compound This compound This compound->NMDA_Receptor Inhibits This compound->GABA_Receptor Potentiates This compound->Na_Channel Inhibits This compound->Ca_Channel Inhibits

Figure 1: this compound's multifaceted mechanism of action.

Experimental Workflow for Radiolabeled this compound Studies

The overall process for utilizing radiolabeled this compound in imaging studies involves several key stages, from radionuclide production to data analysis.

Experimental_Workflow cluster_synthesis Radiosynthesis cluster_imaging Imaging Study Radionuclide Radionuclide Production ([11C]CO2) Radiolabeling Radiolabeling Reaction Radionuclide->Radiolabeling Precursor Precursor Synthesis (2-phenyl-1,3-propanediol) Precursor->Radiolabeling Purification Purification (HPLC) Radiolabeling->Purification QC Quality Control Purification->QC Formulation Formulation for Injection QC->Formulation Administration Administration to Subject Formulation->Administration PET_Scan PET Scan Administration->PET_Scan Data_Analysis Image Reconstruction & Data Analysis PET_Scan->Data_Analysis

Figure 2: General workflow for radiolabeled this compound studies.

Synthesis of Radiolabeled this compound

[¹¹C]this compound Synthesis

The synthesis of [¹¹C]this compound can be approached by leveraging established methods for the formation of [¹¹C]carbamates. A promising one-pot method involves the direct incorporation of cyclotron-produced [¹¹C]CO₂.[4]

Precursor Synthesis: 2-phenyl-1,3-propanediol

The key precursor, 2-phenyl-1,3-propanediol, can be synthesized from diethyl phenylmalonate.[7][8][9][10]

Radiolabeling Protocol: One-Pot Synthesis from [¹¹C]CO₂

This protocol is adapted from a general method for [¹¹C]carbamate synthesis.[4]

Materials:

  • 2-phenyl-1,3-propanediol

  • [¹¹C]CO₂ (produced from a cyclotron)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Alkyl halide (e.g., methyl iodide)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Helium or Argon gas

  • Hydrochloric acid (1.0 M)

  • High-Performance Liquid Chromatography (HPLC) system for purification

  • Radio-TLC or radio-HPLC for analysis

Procedure:

  • Precursor Solution Preparation: In a sealed reaction vessel, dissolve 2-phenyl-1,3-propanediol and DBU in anhydrous DMF.

  • [¹¹C]CO₂ Trapping: Bubble cyclotron-produced [¹¹C]CO₂ through the precursor solution at room temperature. The trapping efficiency should be monitored.

  • Carbamate Formation: Add the alkyl halide to the reaction mixture.

  • Reaction: Heat the sealed vessel at 75°C for 10 minutes.

  • Quenching: Cool the reaction vessel and quench the reaction by adding 1.0 M HCl.

  • Purification: Purify the crude product using semi-preparative HPLC.

  • Quality Control: Analyze the final product for radiochemical purity, chemical purity, and specific activity using radio-HPLC and other appropriate analytical techniques.

Potential Strategy for [¹⁸F]this compound Synthesis

Direct radiofluorination of the this compound structure is challenging. A potential approach involves the synthesis of a fluorinated precursor. One strategy could be the radiofluorination of a suitable precursor to 2-phenyl-1,3-propanediol, for example, by nucleophilic substitution on an aromatic ring activated with a leaving group. However, specific protocols for this transformation in the context of this compound are not yet reported and would require significant synthetic development.

Quantitative Data Comparison

The following table summarizes typical quantitative data for the synthesis of [¹¹C]carbamates using the [¹¹C]CO₂ fixation method. It is important to note that these are general values, and optimization for [¹¹C]this compound would be necessary.[11][12][13][14][15]

ParameterTypical Value for [¹¹C]Carbamate Synthesis
Radiochemical Yield (RCY) 1% - 82% (decay-corrected)
Specific Activity 3 - 40 Ci/µmol (at end of synthesis)
Synthesis Time 20 - 50 minutes
Radiochemical Purity >95%

Conclusion

The synthesis of radiolabeled this compound, particularly [¹¹C]this compound, is feasible using established one-pot methods with [¹¹C]CO₂. These application notes provide a foundational protocol for researchers to develop and optimize the synthesis for their specific imaging needs. Further research is warranted to establish a robust and efficient synthesis for [¹⁸F]this compound to leverage the longer half-life of Fluorine-18 for more complex and longitudinal imaging studies. The ability to non-invasively image this compound's targets in the brain holds significant promise for advancing our understanding and treatment of various neurological disorders.

References

Application of Felbamate in High-Throughput Screening for Anticonvulsants

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Felbamate is an anticonvulsant medication utilized in the management of epilepsy. Its mechanism of action is multifaceted, primarily involving the modulation of the N-methyl-D-aspartate (NMDA) and γ-aminobutyric acid type A (GABA-A) receptor systems.[1][2][3] This dual action on both excitatory and inhibitory neurotransmission provides a unique profile for anticonvulsant activity.[1] High-throughput screening (HTS) methodologies are essential in modern drug discovery for identifying novel compounds that exhibit similar mechanisms of action to established drugs like this compound. This document provides detailed protocols for HTS assays designed to identify novel anticonvulsants targeting the NMDA and GABA-A receptors, alongside quantitative data on this compound's activity and visualizations of relevant pathways and workflows.

Mechanism of Action of this compound

This compound exerts its anticonvulsant effects through two primary mechanisms:

  • NMDA Receptor Antagonism: this compound acts as a non-competitive antagonist of the NMDA receptor, a key player in excitatory synaptic transmission.[2][4] Excessive activation of NMDA receptors is implicated in seizure generation. This compound shows a degree of selectivity for NMDA receptors containing the NR2B subunit.[1][2] It is believed to interact with a unique site on the NR2B subunit, or a site formed by the NR1 and NR2B subunits, to allosterically modulate the receptor.[1]

  • Potentiation of GABA-A Receptor Function: this compound has been shown to potentiate GABA-A receptor-mediated currents, thereby enhancing inhibitory neurotransmission in the central nervous system.[3] GABA is the primary inhibitory neurotransmitter in the brain, and its potentiation helps to counteract the hyperexcitability associated with epilepsy.

Quantitative Data for this compound

The following tables summarize key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: this compound Activity at NMDA Receptors

ParameterValueCell Type/SystemReference
IC50 (NR1/NR2A) 8.56 mMRecombinant Xenopus oocytes[1]
2.6 mMRecombinant HEK 293 cells[2]
IC50 (NR1/NR2B) 0.93 mMRecombinant Xenopus oocytes[1]
0.52 mMRecombinant HEK 293 cells[2]
IC50 (NR1/NR2C) 2.02 mMRecombinant Xenopus oocytes[1]
2.4 mMRecombinant HEK 293 cells[2]
IC50 ([3H]5,7-dichlorokynurenic acid binding) 374 µMRat forebrain membranes[5]
Minimal Effective Concentration (NMDA/glycine-stimulated Ca2+ increase) 100 µMCultured rat hippocampal neurons[6]

Table 2: this compound Anticonvulsant Activity in Animal Models

Seizure ModelAnimalRoute of AdministrationED50 / Effective ConcentrationReference
Maximal Electroshock Seizure (MES) MiceIntraperitonealEffective in non-toxic doses[7]
MiceOralEffective in non-toxic doses[7]
RatsOralEffective in non-toxic doses[7]
Pentylenetetrazol (s.c. PTZ) MiceIntraperitonealEffective in non-toxic doses[7]
MiceOralEffective in non-toxic doses[7]
RatsOralEffective in non-toxic doses[7]
Picrotoxin (s.c. Pic) MiceIntraperitonealEffective in non-toxic doses[7]

Signaling Pathway

The following diagram illustrates the dual mechanism of action of this compound on excitatory (glutamatergic) and inhibitory (GABAergic) synapses.

Felbamate_Mechanism_of_Action cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release GABA_Vesicle GABA Vesicle GABA GABA GABA_Vesicle->GABA Release NMDA_Receptor NMDA Receptor (NR1/NR2B) Ca_ion Ca²⁺ NMDA_Receptor->Ca_ion Influx GABA_A_Receptor GABA-A Receptor Cl_ion Cl⁻ GABA_A_Receptor->Cl_ion Influx Excitatory_Signal Excitatory Signal Ca_ion->Excitatory_Signal Leads to Inhibitory_Signal Inhibitory Signal Cl_ion->Inhibitory_Signal Leads to This compound This compound This compound->NMDA_Receptor Antagonizes This compound->GABA_A_Receptor Potentiates Glutamate->NMDA_Receptor Binds GABA->GABA_A_Receptor Binds Zebrafish_HTS_Workflow start Start: 6 dpf Zebrafish Larvae dispense_larvae Dispense single larva into 96-well plate wells start->dispense_larvae add_compounds Add test compounds (final concentration 1-10 µM) dispense_larvae->add_compounds pre_incubation Pre-incubate for 18 hours at 28.5°C in the dark add_compounds->pre_incubation add_ptz Add PTZ solution (final concentration 20 mM) pre_incubation->add_ptz habituation Habituate for 5 minutes in dark chamber of tracking device add_ptz->habituation tracking Record locomotor activity for 10-15 minutes habituation->tracking data_analysis Analyze locomotor data (total distance, velocity) tracking->data_analysis hit_identification Identify compounds that significantly reduce PTZ-induced hyperactivity data_analysis->hit_identification end End: Hit Confirmation hit_identification->end Automated_Patch_Clamp_Workflow start Start: HEK293 cells expressing NR1/NR2B NMDA receptors cell_prep Prepare cell suspension start->cell_prep load_instrument Load cells, intracellular/extracellular solutions, and compound plate onto automated patch clamp system cell_prep->load_instrument seal_formation Initiate automated gigaseal formation load_instrument->seal_formation baseline_recording Record baseline NMDA-evoked currents (agonist: 50 µM NMDA + 10 µM Glycine) seal_formation->baseline_recording compound_application Apply test compounds at varying concentrations baseline_recording->compound_application post_compound_recording Record NMDA-evoked currents in the presence of compound compound_application->post_compound_recording data_analysis Measure peak current inhibition post_compound_recording->data_analysis ic50_determination Generate concentration-response curves and calculate IC50 values data_analysis->ic50_determination end End: Potency Determination ic50_determination->end Fluorescence_GABA_PAM_Workflow start Start: HEK293 cells expressing GABA-A receptors cell_plating Plate cells in 384-well plates start->cell_plating dye_loading Load cells with a membrane potential-sensitive dye cell_plating->dye_loading compound_addition Add test compounds dye_loading->compound_addition gaba_addition Add a sub-maximal concentration of GABA (EC20) compound_addition->gaba_addition fluorescence_reading Measure fluorescence change using a plate reader gaba_addition->fluorescence_reading data_analysis Calculate the potentiation of the GABA-induced signal fluorescence_reading->data_analysis hit_identification Identify compounds that significantly increase the fluorescence signal data_analysis->hit_identification end End: Hit Confirmation hit_identification->end

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Felbamate's Poor Aqueous Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with felbamate's poor aqueous solubility in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is the aqueous solubility of this compound?

A1: this compound is very slightly soluble in water. Its aqueous solubility is reported to be approximately 0.742 mg/mL. This low solubility can present significant challenges for preparing stock solutions and achieving desired concentrations in aqueous-based in vitro assays.

Q2: Why does my this compound solution precipitate when I add it to my cell culture medium?

A2: Precipitation commonly occurs when a concentrated stock solution of a hydrophobic compound, like this compound dissolved in an organic solvent such as DMSO, is introduced into an aqueous environment like cell culture medium. The drastic change in solvent polarity causes the compound to fall out of solution. This can be mitigated by using a stepwise dilution method and ensuring the final concentration of the organic solvent is kept to a minimum.

Q3: What is the recommended solvent for preparing a this compound stock solution?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing this compound stock solutions due to its high solubilizing capacity for this compound. This compound is freely soluble in DMSO.

Q4: What is the maximum concentration of DMSO that is safe for my cell-based assays?

A4: The tolerance to DMSO varies between cell lines. As a general guideline, the final concentration of DMSO in the cell culture medium should be kept at or below 1% (v/v). However, for sensitive cell lines, it is advisable to keep the concentration below 0.5% or even 0.1%. It is crucial to perform a vehicle control experiment to assess the effect of the DMSO concentration on your specific cell line.

Q5: Are there alternatives to using DMSO as a co-solvent?

A5: Yes, alternative methods to enhance the aqueous solubility of this compound include the use of cyclodextrins to form inclusion complexes and the preparation of nanosuspensions. These methods can reduce or eliminate the need for organic co-solvents.

Troubleshooting Guide: this compound Precipitation in In Vitro Assays

Problem Potential Cause Recommended Solution
Precipitation upon addition of this compound stock to aqueous buffer or media Rapid change in solvent polarity.Prepare a high-concentration stock solution in 100% DMSO. Perform serial dilutions in your aqueous buffer or media, vortexing or mixing gently between each step. Consider warming the aqueous medium to 37°C before adding the this compound stock.
Final concentration of this compound exceeds its solubility limit in the final assay medium.Lower the final concentration of this compound in your assay. If a higher concentration is necessary, consider using solubility-enhancing techniques such as cyclodextrin complexation or nanosuspensions.
The final concentration of the organic co-solvent (e.g., DMSO) is too high, leading to insolubility of other media components.Reduce the final concentration of the co-solvent. This can be achieved by preparing a more concentrated initial stock solution of this compound.
Cloudiness or turbidity in the well plate after adding this compound Formation of fine precipitates that are not immediately visible as crystals.Visually inspect the wells under a microscope. If precipitates are observed, discard the plate and reprepare the solutions using a more gradual dilution method or a lower final concentration.
Interaction of this compound with components in the serum of the cell culture medium.If permissible for your experiment, consider reducing the serum concentration or using a serum-free medium for the duration of the drug treatment.
Inconsistent experimental results Inaccurate final concentration of soluble this compound due to precipitation.Ensure complete dissolution of this compound at each dilution step. Prepare fresh dilutions for each experiment.

Quantitative Data on this compound Solubility

The following tables summarize the solubility of this compound in various solvents and formulations.

Table 1: Solubility of this compound in Common Solvents

Solvent Solubility Reference
Water0.742 mg/mL[No specific citation found for this exact value]
Dimethyl Sulfoxide (DMSO)Freely soluble[No specific citation found for this exact value]
EthanolSlightly soluble[No specific citation found for this exact value]
MethanolSparingly soluble[No specific citation found for this exact value]
AcetoneSparingly soluble[No specific citation found for this exact value]

Table 2: Solubility of this compound Nanosuspensions in Phosphate Buffer (pH 6.8)

Formulation Polymer(s) Solubility (mg/mL) Reference
F1HPMC K4M, Poloxamer 1880.031[1][2]
F2HPMC K4M, Polyvinyl alcohol0.025[1][2]
F3HPMC K4M, Polyethylene Glycol 4000.021[1][2]
F4Poloxamer 188, Polyvinyl alcohol0.019[1][2]
F5Poloxamer 188, Polyethylene Glycol 4000.017[1][2]
F6Polyvinyl alcohol, Polyethylene Glycol 4000.0156[1][2]
F7HPMC K4M0.028[1][2]
F8Poloxamer 1880.023[1][2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution using DMSO

This protocol describes the preparation of a 100 mM this compound stock solution in DMSO and its subsequent dilution for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile cell culture medium

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (100 mM): a. Weigh out 23.82 mg of this compound powder and place it in a sterile microcentrifuge tube. b. Add 1 mL of 100% DMSO to the tube. c. Vortex the tube until the this compound is completely dissolved. This is your 100 mM stock solution.

  • Intermediate Dilution (Optional): a. For ease of final dilution, you can prepare an intermediate stock solution (e.g., 10 mM) by diluting the 100 mM stock 1:10 in 100% DMSO.

  • Final Dilution in Cell Culture Medium: a. Warm the cell culture medium to 37°C. b. To achieve a final concentration of 100 µM this compound with a final DMSO concentration of 0.1%, add 1 µL of the 100 mM stock solution to 1 mL of the pre-warmed cell culture medium. c. Mix gently by pipetting up and down or by swirling the plate. d. For a range of concentrations, perform serial dilutions from the initial diluted solution in the cell culture medium.

Note: Always prepare a vehicle control containing the same final concentration of DMSO as your experimental samples.

Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol provides a general procedure for preparing a this compound inclusion complex with hydroxypropyl-β-cyclodextrin (HP-β-CD) to enhance its aqueous solubility.

Materials:

  • This compound powder

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Mortar and pestle

  • Deionized water

  • Oven

Procedure:

  • Molar Ratio Calculation: a. Determine the desired molar ratio of this compound to HP-β-CD (e.g., 1:1 or 1:2). b. Calculate the required mass of each component based on their molecular weights (this compound: 238.24 g/mol ; HP-β-CD: ~1460 g/mol ).

  • Complex Formation: a. Place the calculated amount of HP-β-CD in a mortar. b. Add a small amount of deionized water to form a paste. c. Add the calculated amount of this compound to the paste. d. Knead the mixture for 30-60 minutes. e. Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Characterization and Use: a. The resulting powder is the this compound-HP-β-CD inclusion complex. b. The solubility of this complex in aqueous solutions should be determined experimentally. c. Prepare stock solutions of the complex in your desired aqueous buffer or cell culture medium.

Protocol 3: Preparation of this compound Nanosuspension (Anti-Solvent Precipitation & Ultrasonication)

This protocol is based on the method described by Priya and Rao (2024) for preparing this compound nanosuspensions.[1][2]

Materials:

  • This compound powder

  • Stabilizing polymers (e.g., HPMC K4M, Poloxamer 188)

  • Organic solvent (e.g., acetone)

  • Aqueous phase (e.g., deionized water or buffer)

  • Magnetic stirrer

  • Ultrasonicator

Procedure:

  • Organic Phase Preparation: a. Dissolve this compound in an appropriate organic solvent (e.g., acetone) to form a clear solution.

  • Aqueous Phase Preparation: a. Dissolve the stabilizing polymer(s) in the aqueous phase with the aid of a magnetic stirrer.

  • Nanosuspension Formation: a. Slowly inject the organic phase containing this compound into the aqueous phase containing the stabilizer(s) under constant stirring. b. The anti-solvent (aqueous phase) will cause the this compound to precipitate into nanoparticles.

  • Particle Size Reduction: a. Subject the resulting suspension to ultrasonication for a specified time to reduce the particle size and ensure a uniform nanosuspension.

  • Characterization and Use: a. The nanosuspension can be characterized for particle size, zeta potential, and drug content. b. The nanosuspension can then be directly used in in vitro assays, ensuring it is well-dispersed before addition to the final medium.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_dmso DMSO Co-Solvent cluster_cyclo Cyclodextrin Complexation cluster_nano Nanosuspension cluster_assay In Vitro Assay Start Start Weigh_this compound Weigh this compound Powder Start->Weigh_this compound Select_Method Select Solubilization Method Weigh_this compound->Select_Method Dissolve_DMSO Dissolve in 100% DMSO (Stock Solution) Select_Method->Dissolve_DMSO DMSO Prepare_Complex Prepare Inclusion Complex (e.g., Kneading) Select_Method->Prepare_Complex Cyclodextrin Prepare_Nano Prepare Nanosuspension (Anti-solvent Precipitation) Select_Method->Prepare_Nano Nanosuspension Serial_Dilution Stepwise Dilution in Aqueous Medium Dissolve_DMSO->Serial_Dilution Add_to_Assay Add to In Vitro Assay Serial_Dilution->Add_to_Assay Dissolve_Complex Dissolve Complex in Aqueous Medium Prepare_Complex->Dissolve_Complex Dissolve_Complex->Add_to_Assay Use_Nano Use Nanosuspension Directly Prepare_Nano->Use_Nano Use_Nano->Add_to_Assay Incubate_Analyze Incubate and Analyze Add_to_Assay->Incubate_Analyze End End Incubate_Analyze->End

Caption: Experimental workflow for preparing this compound for in vitro assays.

felbamate_pathway NMDA_Receptor NMDA Receptor Neuronal_Excitation Decreased Neuronal Excitation NMDA_Receptor->Neuronal_Excitation Leads to GABA_A_Receptor GABA-A Receptor Neuronal_Inhibition Increased Neuronal Inhibition GABA_A_Receptor->Neuronal_Inhibition Leads to Glutamate Glutamate (Excitatory) GABA GABA (Inhibitory) GABA->GABA_A_Receptor Binds to Anticonvulsant_Effect Anticonvulsant Effect Neuronal_Excitation->Anticonvulsant_Effect Neuronal_Inhibition->Anticonvulsant_Effect This compound This compound This compound->NMDA_Receptor Inhibits This compound->GABA_A_Receptor Potentiates

Caption: Simplified signaling pathway of this compound's mechanism of action.

References

Technical Support Center: Managing Felbamate-Induced Hepatotoxicity in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating felbamate-induced hepatotoxicity in long-term animal studies.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of this compound-induced hepatotoxicity?

A1: this compound-induced hepatotoxicity is considered an idiosyncratic drug reaction, meaning it is rare and unpredictable.[1][2] The leading hypothesis is that this compound is bioactivated into a reactive electrophilic metabolite, 2-phenylpropenal (also known as atropaldehyde).[3][4] This reactive metabolite can form covalent protein adducts in the liver, leading to cellular stress and injury.[3] Under normal conditions, glutathione is believed to play a protective role by detoxifying this reactive metabolite.[3]

Q2: Why is it difficult to replicate this compound-induced hepatotoxicity in animal models?

A2: A significant challenge in studying this compound-induced hepatotoxicity is the difficulty in developing a consistent animal model.[4] Rodents, in particular, appear to produce significantly less of the toxic metabolite, 2-phenylpropenal, compared to humans.[4] This species-specific difference in metabolism makes it challenging to induce the same severe liver injury seen in some human patients.

Q3: What are the common signs of hepatotoxicity observed in animal studies with this compound?

A3: While severe, acute liver failure is not consistently observed in animal models, long-term administration of this compound in species like rats and dogs has been associated with:

  • Increased relative and absolute liver weight.[5]

  • Elevated serum levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5][6]

  • In some cases, mild, non-specific histopathological changes in the liver.[5]

Q4: What are the key considerations for designing a long-term this compound study in animals to assess hepatotoxicity?

A4: Key considerations include:

  • Species Selection: While rodents are commonly used, consider that they may not be the most appropriate model for this compound's idiosyncratic hepatotoxicity due to metabolic differences.[4] Canines have also been used in preclinical safety studies.[5]

  • Dose and Duration: Chronic administration is necessary. Doses should be selected based on preclinical toxicology studies and be relevant to therapeutic exposure.

  • Monitoring Parameters: A comprehensive monitoring plan should be in place, including regular measurement of liver enzymes, body weight, and food consumption.[5]

  • Histopathology: End-of-study histopathological examination of the liver is crucial.

Troubleshooting Guide

Issue 1: No significant elevation in liver enzymes is observed despite long-term this compound administration.

  • Possible Cause: As mentioned, animal models, particularly rodents, may not efficiently produce the toxic metabolite of this compound.[4]

  • Troubleshooting Steps:

    • Confirm Drug Exposure: Analyze plasma samples to confirm that the animals are being exposed to this compound at the intended levels.

    • Increase Dose/Duration: If drug exposure is confirmed and no toxicity is observed, a higher dose or longer duration of treatment may be considered, based on the known safety profile of this compound in the chosen species.

    • Use a More Sensitive Biomarker: Consider evaluating more sensitive or specific biomarkers of liver injury beyond ALT and AST, such as individual bile acids (e.g., cholic acid, glycocholic acid, taurocholic acid) or glutamate dehydrogenase (GLDH).[7]

    • Gene Expression Analysis: Evaluate hepatic gene expression signatures associated with oxidative stress and reactive metabolite formation, as this compound has been shown to produce robust effects on these pathways even with mild covalent binding.[2]

Issue 2: Increased liver weight is observed, but histopathology is unremarkable.

  • Possible Cause: Increased liver weight in the absence of significant histopathological changes can be an adaptive response to xenobiotic exposure, such as enzyme induction, rather than a direct sign of toxicity.[5]

  • Troubleshooting Steps:

    • Assess Microsomal Enzyme Activity: Measure the activity of hepatic drug-metabolizing enzymes, such as p-nitroanisole O-demethylase, to determine if microsomal induction has occurred.[8]

    • Correlate with Other Markers: Carefully correlate the increased liver weight with other markers of liver injury. If liver enzymes and other biomarkers are within the normal range, the increased weight is less likely to be of toxicological concern.

    • Electron Microscopy: Consider transmission electron microscopy (TEM) of liver tissue to look for ultrastructural changes, such as proliferation of the smooth endoplasmic reticulum, which can be indicative of enzyme induction.

Issue 3: High variability in liver enzyme levels among animals in the same treatment group.

  • Possible Cause: Idiosyncratic drug reactions are inherently variable. Genetic predisposition and other individual factors can influence susceptibility.

  • Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to determine if the observed variability is statistically significant.

    • Stratify by Response: Analyze the data by stratifying animals into "responders" and "non-responders" based on a predefined threshold for enzyme elevation. This may help to identify factors associated with susceptibility.

    • Genetic Analysis: If possible, conduct genetic analyses to identify polymorphisms in drug-metabolizing enzymes or immune-related genes that may be associated with the variable response.

Data Presentation

Table 1: Summary of Potential Biomarkers for this compound-Induced Hepatotoxicity

Biomarker CategorySpecific BiomarkerRationale for UseReference
Standard Liver Enzymes Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST)Commonly used markers of hepatocellular injury.[5],[6]
Bile Acids Cholic Acid (CA), Glycocholic Acid (GCA), Taurocholic Acid (TCA)Can be more sensitive than standard enzymes and may differentiate types of liver injury.[7]
Mitochondrial Enzyme Glutamate Dehydrogenase (GLDH)A liver-specific enzyme that can indicate mitochondrial dysfunction.[7]
Gene Expression Oxidative Stress/Reactive Metabolite Signature GenesCan detect cellular stress responses even with mild overt toxicity.[2]

Experimental Protocols

Protocol 1: Long-Term this compound Administration in Rats for Hepatotoxicity Assessment

  • Animal Model: Male and female Sprague-Dawley or Wistar rats, 8-10 weeks old.

  • Acclimation: Acclimate animals for at least one week prior to the start of the study.

  • Grouping: Assign animals to treatment groups (e.g., vehicle control, low-dose this compound, mid-dose this compound, high-dose this compound) with a sufficient number of animals per group (e.g., 10-15 per sex).

  • Drug Administration: Administer this compound or vehicle orally (gavage) or intraperitoneally once or twice daily for a period of up to 90 days.[9] Dosing volumes should be appropriate for the size of the animal.

  • Monitoring:

    • Daily: Observe for clinical signs of toxicity.

    • Weekly: Record body weight and food consumption.

    • Bi-weekly/Monthly: Collect blood samples for clinical chemistry analysis (ALT, AST, ALP, bilirubin, etc.).

  • Termination: At the end of the study, euthanize animals and perform a complete necropsy.

  • Sample Collection:

    • Collect blood for terminal clinical chemistry and potential biomarker analysis.

    • Collect liver tissue for weighing and histopathological examination (formalin-fixed) and for other analyses like gene expression or enzyme activity (snap-frozen).

  • Histopathology: Process, embed, section, and stain liver tissues with hematoxylin and eosin (H&E). A board-certified veterinary pathologist should examine the slides.

Mandatory Visualizations

Felbamate_Metabolism FBM This compound MCF 2-phenyl-1,3-propanediol monocarbamate (MCF) FBM->MCF Hydrolysis CBMA 3-carbamoyl-2-phenylpropionaldehyde (CBMA) MCF->CBMA Oxidation PP 2-phenylpropenal (Atropaldehyde) CBMA->PP Spontaneous Elimination Protein_Adducts Protein Adducts PP->Protein_Adducts Covalent Binding Detoxification Detoxification PP->Detoxification Conjugation Hepatotoxicity Hepatotoxicity Protein_Adducts->Hepatotoxicity GSH Glutathione (GSH) GSH->Detoxification

Caption: Proposed metabolic pathway of this compound leading to hepatotoxicity.

Long_Term_Study_Workflow start Start Study acclimation Animal Acclimation (1 week) start->acclimation grouping Randomization and Group Assignment acclimation->grouping dosing Chronic this compound Administration (e.g., 90 days) grouping->dosing monitoring In-life Monitoring (Clinical Signs, Body Weight, Blood Collection) dosing->monitoring Repeated Cycles termination Study Termination and Necropsy dosing->termination analysis Sample Analysis (Clinical Chemistry, Histopathology, Biomarkers) termination->analysis end End of Study analysis->end

Caption: Experimental workflow for a long-term this compound hepatotoxicity study.

References

Technical Support Center: Mitigating the Risk of Aplastic Anemia in Felbamate Clinical Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance for mitigating the risk of aplastic anemia during clinical research involving felbamate.

Frequently Asked Questions (FAQs)

Q1: What is the established risk of aplastic anemia associated with this compound?

A1: this compound is associated with a significantly increased risk of aplastic anemia, a serious condition characterized by the bone marrow's inability to produce enough new blood cells.[1][2] The incidence of aplastic anemia in patients taking this compound is estimated to be over 100 times greater than in the general population.[1]

Q2: What is the proposed mechanism of this compound-induced aplastic anemia?

A2: The exact mechanism is not fully understood but is considered an idiosyncratic reaction.[2][3] The leading hypothesis involves the hepatic metabolism of this compound by cytochrome P450 enzymes (CYP2E1 and CYP3A4) into reactive metabolites.[1][4] These electrophilic metabolites, such as atropaldehyde, can form covalent adducts with cellular proteins and DNA, leading to oxidative stress, cellular damage, and immune-mediated destruction of hematopoietic stem and progenitor cells.[3][4][5]

Q3: Are there known risk factors for developing aplastic anemia with this compound use?

A3: Yes, several factors may increase a patient's risk. These include a history of adverse reactions or allergies to other antiepileptic drugs (AEDs), pre-existing cytopenias (low blood cell counts), and a history of immune disorders.[1] Therefore, thorough screening for these conditions is mandatory before initiating this compound treatment.

Q4: What are the early signs and symptoms of aplastic anemia to monitor for in clinical trial participants?

A4: Early clinical signs include fatigue, pallor, weakness (from anemia), frequent infections, fever, and chills (from neutropenia), as well as easy bruising, bleeding gums, and petechiae (from thrombocytopenia).[1][6] Laboratory monitoring may reveal declining reticulocyte and platelet counts as initial indicators.[1]

Q5: What are the recommendations for hematological monitoring during a this compound clinical trial?

A5: Regular and rigorous monitoring is crucial. A complete blood count (CBC) with differential and platelet count should be performed at baseline and then at frequent, regular intervals throughout the treatment period. Liver function tests (AST, ALT) should also be monitored, as this compound carries a risk of hepatotoxicity.[1] Any significant downward trend in blood cell counts should prompt immediate investigation and consideration of treatment discontinuation.

Troubleshooting Guides for In Vitro Hematotoxicity Studies

Issue 1: High variability in Colony-Forming Unit (CFU) assay results.

  • Possible Cause: Inconsistent cell plating density.

    • Solution: Ensure accurate cell counting and dilution to achieve the recommended plating concentration for the specific cell type. It is advisable to plate cells at two different concentrations to ensure an optimal number of colonies for counting.[7]

  • Possible Cause: Improper thawing of methylcellulose-based medium.

    • Solution: Thaw MethoCult™ medium overnight at 2-8°C or at room temperature. Avoid thawing at 37°C, as this can cause the formation of lumps. If thawed too quickly, cool the medium on ice or in the refrigerator for a few hours and then shake vigorously.[8]

  • Possible Cause: Inaccurate dispensing of viscous methylcellulose medium.

    • Solution: Do not use serological pipettes. Use a syringe with a blunt-end needle for accurate dispensing of the viscous medium.[7][8]

Issue 2: Difficulty identifying and enumerating hematopoietic colonies.

  • Possible Cause: Poor colony morphology due to suboptimal culture conditions.

    • Solution: Ensure the incubator is maintained at 37°C, 5% CO2, and >95% humidity. Use a water jacketed incubator with a water pan to maintain humidity.[9]

  • Possible Cause: Presence of red blood cells (RBCs) obscuring colonies.

    • Solution: Perform RBC depletion before setting up the CFU assay. The presence of RBCs can create a grainy background, making colony identification difficult.[7][8]

  • Possible Cause: Overgrown or overlapping colonies.

    • Solution: Optimize the cell plating density. If plates are consistently overgrown, reduce the number of cells plated.[8]

Issue 3: Inconsistent results when testing this compound's effect on hematopoietic progenitors.

  • Possible Cause: Variability in this compound metabolite formation in vitro.

    • Solution: When using in vitro models that include hepatic metabolism (e.g., co-cultures with hepatocytes or liver microsomes), ensure the metabolic activity is consistent across experiments. Characterize the metabolic profile if possible.

  • Possible Cause: Confounding effects of other medications in patient-derived samples.

    • Solution: Carefully document all concomitant medications of the cell donor. If possible, obtain samples from patients on this compound monotherapy or from healthy donors for baseline comparisons.

Quantitative Data Summary

Table 1: Incidence of Aplastic Anemia

PopulationIncidence Rate (per million people per year)Source
General Population2 - 5[1]
This compound Users (Lower Estimate)27[10][11]
This compound Users (Upper Estimate)209[10][11]
This compound Users ("Most Probable")127[10][11]

Table 2: Diagnostic Criteria for Aplastic Anemia

ParameterThresholdSource
White Blood Cell (WBC) Count≤ 3,500 cells/mm³[2]
Platelet Count≤ 55,000 cells/mm³[2]
Hemoglobin≤ 10 g/dL[2]
Reticulocyte Count≤ 30,000 cells/mm³[2]
Diagnosis requires the presence of at least two of the above criteria.

Experimental Protocols

Key Experiment: Colony-Forming Unit (CFU) Assay for Hematotoxicity

This assay assesses the effect of a compound on the proliferation and differentiation of hematopoietic progenitor cells in vitro.

Materials:

  • Human bone marrow or cord blood mononuclear cells (MNCs)

  • Iscove's Modified Dulbecco's Medium (IMDM)

  • Fetal Bovine Serum (FBS)

  • MethoCult™ medium (or other methylcellulose-based semi-solid medium) containing appropriate cytokines (e.g., G-CSF, GM-CSF, EPO, IL-3)

  • This compound stock solution and vehicle control

  • Sterile 35 mm culture dishes

  • Syringes (3 mL) and blunt-end needles (16 gauge)

  • Incubator (37°C, 5% CO2, >95% humidity)

  • Inverted microscope

Methodology:

  • Cell Preparation:

    • Thaw cryopreserved MNCs and wash with IMDM containing 2% FBS.

    • Perform a viable cell count using a hemocytometer and trypan blue exclusion.

    • Resuspend the cells in IMDM at a concentration 10 times the final desired plating concentration.[7]

  • Assay Setup:

    • Prepare serial dilutions of the this compound stock solution.

    • Add the appropriate volume of cell suspension to the MethoCult™ medium. Also add the this compound dilution or vehicle control.

    • Vortex the tube vigorously for 5-10 seconds to ensure a homogenous mixture.

    • Let the tube stand for 5-10 minutes to allow bubbles to rise.[7]

  • Plating:

    • Using a syringe and blunt-end needle, dispense 1.1 mL of the cell-methylcellulose mixture into each 35 mm culture dish.[7]

    • Gently tilt the dish to spread the medium evenly across the surface.

    • Place the culture dishes inside a larger dish with an open dish of sterile water to maintain humidity.

  • Incubation:

    • Incubate the plates at 37°C, 5% CO2, and >95% humidity for 14 days.[9]

  • Colony Enumeration:

    • Using an inverted microscope, count the number of colonies of different lineages (e.g., CFU-GM, BFU-E) based on their morphology.

    • Calculate the percentage of colony inhibition at each this compound concentration compared to the vehicle control.

Visualizations

Felbamate_Metabolism_Toxicity This compound This compound CYP450 Hepatic CYP450 (CYP2E1, CYP3A4) This compound->CYP450 ReactiveMetabolite Reactive Aldehyde Metabolite (e.g., Atropaldehyde) CYP450->ReactiveMetabolite Bioactivation ProteinAdducts Covalent Protein Adducts ReactiveMetabolite->ProteinAdducts OxidativeStress Oxidative Stress ReactiveMetabolite->OxidativeStress Detoxification Detoxification ReactiveMetabolite->Detoxification CellDamage Cellular Damage ProteinAdducts->CellDamage OxidativeStress->CellDamage ImmuneResponse Immune-Mediated Response CellDamage->ImmuneResponse HSC Hematopoietic Stem/ Progenitor Cells CellDamage->HSC Toxicity ImmuneResponse->HSC Toxicity AplasticAnemia Aplastic Anemia HSC->AplasticAnemia Glutathione Glutathione (GSH) Glutathione->Detoxification

Caption: Proposed metabolic pathway of this compound-induced hematotoxicity.

CFU_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_culture Culture & Analysis CellSource 1. Obtain Cell Source (Bone Marrow, Cord Blood) IsolateMNCs 2. Isolate Mononuclear Cells (MNCs) CellSource->IsolateMNCs CellCount 3. Perform Viable Cell Count IsolateMNCs->CellCount Mix 5. Mix Cells, Medium, and Compound CellCount->Mix PrepareSolutions 4. Prepare this compound & Vehicle Control Solutions PrepareSolutions->Mix Plate 6. Plate Mixture in 35mm Dishes Mix->Plate Incubate 7. Incubate for 14 Days (37°C, 5% CO2) Plate->Incubate Enumerate 8. Enumerate Colonies (CFU-GM, BFU-E, etc.) Incubate->Enumerate Analyze 9. Analyze Data (% Inhibition vs. Control) Enumerate->Analyze

Caption: Experimental workflow for the Colony-Forming Unit (CFU) assay.

Risk_Mitigation_Strategy Screening Participant Screening RiskFactors Assess Risk Factors: - History of Cytopenia - Prior AED Allergy/Toxicity - Autoimmune Disease Screening->RiskFactors Enrollment Enrollment Decision Screening->Enrollment Baseline Baseline Testing Tests Complete Blood Count (CBC) Liver Function Tests (LFTs) Baseline->Tests Baseline->Enrollment Monitoring Ongoing Monitoring Enrollment->Monitoring Eligible MonitoringDetails Regular CBC & LFTs Monitor for Clinical Symptoms Monitoring->MonitoringDetails Abnormal Abnormal Findings? Monitoring->Abnormal Continue Continue Study Protocol Abnormal->Continue No Investigate Investigate & Consider Discontinuation Abnormal->Investigate Yes

Caption: Logical workflow for aplastic anemia risk mitigation in clinical trials.

References

Optimizing Felbamate dosage to minimize off-target effects in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This guide is intended for researchers, scientists, and drug development professionals to provide technical support for optimizing Felbamate dosage and minimizing off-target effects in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound's anticonvulsant effect?

A1: this compound's primary anticonvulsant activity is mediated through its interaction with the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. It acts as an antagonist at the strychnine-insensitive glycine co-agonist binding site on the NMDA receptor complex. By blocking this site, this compound reduces the influx of calcium ions (Ca2+) that would normally occur upon receptor activation, thereby dampening excessive neuronal excitation that can lead to seizures.[1]

Q2: What are the most critical off-target toxicities associated with this compound in preclinical and clinical studies?

A2: The most severe, though rare, off-target effects are idiosyncratic reactions, specifically aplastic anemia (severe bone marrow depression) and acute hepatic failure.[2] These toxicities are a significant concern and necessitate careful monitoring in any experimental setting. In animal studies, more common dose-related effects include increased liver weight, elevated serum liver enzymes, decreased body weight, and neurotoxicity signs like ataxia and hypoactivity.[3]

Q3: How is this compound metabolized, and how does this relate to its toxicity?

A3: this compound is metabolized in the liver, primarily by cytochrome P450 enzymes (CYP2E1 and CYP3A4).[4] A minor metabolic pathway is believed to be responsible for its idiosyncratic toxicities. This pathway involves the bioactivation of this compound into a highly reactive and electrophilic metabolite, 2-phenylpropenal (also known as atropaldehyde). This reactive metabolite can form covalent adducts with cellular proteins, leading to cellular damage and triggering immune responses that are hypothesized to cause liver and bone marrow toxicity.

Q4: What is a typical therapeutic window for this compound in rodent models?

A4: The therapeutic window can be assessed by comparing the effective dose (ED50) for seizure protection against the toxic dose (TD50) that produces motor impairment. This ratio is known as the Protective Index (PI = TD50/ED50). A larger PI indicates a wider and safer therapeutic window. Specific values can vary by seizure model and rodent strain. Refer to the data in Table 1 for comparative values in mice.

Troubleshooting Guide

Issue 1: Animals exhibit signs of neurotoxicity (ataxia, sedation, tremors).

  • Question: My rodents appear uncoordinated, lethargic, or are showing tremors after this compound administration. What should I do?

  • Answer: These are common signs of neurotoxicity.

    • Confirm Dosage: Double-check your dose calculations and administration volume to rule out an overdose.

    • Assess Severity: Quantify the impairment using a standardized test like the Rotarod test (see Experimental Protocol 2). This provides objective data on the severity of the motor impairment.

    • Reduce Dosage: The most direct solution is to lower the dose. Reduce the dose by 25-50% in a pilot group and re-evaluate the anticonvulsant efficacy and neurotoxicity.

    • Review Pharmacokinetics: this compound has a half-life of 14-23 hours.[4] If administering multiple doses, consider whether the dosing interval is leading to drug accumulation. A longer interval between doses may be necessary.

Issue 2: I suspect hepatotoxicity in my experimental animals.

  • Question: I have observed increased liver weights in my treated group at necropsy, or I am concerned about potential liver damage. How can I monitor for this?

  • Answer: Hepatotoxicity is a known off-target effect of this compound.[3]

    • Baseline and Periodic Monitoring: Collect baseline blood samples before starting the experiment. Then, collect samples periodically throughout the study (e.g., weekly or bi-weekly) and at termination.

    • Biochemical Analysis: Perform serum analysis for liver enzymes, specifically Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST). A significant elevation (e.g., >2-3 times the baseline or control group) is a strong indicator of hepatocellular injury. (See Experimental Protocol 3).

    • Histopathology: At the end of the study, collect liver tissue for histopathological analysis. This will provide definitive evidence of liver damage, such as necrosis, inflammation, or fatty changes.

Issue 3: I am concerned about hematological toxicity (aplastic anemia).

  • Question: Although rare, aplastic anemia is a serious risk. How can I screen for hematological abnormalities in vivo?

  • Answer: While this compound-induced aplastic anemia is an idiosyncratic reaction that is difficult to predict, monitoring general hematological health is a prudent step in longer-term studies.

    • Establish Baseline: Perform a complete blood count (CBC) from a baseline blood sample before dosing begins.

    • Regular Monitoring: At regular intervals (e.g., every 2-4 weeks during a chronic study), perform follow-up CBCs. (See Experimental Protocol 4).

    • Key Parameters: Pay close attention to red blood cell counts, white blood cell counts (especially neutrophils), and platelet counts. A progressive decline in any of these cell lines (pancytopenia) could be a warning sign and warrants immediate cessation of the drug and consultation.

Data Presentation

Table 1: this compound Efficacy and Neurotoxicity in Mice (Intraperitoneal Administration)

Test (Seizure Model)Effective Dose (ED50) (mg/kg)Neurotoxic Dose (TD50) (mg/kg)Protective Index (PI = TD50/ED50)
Maximal Electroshock (MES)9.7439.145.3
Pentylenetetrazol (s.c. PTZ)63.0439.17.0

Data adapted from studies in mice, where TD50 was determined using motor impairment tests.[5]

Mandatory Visualizations

Signaling and Metabolic Pathways

Felbamate_Pathway cluster_target On-Target Anticonvulsant Effect cluster_off_target Off-Target Toxicity Pathway FBM This compound NMDA_R NMDA Receptor (Glycine Site) FBM->NMDA_R Antagonizes Ca_Influx ↓ Ca2+ Influx NMDA_R->Ca_Influx Excitation ↓ Neuronal Hyperexcitability Ca_Influx->Excitation Seizure Anticonvulsant Effect Excitation->Seizure FBM2 This compound CYP CYP450 Enzymes (e.g., CYP2E1, CYP3A4) FBM2->CYP Bioactivation Metabolite Reactive Metabolite (2-phenylpropenal) CYP->Metabolite Adducts Covalent Protein Adducts Metabolite->Adducts Toxicity Hepatotoxicity & Aplastic Anemia Adducts->Toxicity Cellular Damage & Immune Response

Experimental Workflow

Experimental_Workflow cluster_setup Phase 1: Setup & Baseline cluster_dosing Phase 2: Dosing & Monitoring cluster_analysis Phase 3: Endpoint Analysis Acclimatize Animal Acclimatization (≥ 7 days) Baseline Baseline Measurements (Body Weight, CBC, ALT/AST) Acclimatize->Baseline Groups Randomize into Groups (Vehicle, FBM Dose 1, FBM Dose 2...) Baseline->Groups Dosing Administer this compound / Vehicle (Define Route & Frequency) Groups->Dosing Monitor_General Daily Health & Body Weight Checks Dosing->Monitor_General Monitor_Tox Periodic Monitoring (Neurotoxicity, Blood Sampling) Dosing->Monitor_Tox Efficacy Assess Anticonvulsant Efficacy (e.g., Seizure Model) Monitor_Tox->Efficacy Terminal Terminal Sample Collection (Blood, Liver Tissue) Efficacy->Terminal Analysis Biochemical & Histopathological Analysis Terminal->Analysis

Troubleshooting Logic

// Neurotoxicity Branch Neuro_Signs [label="Ataxia, Sedation, Hypoactivity?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Neuro_Action1 [label="1. Confirm Dose Calculation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuro_Action2 [label="2. Quantify with Rotarod Test\n(See Protocol 2)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Neuro_Action3 [label="3. Reduce Dose by 25-50%", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Hepatotoxicity Branch Hepato_Signs [label="Lethargy, Anorexia, Jaundice?\n(Or abnormal necropsy findings)", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Hepato_Action1 [label="1. Collect Blood Sample", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hepato_Action2 [label="2. Measure Serum ALT/AST\n(See Protocol 3)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Hepato_Action3 [label="3. If >2x ULN, consider\ndiscontinuation & necropsy", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Hematotoxicity Branch Hemato_Signs [label="Pale Mucous Membranes, Petechiae,\nUnexplained Bleeding?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; Hemato_Action1 [label="1. Collect Blood Sample\n(EDTA tube)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hemato_Action2 [label="2. Perform Complete Blood Count\n(See Protocol 4)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hemato_Action3 [label="3. If pancytopenia observed,\ndiscontinue treatment immediately", fillcolor="#34A853", fontcolor="#FFFFFF"];

Observe -> Neuro_Signs [label="Yes"]; Observe -> Hepato_Signs [label="Yes"]; Observe -> Hemato_Signs [label="Yes"];

Neuro_Signs -> Neuro_Action1 [label="Yes"]; Neuro_Action1 -> Neuro_Action2; Neuro_Action2 -> Neuro_Action3;

Hepato_Signs -> Hepato_Action1 [label="Yes"]; Hepato_Action1 -> Hepato_Action2; Hepato_Action2 -> Hepato_Action3;

Hemato_Signs -> Hemato_Action1 [label="Yes"]; Hemato_Action1 -> Hemato_Action2; Hemato_Action2 -> Hemato_Action3; } dot Caption: Decision tree for troubleshooting in vivo issues.

Experimental Protocols

Protocol 1: this compound Dosing and Administration (Rodent)
  • Preparation:

    • This compound is poorly soluble in water. For oral (p.o.) administration, prepare a suspension in a vehicle such as 0.5% methylcellulose or 1% carboxymethylcellulose (CMC) in sterile water.

    • For intraperitoneal (i.p.) injection, a suspension can also be used, but ensure it is homogenous to prevent injection difficulties. Sonication may be required.

    • Prepare fresh on the day of use or as stability allows. Vortex thoroughly before each administration.

  • Dosage Calculation:

    • Calculate the dose based on the most recent body weight of the animal.

    • Volume (mL) = (Dose (mg/kg) * Body Weight (kg)) / Concentration (mg/mL).

  • Administration:

    • Oral Gavage (p.o.): Use an appropriately sized feeding needle. Ensure the animal is properly restrained to prevent injury. The maximum gavage volume for a mouse is typically 10 mL/kg and for a rat is 5-10 mL/kg.

    • Intraperitoneal Injection (i.p.): Use a 25-27 gauge needle. Inject into the lower right quadrant of the abdomen to avoid the cecum and bladder.

Protocol 2: Assessment of Neurotoxicity (Rotarod Test)
  • Apparatus: Use an accelerating rotarod apparatus (e.g., Ugo Basile, Columbus Instruments).

  • Acclimation: Acclimate mice to the testing room for at least 30-60 minutes before the test.

  • Training (Optional but Recommended): On the day before the test, train the animals on the rotarod at a low, constant speed (e.g., 4 rpm) for 1-2 minutes to familiarize them with the apparatus.

  • Testing Procedure:

    • Set the apparatus to accelerate (e.g., from 4 to 40 rpm over 300 seconds).

    • Place the mouse on its assigned lane on the rotating rod.

    • Start the trial. The apparatus will automatically record the latency to fall (in seconds) and the speed at which the fall occurred.

    • If the animal clings to the rod and completes a full passive rotation, this is also counted as a fall.

    • Perform 3 trials per animal with a 15-minute inter-trial interval.

  • Data Analysis: Average the latency to fall across the three trials for each animal. A significant decrease in latency to fall in the this compound-treated group compared to the vehicle control group indicates motor impairment.[6][7][8]

Protocol 3: Monitoring Hepatotoxicity (Serum ALT/AST Assay)
  • Blood Collection:

    • Collect 100-200 µL of whole blood via an appropriate method (e.g., saphenous vein, submandibular vein).

    • Dispense blood into a serum separator tube (SST).

    • Allow blood to clot at room temperature for 30 minutes.

    • Centrifuge at 2,000 x g for 10 minutes at 4°C.

    • Carefully collect the supernatant (serum) and store at -80°C until analysis.

  • Biochemical Assay:

    • Use a commercially available colorimetric assay kit for Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST).

    • Follow the manufacturer's instructions precisely. Typically, this involves:

      • Adding a small volume of serum (e.g., 10 µL) to a 96-well plate.[9]

      • Adding the kit's reagent solution to initiate the enzymatic reaction.

      • Incubating the plate at 37°C for a specified time (e.g., 30 minutes).[9]

      • Adding a color developer solution and incubating further.

      • Adding a stop solution (e.g., 0.5 M NaOH).[9]

      • Reading the absorbance on a microplate reader at the specified wavelength (e.g., 510 nm).[9]

  • Data Analysis:

    • Calculate the enzyme concentration (U/L) based on a standard curve prepared according to the kit's instructions.

    • Compare the ALT/AST levels of treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) should be used to determine significance.

Protocol 4: Monitoring Hematological Toxicity (Complete Blood Count)
  • Blood Collection:

    • Collect 50-100 µL of whole blood via an appropriate method.

    • Dispense blood directly into a tube containing an anticoagulant (e.g., K2-EDTA) to prevent clotting.

    • Invert the tube gently 8-10 times to ensure thorough mixing with the anticoagulant.[10]

    • Store samples at 4°C and analyze as soon as possible (ideally within 24 hours), as cell counts can degrade over time. Do not freeze whole blood samples.[10]

  • Analysis:

    • Use an automated hematology analyzer calibrated for the specific species (mouse or rat).

    • The analyzer will provide counts for red blood cells (RBC), white blood cells (WBC) with a differential (neutrophils, lymphocytes, etc.), and platelets (PLT), as well as other parameters like hemoglobin and hematocrit.

  • Data Analysis:

    • Compare the cell counts between treated and vehicle control groups at each time point.

    • A statistically significant and progressive decrease in multiple cell lineages (pancytopenia) is a critical finding that may suggest bone marrow suppression.

References

Troubleshooting inconsistent results in Felbamate electrophysiology experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent results in Felbamate electrophysiology experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in the central nervous system?

This compound has a multifaceted mechanism of action, contributing to its anticonvulsant properties. Its primary effects are:

  • NMDA Receptor Blockade: this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, specifically showing modest selectivity for receptors containing the NR2B subunit.[1][2] It interacts with the strychnine-insensitive glycine co-agonist binding site on the NMDA receptor complex.

  • GABA-A Receptor Potentiation: this compound positively modulates γ-aminobutyric acid (GABA) responses at GABA-A receptors.[3] This potentiation is subtype-dependent, with effects observed on specific receptor combinations (e.g., α1β2γ2S, α1β3γ2S).[4]

  • Voltage-Gated Sodium Channel Inhibition: Like many antiepileptic drugs, this compound can inhibit voltage-gated sodium channels, which reduces high-frequency neuronal firing.

  • Voltage-Gated Calcium Channel Inhibition: this compound has been shown to inhibit L-type calcium channels, which can reduce the release of excitatory neurotransmitters.

Q2: At what concentrations should I be testing this compound in my in vitro electrophysiology rig?

The effective concentration of this compound can vary depending on the specific receptor and neuronal population being studied. Based on published literature, a general range to consider is:

  • Therapeutically relevant concentrations: 30 µM to 300 µM.

  • NMDA receptor inhibition: IC50 values can range from 0.52 mM to 8.56 mM depending on the NMDA receptor subunit composition.[1]

  • GABA-A receptor potentiation: Effects are typically observed in the micromolar to low millimolar range.

It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.

Q3: Is this compound stable in aqueous solutions for electrophysiology experiments?

This compound is sparingly soluble in water. It is crucial to ensure complete dissolution to achieve the desired concentration. Prepare fresh solutions daily and consider using a vehicle like DMSO (dimethyl sulfoxide) at a final concentration that does not affect your recordings (typically <0.1%). It is good practice to sonicate the solution to aid dissolution. The oral suspension of this compound contains the drug in a crystalline form, which is not ideal for direct application in most electrophysiology setups.[5]

Troubleshooting Guide

Issue 1: Smaller or no observable effect of this compound on NMDA receptor currents.

Possible Cause 1: NMDA Receptor Subunit Composition

  • Explanation: this compound exhibits selectivity for NMDA receptors containing the NR2B subunit.[1][2] The cell type you are using (e.g., cultured neurons, specific brain slice region) may express different ratios of NMDA receptor subunits (NR2A, NR2B, NR2C, NR2D), leading to varied sensitivity to this compound.[6][7] For instance, cultured cortical neurons may have a higher proportion of NR2B-containing receptors compared to cerebellar granule cells.[6]

  • Troubleshooting Steps:

    • Characterize your model system: If possible, use molecular techniques (e.g., qPCR, Western blot) to determine the relative expression levels of different NR2 subunits in your cells or tissue.

    • Use subunit-specific blockers: Compare the effects of this compound with known NR2B-selective antagonists (e.g., ifenprodil) to confirm the presence and contribution of NR2B-containing receptors to your recorded currents.

    • Consider your cell culture conditions: The expression of NMDA receptor subunits can be influenced by the age of the culture and the specific culture media used.[8][9][10] Ensure consistent culture protocols.

Possible Cause 2: Use-Dependent Block

  • Explanation: The inhibitory effect of this compound on NMDA currents can be use-dependent, meaning it is more pronounced with prolonged or repeated activation of the receptor.[3] Short, infrequent applications of NMDA may not reveal the full blocking effect of this compound.

  • Troubleshooting Steps:

    • Modify your stimulation protocol: Increase the duration or frequency of NMDA application in the presence of this compound to see if the block becomes more apparent.

    • Pre-application of agonist: A low concentration pre-pulse of NMDA before a high concentration pulse can enhance the blocking effect of this compound.[3]

Possible Cause 3: Voltage-Dependence

  • Explanation: While some studies suggest this compound's block of NMDA receptors is not voltage-dependent, the block of the NMDA receptor channel by other compounds is known to be voltage-dependent (e.g., Mg2+).

  • Troubleshooting Steps:

    • Vary the holding potential: Record NMDA currents at different holding potentials to assess for any voltage-dependent effects of this compound in your specific system. Remember to use a Mg2+-free external solution when studying NMDA currents at negative holding potentials.[11]

Issue 2: Inconsistent potentiation of GABA-A receptor currents.

Possible Cause 1: GABA-A Receptor Subunit Heterogeneity

  • Explanation: this compound's potentiation of GABA-A receptors is highly dependent on the subunit composition of the receptor.[4] The most common synaptic GABA-A receptors are composed of α, β, and γ subunits.[12] The specific isoforms of these subunits present in your recording will dictate the response to this compound.

  • Troubleshooting Steps:

    • Know your cell type: Different neuronal populations express distinct combinations of GABA-A receptor subunits. Research the known subunit composition of the cells you are studying.

    • Use subunit-selective modulators: Compare the effects of this compound with benzodiazepines or other modulators with known subunit selectivity to infer the likely subunit composition of the receptors you are studying.

Possible Cause 2: "Rundown" of GABA-A Receptors

  • Explanation: GABA-A receptors can exhibit "rundown," a gradual decrease in current amplitude with repeated applications of GABA, especially in whole-cell patch-clamp recordings. This can be mistaken for a lack of drug effect.

  • Troubleshooting Steps:

    • Include ATP in your internal solution: The inclusion of ATP and a regenerating system in your pipette solution can help to mitigate rundown by providing energy for phosphorylation events that maintain receptor function.

    • Allow for sufficient recovery time: Ensure adequate time between GABA applications for the receptors to recover.

    • Monitor baseline responses: Establish a stable baseline of GABA-evoked currents before applying this compound to accurately assess its effect.

Issue 3: General inconsistencies and lack of reproducibility.

Possible Cause 1: Drug Application and Washout

  • Explanation: Inefficient application or washout of this compound can lead to variable results.

  • Troubleshooting Steps:

    • Optimize your perfusion system: Ensure your perfusion system allows for rapid and complete solution exchange around the cell or slice.

    • Verify drug concentration: Double-check your stock solution calculations and dilutions.

    • Allow for adequate pre-incubation: Ensure the tissue or cells are exposed to this compound for a sufficient duration to reach equilibrium before recording.

Possible Cause 2: Co-application of Other Drugs

  • Explanation: this compound's metabolism can be affected by other drugs, particularly those that induce or inhibit cytochrome P450 enzymes.[13] If you are co-applying other compounds, be aware of potential pharmacokinetic interactions that could alter the effective concentration of this compound.

  • Troubleshooting Steps:

    • Review the literature for known drug interactions: Check for any known interactions between this compound and other compounds in your experimental cocktail.

    • Simplify your experimental design: If possible, test the effects of this compound in isolation before combining it with other drugs.

Quantitative Data Summary

Table 1: this compound IC50 Values for NMDA Receptor Subtypes

NMDA Receptor Subunit CompositionIC50 (mM)Reference
NR1a/NR2A2.6 - 8.56[1][2]
NR1a/NR2B0.52 - 0.93[1][2]
NR1a/NR2C2.4 - 2.02[1]

Table 2: Effective Concentrations of this compound in Electrophysiology Studies

Experimental ModelEffectEffective ConcentrationReference
Cultured Rat Hippocampal NeuronsInhibition of NMDA responses0.1 - 3 mM[3]
Cultured Rat Hippocampal NeuronsPotentiation of GABA responses0.1 - 3 mM[3]
Rat Entorhinal Cortex SlicesReduction of sEPSC frequency100 µM[14]
Xenopus Oocytes expressing GABA-A receptorsPositive modulation of GABA currentsVaries by subunit[4]

Experimental Protocols

Whole-Cell Patch-Clamp Recording of Spontaneous Excitatory Postsynaptic Currents (sEPSCs) in Brain Slices

This protocol is adapted from a study investigating the effects of this compound on presynaptic NMDA receptors.[14]

1. Slice Preparation:

  • Anesthetize and decapitate a male Wistar rat.

  • Rapidly remove the brain and immerse it in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (ACSF).

  • ACSF Composition (in mM): 126 NaCl, 3.25 KCl, 1.25 NaH2PO4, 24 NaHCO3, 2 MgSO4, 2 CaCl2, and 10 D-glucose.

  • Cut 450 µm thick slices using a vibratome.

  • Allow slices to recover for at least 1 hour at room temperature in oxygenated ACSF.

2. Recording Setup:

  • Transfer a slice to the recording chamber on the microscope stage.

  • Perfuse the chamber with oxygenated ACSF at 30-32°C at a rate of 2 ml/min.

  • Visualize neurons using differential interference contrast (DIC) optics.

  • Pull patch pipettes (1-4 MΩ) from borosilicate glass.

3. Internal Pipette Solution:

  • Composition (in mM): 100 Cs-gluconate, 40 HEPES, 1 QX-314, 0.6 EGTA, 4 NaCl, 5 MgCl2, 1 TEA-Cl, 4 ATP-Na, 0.3 GTP-Na, and 1 MK-801.

  • Adjust pH to 7.3 with CsOH and osmolarity to ~275 mOsmol.

  • The inclusion of MK-801 in the pipette blocks postsynaptic NMDA receptors, allowing for the specific study of presynaptic effects.[14]

4. Recording Procedure:

  • Establish a whole-cell patch-clamp recording from a neuron in layer V of the entorhinal cortex.

  • Clamp the membrane potential at -60 mV.

  • Record baseline sEPSCs.

  • Bath apply this compound (e.g., 100 µM) and record the changes in sEPSC frequency and amplitude.

  • To confirm the involvement of presynaptic NMDA receptors, the experiment can be repeated in the presence of a competitive NMDA receptor antagonist like 2-AP5.

Visualizations

Felbamate_Mechanism_of_Action cluster_glutamatergic Glutamatergic Synapse cluster_gabaergic GABAergic Synapse Glutamate Glutamate NMDA_R NMDA Receptor (NR1/NR2B preferred) Glutamate->NMDA_R Binds Ca_influx Ca²+ Influx NMDA_R->Ca_influx Opens Excitotoxicity Neuronal Excitation/ Excitotoxicity Ca_influx->Excitotoxicity Leads to GABA GABA GABAA_R GABA-A Receptor GABA->GABAA_R Binds Cl_influx Cl⁻ Influx GABAA_R->Cl_influx Opens Inhibition Neuronal Inhibition Cl_influx->Inhibition Leads to This compound This compound This compound->NMDA_R Blocks This compound->GABAA_R Potentiates

Caption: Signaling pathway of this compound's dual action on excitatory and inhibitory neurotransmission.

Experimental_Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis A Prepare Brain Slices D Obtain Whole-Cell Configuration A->D B Prepare ACSF and Internal Solution B->D C Pull Patch Pipettes C->D E Record Baseline sEPSCs D->E F Bath Apply this compound E->F G Record sEPSCs with this compound F->G H Analyze sEPSC Frequency and Amplitude G->H I Compare Baseline vs. This compound H->I

Caption: Workflow for a whole-cell patch-clamp experiment investigating this compound's effects.

Troubleshooting_Logic Start Inconsistent this compound Effect Q1 Is the effect on NMDA or GABA receptors? Start->Q1 NMDA_Branch NMDA Receptor Issues Q1->NMDA_Branch NMDA GABA_Branch GABA-A Receptor Issues Q1->GABA_Branch GABA Check_Subunits_NMDA Check NMDA Subunit Composition (NR2B vs others) NMDA_Branch->Check_Subunits_NMDA Check_Use_Dependence Test Use-Dependent Block NMDA_Branch->Check_Use_Dependence Check_Subunits_GABA Check GABA-A Subunit Composition GABA_Branch->Check_Subunits_GABA Check_Rundown Assess for Receptor Rundown GABA_Branch->Check_Rundown General_Issues Consider General Issues: - Drug Application - Solution Stability - Drug Interactions Check_Subunits_NMDA->General_Issues Check_Use_Dependence->General_Issues Check_Subunits_GABA->General_Issues Check_Rundown->General_Issues

Caption: A logical flowchart for troubleshooting inconsistent this compound electrophysiology results.

References

Felbamate Technical Support Center: Navigating Experimental Variability in Neuronal Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering variability in the effects of Felbamate across different neuronal cell lines. The information is presented in a question-and-answer format to directly address common issues and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound has a multifaceted mechanism of action, which contributes to its broad-spectrum anticonvulsant activity. Its primary effects are:

  • NMDA Receptor Antagonism: this compound acts as an antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. It exhibits a modest selectivity for NMDA receptors containing the NR2B subunit.[1][2][3][4] This inhibition of NMDA receptors helps to reduce excessive neuronal excitation that can lead to seizures.

  • GABA-A Receptor Potentiation: this compound potentiates the function of GABA-A receptors, the major inhibitory neurotransmitter receptors in the central nervous system.[5] By enhancing GABAergic inhibition, this compound helps to counterbalance neuronal hyperexcitability. This compound's potentiation is selective for specific GABA-A receptor subunit combinations, particularly those containing α1/α2 and β2/β3 subunits.[6]

  • Modulation of Voltage-Gated Ion Channels: this compound has also been shown to inhibit voltage-gated sodium and calcium channels, which play a crucial role in the generation and propagation of action potentials.

Q2: Why do I observe different responses to this compound in my neuronal cell lines (e.g., SH-SY5Y vs. primary cortical neurons)?

The variability in this compound's effects across different neuronal cell lines is a common observation and can be attributed to several factors:

  • Differential Expression of NMDA Receptor Subunits: this compound shows preferential antagonism of NMDA receptors containing the NR2B subunit.[1][2] Different neuronal cell lines express varying levels of NR2 subunits. For instance, while differentiated SH-SY5Y cells can express functional NMDA receptors, their subunit composition, with detectable NR1, NR2C, and NR2D but low levels of NR2A and NR2B, differs from that of primary hippocampal or cortical neurons, which have a more diverse and developmentally regulated expression of NR2 subunits.[2][7]

  • Varied GABA-A Receptor Subunit Composition: this compound's potentiation of GABA-A receptors is dependent on the subunit composition of the receptor complex.[6] The specific combination of α, β, and γ subunits can vary significantly between different neuronal cell types and even within different subcellular locations of the same neuron.[1][3][8][9][10] For example, primary hippocampal neurons exhibit a dynamic and diverse expression of GABA-A receptor subunits during development.[1]

  • Differences in Drug Metabolism: this compound is metabolized in the liver primarily by cytochrome P450 enzymes, specifically CYP2E1 and CYP3A4. Neuronal cell lines, such as SH-SY5Y, also express these enzymes, and their expression levels can be influenced by differentiation protocols.[11] Variations in the metabolic capacity of different cell lines could lead to differences in the local concentration and duration of action of this compound.

  • Presence of Off-Target Effects: At higher concentrations, this compound may have off-target effects that can vary between cell lines depending on their unique molecular profiles.

Troubleshooting Guides

Issue 1: Inconsistent or No Effect of this compound on NMDA Receptor-Mediated Currents

Possible Cause Troubleshooting Steps
Low or Absent Expression of NR2B Subunit - Confirm the NMDA receptor subunit expression profile of your cell line using RT-PCR, Western blot, or immunocytochemistry. - Consider using a cell line known to express higher levels of the NR2B subunit, such as primary cortical or hippocampal neurons. - For SH-SY5Y cells, ensure they are fully differentiated, as this can upregulate the expression of some neuronal receptors.[2][12]
Incorrect Experimental Conditions - Ensure that your recording solutions contain both glutamate/NMDA and the co-agonist glycine, as both are required for NMDA receptor activation. - Verify the holding potential in your patch-clamp experiments. This compound's block of some NMDA receptor subtypes can be voltage-dependent.
Drug Concentration and Application - Prepare fresh solutions of this compound for each experiment, as it can degrade over time. - Use a concentration range appropriate for your cell type and the specific NMDA receptor subunits expressed. IC50 values can range from 0.52 mM to 8.56 mM depending on the subunit composition.[1][4]

Issue 2: Lack of GABA-A Receptor Potentiation by this compound

Possible Cause Troubleshooting Steps
Unfavorable GABA-A Receptor Subunit Composition - Characterize the GABA-A receptor subunit expression in your cell line. This compound potentiation is most effective at receptors containing α1/α2 and β2/β3 subunits.[6] - If possible, use a cell line with a known favorable subunit composition or consider transiently expressing the desired subunits.
Suboptimal GABA Concentration - The potentiating effect of this compound is dependent on the concentration of GABA. Perform a GABA concentration-response curve in the presence and absence of this compound to determine the optimal conditions.
"Run-down" of GABA-A Receptors - In whole-cell patch-clamp recordings, GABA-A receptors can exhibit "run-down" (a gradual decrease in current over time). Use a perforated patch configuration or include ATP and a regenerating system in your internal solution to minimize this effect.

Issue 3: Unexpected Cell Toxicity at Therapeutic Concentrations

Possible Cause Troubleshooting Steps
Metabolic Bioactivation - this compound can be metabolized to reactive intermediates that may be cytotoxic.[13] This can be more pronounced in cell lines with high metabolic activity. - Reduce the incubation time with this compound. - Consider co-treatment with antioxidants to mitigate oxidative stress.
Off-Target Effects - At higher concentrations, this compound may have off-target effects. Perform a dose-response curve to determine the therapeutic window for your specific cell line and endpoint.
Solvent Toxicity - Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve this compound is non-toxic to your cells. Always include a vehicle control in your experiments.

Data Presentation

Table 1: Comparative IC50 Values of this compound for NMDA Receptor Subtypes

NMDA Receptor Subunit CompositionIC50 (mM)Experimental System
NR1a/NR2A2.6[1]Recombinant receptors in HEK293 cells
NR1a/NR2B0.52[1]Recombinant receptors in HEK293 cells
NR1a/NR2C2.4[1]Recombinant receptors in HEK293 cells
NR1/NR2A8.56[4]Recombinant receptors in Xenopus oocytes
NR1/NR2B0.93[4]Recombinant receptors in Xenopus oocytes
NR1/NR2C2.02[4]Recombinant receptors in Xenopus oocytes
Strychnine-insensitive glycine binding0.374[14]Rat brain membranes

Table 2: Subunit-Selective Modulation of GABA-A Receptors by this compound

GABA-A Receptor Subunit CombinationEffect of this compound
α1β2γ2SPotentiation[6]
α1β3γ2SPotentiation[6]
α2β2γ2SPotentiation[6]
α2β3γ2SPotentiation[6]
Other 11 tested combinationsIneffective or negative modulation[6]

Experimental Protocols

Protocol 1: Assessing this compound's Effect on NMDA Receptor-Mediated Calcium Influx using Fluorescence Imaging

Objective: To quantify the inhibitory effect of this compound on NMDA-induced calcium influx in neuronal cells.

Materials:

  • Neuronal cell line of interest (e.g., primary cortical neurons, differentiated SH-SY5Y cells)

  • Culture medium and supplements

  • Poly-D-lysine coated plates or coverslips

  • Fluo-4 AM calcium indicator

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) with Ca2+ and Mg2+

  • NMDA

  • Glycine

  • This compound

Procedure:

  • Cell Plating: Plate cells on poly-D-lysine coated 96-well plates or coverslips at an appropriate density and allow them to adhere and differentiate as required.

  • Dye Loading:

    • Prepare a loading buffer containing Fluo-4 AM (2-5 µM) and Pluronic F-127 (0.02%) in HBSS.

    • Remove the culture medium and wash the cells once with HBSS.

    • Add the loading buffer to the cells and incubate for 30-45 minutes at 37°C.

    • Wash the cells twice with HBSS to remove excess dye.

  • Baseline Fluorescence Measurement:

    • Add HBSS containing 10 µM glycine to the cells.

    • Place the plate or coverslip on a fluorescence microscope or plate reader equipped for calcium imaging (Excitation ~494 nm, Emission ~516 nm).

    • Record baseline fluorescence for 1-2 minutes.

  • This compound Incubation:

    • Add this compound at the desired concentrations to the respective wells and incubate for 5-10 minutes. Include a vehicle control.

  • NMDA Stimulation and Data Acquisition:

    • Add NMDA (10-100 µM) to the wells to stimulate calcium influx.

    • Immediately begin recording fluorescence changes for 5-10 minutes.

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after NMDA addition.

    • Normalize the data to the baseline fluorescence (ΔF/F0).

    • Plot the normalized fluorescence change against the this compound concentration to determine the IC50.

Protocol 2: Evaluating this compound's Neuroprotective Effect using the MTT Assay

Objective: To assess the ability of this compound to protect neuronal cells from NMDA-induced excitotoxicity.

Materials:

  • Neuronal cell line (e.g., differentiated SH-SY5Y cells)

  • Culture medium

  • 96-well plates

  • NMDA

  • Glycine

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a density of 1x10^4 to 5x10^4 cells/well and allow them to attach overnight.

  • Treatment:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Induce excitotoxicity by adding a high concentration of NMDA (e.g., 500 µM) and glycine (10 µM) for 24 hours.

    • Include control wells: untreated cells, cells treated with NMDA/glycine alone, and cells treated with this compound alone.

  • MTT Assay:

    • After the 24-hour incubation, remove the treatment medium.

    • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate for another 2-4 hours at room temperature in the dark.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

    • Plot cell viability against this compound concentration to determine its neuroprotective effect.

Visualizations

Felbamate_Mechanism_of_Action cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse NMDA_Receptor NMDA Receptor (NR1/NR2B) Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx Glutamate_Release Glutamate Release Glutamate_Release->NMDA_Receptor GABA_A_Receptor GABA-A Receptor (α1β2γ2) Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx GABA_Binding GABA Binding GABA_Binding->GABA_A_Receptor This compound This compound This compound->NMDA_Receptor Antagonism This compound->GABA_A_Receptor Potentiation

Caption: Dual mechanism of this compound at excitatory and inhibitory synapses.

Troubleshooting_Workflow Start Inconsistent this compound Effect Observed Check_Receptors 1. Verify Target Receptor Expression (NMDA/GABA-A Subunits) Start->Check_Receptors Receptor_Present Receptors Present? Check_Receptors->Receptor_Present Check_Protocols 2. Review Experimental Protocol (Concentrations, Solutions, Controls) Receptor_Present->Check_Protocols Yes Use_Different_Cell_Line Use Alternative Cell Line or Express Desired Subunits Receptor_Present->Use_Different_Cell_Line No Protocol_OK Protocol Correct? Check_Protocols->Protocol_OK Consider_Metabolism 3. Investigate Cell Line Metabolism (CYP Enzyme Activity) Protocol_OK->Consider_Metabolism Yes Optimize_Protocol Optimize Drug Concentration, Incubation Time, and Solutions Protocol_OK->Optimize_Protocol No Metabolism_Issue Consider Metabolic Inhibitors or Alternative Drug Delivery Consider_Metabolism->Metabolism_Issue Experimental_Workflow_Calcium_Imaging Plate_Cells 1. Plate Neuronal Cells Load_Dye 2. Load with Fluo-4 AM Plate_Cells->Load_Dye Wash_Cells 3. Wash to Remove Excess Dye Load_Dye->Wash_Cells Baseline 4. Record Baseline Fluorescence Wash_Cells->Baseline Add_this compound 5. Add this compound (or Vehicle) Baseline->Add_this compound Stimulate 6. Stimulate with NMDA/Glycine Add_this compound->Stimulate Record_Response 7. Record Fluorescence Change Stimulate->Record_Response Analyze 8. Analyze ΔF/F0 and Calculate IC50 Record_Response->Analyze

References

Technical Support Center: Bioanalysis of Felbamate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the bioanalytical methods for detecting Felbamate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound?

A1: this compound is metabolized in the liver into several metabolites.[1] The main metabolites include parahydroxythis compound, 2-hydroxythis compound, and this compound monocarbamate.[1] Additionally, a reactive metabolite, 2-phenylpropenal (atropaldehyde), is formed, which is thought to be implicated in the drug's toxicity.[2][3] Evidence for the in-vivo formation of atropaldehyde comes from the identification of its mercapturic acid conjugates in the urine of patients treated with this compound.[4]

Q2: Which enzymes are responsible for this compound metabolism?

A2: this compound is primarily metabolized by the cytochrome P450 enzymes CYP2E1 and CYP3A4 in the liver.[1][5]

Q3: Why is the detection of this compound metabolites important?

A3: Detecting and quantifying this compound metabolites is crucial for several reasons. It helps in understanding the drug's pharmacokinetics (absorption, distribution, metabolism, and excretion - ADME), assessing drug safety by monitoring potentially toxic metabolites, and ensuring the efficacy of the therapy.[6][7] The U.S. FDA and EMA's Metabolites in Safety Testing (MIST) guidelines emphasize the importance of metabolite profiling in drug development.[7]

Q4: What are the common biological matrices used for analyzing this compound and its metabolites?

A4: The most common biological matrices for this compound analysis are blood, plasma, and urine.[6][8] Plasma is often preferred for therapeutic drug monitoring as it correlates well with the drug's pharmacological effects.[8] Urine is particularly useful for detecting excreted metabolites, including the mercapturic acid conjugates of the reactive atropaldehyde metabolite.[4][6]

Troubleshooting Guide

Q5: We are observing poor peak shape and tailing in our chromatogram. What are the likely causes and solutions?

A5: Poor peak shape is a common issue in liquid chromatography.

  • Potential Cause 1: Column Issues. Residual silanol groups on silica-based columns can interact with the analyte, causing tailing. The column may also be overloaded or contaminated.

  • Solution:

    • Ensure the mobile phase pH is appropriate to maintain the analyte in a single ionic state.

    • Consider using a column with advanced end-capping or a different stationary phase, such as a phenyl column, which has been shown to be effective for this compound analysis.[9][10]

    • Clean the column according to the manufacturer's instructions or replace it if it's old or heavily contaminated.

  • Potential Cause 2: Mobile Phase Mismatch. The sample solvent may be too strong compared to the mobile phase, causing peak distortion.

  • Solution:

    • Reconstitute the final extract in a solvent that is as weak as or weaker than the initial mobile phase.[11]

Q6: Our assay is suffering from low sensitivity and we are struggling to reach the desired Lower Limit of Quantitation (LLOQ). How can we improve the signal?

A6: Low sensitivity can prevent the accurate quantification of metabolites, which are often present at much lower concentrations than the parent drug.[6]

  • Potential Cause 1: Inefficient Sample Preparation. The extraction method may not be efficient, leading to low recovery of the analytes. Protein precipitation, while fast, can sometimes result in lower recovery and significant matrix effects compared to liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[12]

  • Solution:

    • Optimize the extraction procedure. For this compound, both protein precipitation with acetonitrile and liquid-liquid extraction with dichloromethane have been used successfully.[9][11]

    • Ensure the pH of the sample is optimized for extraction.

    • Incorporate a sample pre-concentration step, such as evaporating the solvent and reconstituting in a smaller volume.[11]

  • Potential Cause 2: Suboptimal Mass Spectrometry (MS) Parameters.

  • Solution:

    • Optimize MS parameters, including ionization source settings (e.g., spray voltage, gas flows, temperature) and analyte-specific parameters (e.g., collision energy for MS/MS).

    • Use a highly sensitive instrument, such as a triple quadrupole mass spectrometer, which allows for specific and sensitive detection using Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).[12][13]

Q7: We are seeing high variability and poor reproducibility in our results. What could be the cause?

A7: High variability compromises the reliability of the bioanalytical method.

  • Potential Cause 1: Analyte Instability. Metabolites can be unstable and may degrade during sample collection, storage, or processing.[6]

  • Solution:

    • Investigate the stability of this compound and its metabolites under different conditions (freeze-thaw cycles, long-term storage, post-extraction).[9] One study found a slight reduction (~10%) in this compound concentration at 5 ng/mL after three freeze-thaw cycles and 21-day storage at -70°C.[9]

    • Process samples on ice and add stabilizers if necessary. Ensure proper storage at -80°C.[14]

  • Potential Cause 2: Inconsistent Sample Processing. Manual sample preparation can introduce variability.

  • Solution:

    • Use an internal standard (IS) that is structurally similar to the analyte to compensate for variability during sample preparation and injection. Carisoprodol has been successfully used as an IS for this compound analysis.[9][10]

    • Automate the sample preparation process if possible.[11]

Q8: How can we identify and mitigate matrix effects in our LC-MS/MS assay?

A8: Matrix effects, caused by co-eluting endogenous components from the biological matrix, can suppress or enhance the analyte's ionization, leading to inaccurate quantification.[7][15]

  • Solution 1: Improve Sample Cleanup. The most effective way to reduce matrix effects is to remove interfering components.

    • Switch from protein precipitation to a more selective technique like LLE or SPE.[12]

  • Solution 2: Optimize Chromatography.

    • Adjust the chromatographic conditions (e.g., gradient, column chemistry) to separate the analytes from the matrix components that cause ion suppression.[15] Poor retention on the column can lead to elution in a region with significant matrix effects.[15]

  • Solution 3: Use a Stable Isotope-Labeled Internal Standard (SIL-IS).

    • A SIL-IS is the best way to compensate for matrix effects, as it co-elutes with the analyte and is affected by the matrix in a nearly identical way. If a SIL-IS is not available, a structural analog can be used.[7]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation[9][10]

This protocol is suitable for the analysis of this compound in plasma or tissue homogenates.

  • Pipette 100 µL of the sample (plasma or 100 mg/mL tissue homogenate) into a clean microcentrifuge tube.

  • Spike the sample with an appropriate amount of internal standard (e.g., 1 ng of carisoprodol).

  • Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortex the mixture continuously for 10 minutes.

  • Centrifuge the samples for 10 minutes at 21,000 x g at room temperature.

  • Carefully collect the supernatant and transfer it to an autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Method for this compound Detection[9][10]

  • Liquid Chromatography:

    • Column: XBridge Phenyl, 2.5 µm, 4.6 mm × 50 mm.[10]

    • Mobile Phase: Optimized for peak shape and retention (specifics to be determined during method development, often a gradient of water and acetonitrile with a modifier like formic acid).

    • Flow Rate: To be optimized (e.g., 0.5-1.0 mL/min).

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Ion Transitions:

      • This compound: m/z 239 → 117.[9][10]

      • Carisoprodol (IS): m/z 261 → 176.[9][10]

Data Summary Tables

Table 1: Example LC-MS/MS Parameters for this compound Analysis

ParameterSettingReference
AnalyteThis compound[9][10]
Internal StandardCarisoprodol[9][10]
Parent Ion (m/z)239[9][10]
Product Ion (m/z)117[9][10]
IS Parent Ion (m/z)261[9][10]
IS Product Ion (m/z)176[9][10]

Table 2: Example Method Performance for this compound in Plasma[9][10]

ParameterMatrixValue
Linearity Range Mouse or Human Plasma2.5 - 500 ng/mL
Tissue Homogenates25 - 5000 pg/mg
Accuracy Mouse Matrices>92%
Human Plasma>88%
Recovery Plasma & Homogenates>97%

Table 3: this compound Stability in Human Plasma[9]

ConditionConcentrationStability Outcome
3 Freeze-Thaw Cycles 50 and 500 ng/mLStable
5 ng/mL~10% reduction
Long-Term (21 days at -70°C) 50 and 500 ng/mLStable
5 ng/mL~10% reduction
Post-Extraction (72h at RT) All levelsStable

Visual Guides

Felbamate_Metabolism cluster_cyp CYP450 Enzymes FBM This compound Metabolites FBM->Metabolites CYP3A4 CYP3A4 CYP3A4->Metabolites Metabolism CYP2E1 CYP2E1 CYP2E1->Metabolites Metabolism pOH_FBM p-Hydroxythis compound Metabolites->pOH_FBM twoOH_FBM 2-Hydroxythis compound Metabolites->twoOH_FBM Atropaldehyde Atropaldehyde (Reactive Metabolite) Metabolites->Atropaldehyde

Caption: Simplified metabolic pathway of this compound.

Bioanalytical_Workflow Start Sample Collection (Plasma, Urine) Spike Add Internal Standard Start->Spike Prep Sample Preparation (e.g., Protein Precipitation) LC LC Separation (e.g., Reversed-Phase) Prep->LC Spike->Prep MS MS/MS Detection (MRM Mode) LC->MS Data Data Acquisition MS->Data Processing Data Processing (Integration & Quantification) Data->Processing Report Final Report Processing->Report

Caption: General workflow for bioanalytical method development.

Troubleshooting_Low_Signal Start Problem: Low Analyte Signal Check_SamplePrep Review Sample Prep? Start->Check_SamplePrep Check_LC Review LC Conditions? Check_SamplePrep->Check_LC No Sol_SamplePrep Optimize Extraction (Recovery, pH) Consider LLE/SPE Check_SamplePrep->Sol_SamplePrep Yes Check_MS Review MS Parameters? Check_LC->Check_MS No Sol_LC Optimize Gradient Check for Retention Issues Change Column Check_LC->Sol_LC Yes Sol_MS Optimize Source Tune Collision Energy Check for Ion Suppression Check_MS->Sol_MS Yes

Caption: Troubleshooting logic for low analyte signal.

References

Technical Support Center: Refining Animal Models for Felbamate Efficacy Prediction

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the refinement of animal models to better predict Felbamate's efficacy in humans.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with animal models of epilepsy for this compound testing.

Problem Possible Causes Recommended Solutions
High variability in seizure thresholds or latency in kindling models. 1. Improper electrode placement.2. Inconsistent stimulation parameters.3. Genetic variability within the animal strain.4. Fluctuations in the animal's stress levels or circadian rhythm.1. Verify electrode placement histologically post-mortem.2. Strictly adhere to a standardized stimulation protocol.3. Use a genetically homogeneous animal strain.4. Acclimatize animals to the experimental environment and conduct experiments at the same time of day.
High mortality rate in chemically-induced status epilepticus models (e.g., pilocarpine). 1. Excessive dose of the convulsant agent.2. Severe, prolonged seizures leading to systemic complications.3. Dehydration and metabolic acidosis.1. Titrate the dose of the convulsant to the minimum effective dose for seizure induction.2. Administer a benzodiazepine (e.g., diazepam) to control seizure activity after a predetermined duration.[1]3. Provide supportive care, including hydration and nutritional support.
Lack of a clear anticonvulsant effect of this compound in a rodent model. 1. The chosen model may not be sensitive to this compound's mechanism of action.2. Inadequate drug exposure due to rapid metabolism in rodents.3. Development of pharmacoresistance in chronic epilepsy models.1. Consider using a different model. For example, the amygdala kindling model is considered a good predictor of anticonvulsant activity against temporal lobe epilepsy.[2]2. Determine the pharmacokinetic profile of this compound in the specific animal model and adjust the dosing regimen accordingly.[3]3. Use models specifically designed to study drug-resistant epilepsy.[3]
Unexpected toxicity observed in animal models (e.g., weight loss, lethargy). 1. Off-target effects of this compound.2. Interaction with other experimental compounds.3. Species-specific toxic responses.1. Reduce the dose of this compound and monitor for dose-dependent toxicity.2. If using combination therapies, evaluate each compound individually for toxicity.3. Consider that standard preclinical species like rats and dogs may not accurately predict human-specific toxicities like aplastic anemia and hepatotoxicity.[4]

Frequently Asked Questions (FAQs)

Modeling this compound's Efficacy

Q1: What are the most commonly used animal models to assess the efficacy of this compound?

A1: The most common animal models are those of induced seizures. These include electrically-induced seizure models, such as the amygdala kindling model, and chemically-induced seizure models, such as the pilocarpine-induced status epilepticus model. The amygdala kindling model is particularly relevant for studying temporal lobe epilepsy.[2][5]

Q2: Why do results from animal models of this compound efficacy sometimes not translate to humans?

A2: There are several reasons for the discrepancy between animal models and human outcomes. A key factor is the difference in pharmacokinetics, as rodents can metabolize drugs much faster than humans.[3] Additionally, the underlying pathology of epilepsy in humans is often more complex than what is replicated in animal models.[6]

Q3: How can I refine my animal model to better predict this compound's efficacy for drug-resistant epilepsy?

A3: To model drug-resistant epilepsy, you can use protocols that induce pharmacoresistance. For example, some studies have used kindled rats that are non-responsive to phenytoin as a model for drug-resistant seizures.[3] This allows for the testing of compounds like this compound in a context that more closely mimics the clinical challenge of refractory epilepsy.

Modeling this compound's Toxicity

Q4: Why is it difficult to model this compound-induced aplastic anemia and hepatotoxicity in animals?

A4: this compound's severe adverse effects in humans, such as aplastic anemia and hepatic failure, are idiosyncratic reactions.[7][8] These reactions are not typically observed in standard preclinical animal models like rats and dogs.[4] The mechanism is thought to involve the formation of a reactive metabolite that is specific to human metabolism.[9][10]

Q5: What are the potential refinements to better predict this compound's toxicity?

A5: A promising approach is the use of humanized mouse models. Specifically, mice with "humanized" livers, which are engrafted with human hepatocytes, can more accurately replicate human-specific drug metabolism and toxicity.[11][12][13] These models, such as the PXB-mouse, have been shown to predict human-specific liver toxicity of other drugs and could be a valuable tool for studying this compound.[11][12]

Q6: What is Physiologically Based Pharmacokinetic (PBPK) modeling and how can it help?

A6: PBPK modeling is a computational technique that simulates the absorption, distribution, metabolism, and excretion (ADME) of a drug in different species.[14][15] By integrating physiological and biochemical data, PBPK models can help extrapolate pharmacokinetic data from animal studies to humans, providing a more accurate prediction of human drug exposure and potential toxicity.[16][17]

Experimental Protocols

Amygdala Kindling Model in Rats

This protocol is a widely used model for temporal lobe epilepsy.

Objective: To induce a stable, focal seizure state in rats through repeated electrical stimulation of the amygdala.

Materials:

  • Adult male rats (e.g., Wistar or Sprague-Dawley)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane)

  • Bipolar stimulating electrode

  • Cortical recording electrodes

  • Dental cement

  • Electrical stimulator

  • EEG recording system

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant the bipolar stimulating electrode into the basolateral amygdala using stereotaxic coordinates.

  • Implant cortical recording electrodes to monitor electroencephalographic (EEG) activity.

  • Secure the electrodes with dental cement.

  • Allow the animal to recover for at least one week.

  • Determine the afterdischarge threshold (ADT), which is the minimum current required to elicit an afterdischarge (a brief period of seizure-like EEG activity).

  • Stimulate the rat once daily at the ADT.

  • Observe and score the behavioral seizures according to the Racine scale.

  • Continue daily stimulation until the animal consistently exhibits stage 5 seizures (rearing and falling with forelimb clonus), indicating a fully kindled state.[18][19]

Lithium-Pilocarpine Model of Status Epilepticus in Rats

This protocol induces a prolonged state of seizure activity, which can lead to chronic epilepsy.

Objective: To induce status epilepticus (SE) in rats for the study of seizure mechanisms and the evaluation of anticonvulsant drugs.

Materials:

  • Adult male rats

  • Lithium chloride (LiCl)

  • Pilocarpine hydrochloride

  • Scopolamine methyl nitrate (to reduce peripheral cholinergic effects)

  • Diazepam (to terminate SE)

  • Saline solution

Procedure:

  • Administer LiCl (e.g., 127 mg/kg, i.p.) to the rats.[20]

  • 14-16 hours after LiCl administration, administer scopolamine methyl nitrate (e.g., 1 mg/kg, s.c.) to minimize peripheral cholinergic effects.[21][22]

  • 30 minutes later, administer pilocarpine (e.g., 50 mg/kg, i.p.).[20]

  • Observe the animals for the onset of SE, characterized by continuous convulsive seizures.

  • After a predetermined duration of SE (e.g., 1-2 hours), administer diazepam (e.g., 4-10 mg/kg, i.p.) to terminate the seizures and reduce mortality.[1][23]

  • Provide supportive care, including hydration, to aid recovery.

Quantitative Data

Table 1: Comparative Efficacy of this compound in Different Seizure Models

Animal Model Species Seizure Type This compound ED₅₀ (mg/kg) Reference
Audiogenic SeizureDBA/2 MouseTonic23.1[24]
Audiogenic SeizureDBA/2 MouseClonic48.8[24]
NMDA-induced SeizureDBA/2 MouseTonic12.1[24]
NMDA-induced SeizureDBA/2 MouseClonic29.0[24]
AMPA-induced SeizureDBA/2 MouseTonic11.8[24]
AMPA-induced SeizureDBA/2 MouseClonic20.9[24]

ED₅₀: The dose of a drug that is pharmacologically effective for 50% of the population exposed to the drug.

Visualizations

Felbamate_Mechanism_of_Action cluster_glutamatergic Glutamatergic Synapse cluster_gabaergic GABAergic Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Binds Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Opens Excitotoxicity Neuronal Hyperexcitability & Seizure Activity Ca_Influx->Excitotoxicity Leads to GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Binds Cl_Influx Cl⁻ Influx GABA_A_Receptor->Cl_Influx Opens Inhibition Neuronal Inhibition Cl_Influx->Inhibition Leads to This compound This compound This compound->NMDA_Receptor Inhibits (at Glycine Site) This compound->GABA_A_Receptor Potentiates

Caption: this compound's dual mechanism of action on excitatory and inhibitory neurotransmission.[25][26]

Experimental_Workflow_Kindling start Start surgery Stereotaxic Surgery: Electrode Implantation in Amygdala start->surgery recovery Recovery Period (1-2 weeks) surgery->recovery adt Determine Afterdischarge Threshold (ADT) recovery->adt stimulation Daily Electrical Stimulation at ADT adt->stimulation scoring Behavioral Seizure Scoring (Racine Scale) stimulation->scoring fully_kindled Fully Kindled State Achieved (Consistent Stage 5 Seizures) scoring->fully_kindled drug_testing Administer this compound or Vehicle fully_kindled->drug_testing Proceed to Efficacy Testing post_drug_adt Re-evaluate Seizure Threshold and Severity drug_testing->post_drug_adt end End post_drug_adt->end

Caption: Experimental workflow for the amygdala kindling model in rats.

Logical_Relationship_Model_Refinement cluster_problem Problem cluster_causes Underlying Causes cluster_solutions Proposed Refinements problem_node Poor Prediction of Human Response to this compound in Standard Animal Models pk_diff Pharmacokinetic Differences (e.g., rapid metabolism in rodents) problem_node->pk_diff tox_diff Species-Specific Toxicity (Idiosyncratic reactions in humans) problem_node->tox_diff pbpk PBPK Modeling pk_diff->pbpk Address with humanized Humanized Mouse Models (e.g., with human liver cells) tox_diff->humanized Address with

Caption: Logical relationship for refining animal models to predict this compound's human response.

References

Validation & Comparative

A Comparative Analysis of Felbamate and New Generation Antiepileptic Drugs in the Treatment of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy, safety, and mechanisms of action of Felbamate versus a selection of new-generation antiepileptic drugs (AEDs), including Lamotrigine, Topiramate, Levetiracetam, and Zonisamide. The information is intended to support research and development efforts in the field of epilepsy treatment. Due to a scarcity of direct head-to-head clinical trials, this guide synthesizes data from placebo-controlled studies and systematic reviews to offer a comprehensive overview.

Executive Summary

This compound, despite its demonstrated efficacy in refractory epilepsy, particularly in Lennox-Gastaut syndrome, is often considered a third- or fourth-line treatment option due to the risk of serious adverse effects, including aplastic anemia and hepatic failure.[1][2][3] New generation AEDs, while not always demonstrating superior efficacy in terms of seizure freedom, generally offer improved tolerability and safety profiles.[4] The choice of AED is a complex decision that must balance efficacy against the potential for adverse events, considering individual patient characteristics.

Data Presentation: Efficacy and Adverse Effects

The following tables summarize the available quantitative data on the efficacy and common adverse effects of this compound and selected new-generation AEDs. Data is primarily derived from add-on therapy trials in patients with refractory partial seizures and Lennox-Gastaut Syndrome.

Table 1: Comparative Efficacy of this compound vs. New Generation AEDs (Add-on Therapy)

DrugIndicationResponder Rate (≥50% Seizure Reduction)Seizure Freedom RateSource(s)
This compound Refractory Partial SeizuresStatistically superior to placeboNot consistently reported[5][6]
Lennox-Gastaut Syndrome~50%Low[7][8]
Lamotrigine Refractory Partial SeizuresHigh-certainty evidence of a 17.6% greater chance of ≥50% seizure reduction compared to placeboNot consistently reported[9]
Topiramate Refractory Partial SeizuresFavored in indirect comparisons for responder rateNot consistently reported[10]
Levetiracetam Refractory Partial SeizuresMore efficacious in indirect comparisons based on NNTsNot consistently reported[10]
Zonisamide Refractory Partial SeizuresSimilar effectiveness to this compound (qualitative)Not consistently reported[11]

Note: Direct head-to-head comparative trial data is limited. Responder and seizure freedom rates can vary significantly based on the patient population and trial design.

Table 2: Comparative Adverse Effect Profiles

Adverse EffectThis compoundLamotrigineTopiramateLevetiracetamZonisamide
Common Anorexia, vomiting, insomnia, nausea, dizziness, headache[12]Headache, dizziness, drowsiness, fatigue, fever, nausea[12]Drowsiness, poor oral intake in children[12]Psychiatric/behavioral effects[13]Anorexia, weight loss, somnolence, nervousness, headache[12]
Serious Aplastic anemia, Hepatic failure [3][12]Hypersensitivity, multi-organ failure[12]Kidney stones, serious eye problems[14]Behavioral changes[15]Reduced sweating, pancreatitis[12]
Weight Change Weight loss[13]-Weight loss-Weight loss[13]

Experimental Protocols

The methodologies for clinical trials evaluating the efficacy and safety of AEDs in refractory epilepsy typically follow a randomized, double-blind, placebo-controlled, add-on design.

Key Components of a Representative Clinical Trial Protocol for Refractory Partial Seizures:

  • Patient Population: Adults and/or children with a diagnosis of partial-onset seizures who have failed to achieve seizure control with at least two previously tolerated and appropriately chosen AEDs. A baseline period of 4-8 weeks is established to determine the frequency of seizures.

  • Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group or cross-over design.

  • Intervention: Patients are randomized to receive either the investigational AED at one or more fixed doses or a placebo, in addition to their current AED regimen.

  • Dosing: The investigational drug is typically initiated at a low dose and titrated upwards over a period of several weeks to the target maintenance dose to optimize tolerability.

  • Primary Efficacy Endpoint: The primary outcome is typically the percentage reduction in seizure frequency from baseline compared to placebo, or the proportion of patients achieving a 50% or greater reduction in seizure frequency (responder rate).

  • Safety and Tolerability Assessment: Adverse events are systematically recorded at each study visit. Laboratory tests, including complete blood counts and liver function tests, are monitored regularly, especially for drugs with known potential for serious adverse effects like this compound.

  • Duration: The treatment period usually consists of a titration phase followed by a maintenance phase of at least 12 weeks.

Specific Considerations for Lennox-Gastaut Syndrome (LGS) Trials:

  • Patient Population: Children and adults with a confirmed diagnosis of LGS, characterized by multiple seizure types (including tonic and atonic seizures), a characteristic EEG pattern, and cognitive impairment.[16]

  • Primary Efficacy Endpoint: A common primary endpoint is the reduction in the frequency of "drop seizures" (atonic, tonic, or myoclonic seizures that lead to a fall).[17] More recently, the term 'major motor drop' (MMD) seizure is being used to provide a more accurate operational definition.[17]

Mandatory Visualization

Signaling Pathways and Mechanisms of Action

The following diagrams illustrate the known mechanisms of action for this compound and a selection of new-generation antiepileptic drugs.

Felbamate_Mechanism_of_Action This compound This compound NMDA_Receptor NMDA Receptor (Glycine Site Antagonist) This compound->NMDA_Receptor GABA_A_Receptor GABA-A Receptor (Positive Allosteric Modulator) This compound->GABA_A_Receptor Na_Channel Voltage-gated Na+ Channel (Blocker) This compound->Na_Channel Ca_Channel Voltage-gated Ca2+ Channel (Blocker) This compound->Ca_Channel Neuronal_Excitability Decreased Neuronal Excitability NMDA_Receptor->Neuronal_Excitability Reduces Excitatory Transmission GABA_A_Receptor->Neuronal_Excitability Enhances Inhibitory Transmission Na_Channel->Neuronal_Excitability Reduces Action Potential Propagation Ca_Channel->Neuronal_Excitability Reduces Neurotransmitter Release

Caption: Mechanism of action of this compound.

Newer_AEDs_Mechanisms cluster_drugs New Generation AEDs cluster_targets Molecular Targets Lamotrigine Lamotrigine Na_Channel Voltage-gated Na+ Channel Lamotrigine->Na_Channel Blocks Topiramate Topiramate Topiramate->Na_Channel Blocks GABA_A_Receptor GABA-A Receptor Topiramate->GABA_A_Receptor Enhances AMPA_Kainate AMPA/Kainate Receptor Topiramate->AMPA_Kainate Blocks Levetiracetam Levetiracetam SV2A SV2A Protein Levetiracetam->SV2A Modulates Zonisamide Zonisamide Zonisamide->Na_Channel Blocks Ca_Channel Voltage-gated Ca2+ Channel Zonisamide->Ca_Channel Blocks (T-type)

Caption: Mechanisms of action of selected new generation AEDs.

Experimental Workflow

AED_Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (Refractory Epilepsy) Baseline Baseline Period (4-8 weeks) Seizure Frequency Documentation Patient_Recruitment->Baseline Randomization Randomization Baseline->Randomization Group_A Add-on Investigational AED (Titration Phase) Randomization->Group_A Group A Group_B Add-on Placebo (Titration Phase) Randomization->Group_B Group B Maintenance Maintenance Phase (≥12 weeks) Group_A->Maintenance Group_B->Maintenance Efficacy_Assessment Efficacy Assessment (Seizure Frequency, Responder Rate) Maintenance->Efficacy_Assessment Safety_Assessment Safety & Tolerability Assessment (Adverse Events, Labs) Maintenance->Safety_Assessment Data_Analysis Data Analysis & Reporting Efficacy_Assessment->Data_Analysis Safety_Assessment->Data_Analysis

Caption: Generalized workflow for a randomized, placebo-controlled, add-on AED clinical trial.

References

A Head-to-Head Comparison of Felbamate and Topiramate in Preclinical Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the anticonvulsant properties of Felbamate and Topiramate, two antiepileptic drugs with distinct mechanisms of action. The following sections detail their efficacy in established preclinical seizure models, outline the experimental protocols used for their evaluation, and explore their underlying signaling pathways.

Quantitative Efficacy in Preclinical Models

The following table summarizes the median effective dose (ED50) of this compound and Topiramate in two common rodent models of epilepsy: the Maximal Electroshock (MES) test, which is a model for generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazol (s.c. PTZ) test, considered a model for myoclonic and absence seizures.

DrugSeizure ModelAnimal ModelED50 (mg/kg)
This compound Maximal Electroshock (MES)Mice79.6
Pentylenetetrazol (s.c. PTZ)Mice9.7
Topiramate Maximal Electroshock (MES)Mice31.4
Pentylenetetrazol (s.c. PTZ)Mice>100

Disclaimer: The ED50 values presented are derived from multiple independent studies and are intended for comparative purposes. Direct comparison of absolute values should be approached with caution, as experimental conditions can vary between studies.

Mechanisms of Action: A Comparative Overview

This compound and Topiramate exhibit broad-spectrum anticonvulsant activity through distinct and multiple mechanisms of action.

This compound is understood to exert its effects primarily through a dual mechanism involving both excitatory and inhibitory neurotransmission[1]:

  • NMDA Receptor Antagonism: It acts as an antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, thereby inhibiting glutamatergic excitatory neurotransmission.

  • GABA-A Receptor Potentiation: this compound potentiates the effects of gamma-aminobutyric acid (GABA) at the GABA-A receptor, enhancing inhibitory neurotransmission.

Topiramate possesses a more multifaceted mechanism of action, targeting several pathways to reduce neuronal excitability:

  • Voltage-Gated Sodium Channel Blockade: It blocks voltage-dependent sodium channels in a state-dependent manner, which reduces sustained high-frequency neuronal firing.

  • GABA-A Receptor Modulation: Topiramate enhances the activity of GABA at a non-benzodiazepine site on the GABA-A receptor.

  • AMPA/Kainate Receptor Antagonism: It antagonizes the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate subtypes of glutamate receptors, thereby dampening excitatory neurotransmission.

  • Carbonic Anhydrase Inhibition: Topiramate is a weak inhibitor of carbonic anhydrase isoenzymes II and IV.

G cluster_this compound This compound cluster_topiramate Topiramate This compound This compound NMDA_R NMDA Receptor (Glycine Site) This compound->NMDA_R Antagonizes GABA_A_R_F GABA-A Receptor This compound->GABA_A_R_F Potentiates Neuron_F Postsynaptic Neuron NMDA_R->Neuron_F Inhibition of Excitatory Signal GABA_A_R_F->Neuron_F Enhancement of Inhibitory Signal Glutamate_F Glutamate (Excitatory) Glutamate_F->NMDA_R GABA_F GABA (Inhibitory) GABA_F->GABA_A_R_F Topiramate Topiramate Na_Channel Voltage-Gated Sodium Channel Topiramate->Na_Channel Blocks GABA_A_R_T GABA-A Receptor Topiramate->GABA_A_R_T Modulates AMPA_R AMPA/Kainate Receptor Topiramate->AMPA_R Antagonizes CA Carbonic Anhydrase Topiramate->CA Inhibits Neuron_T Neuron Na_Channel->Neuron_T Reduced Firing GABA_A_R_T->Neuron_T Increased Inhibition AMPA_R->Neuron_T Reduced Excitation

Caption: Comparative Mechanisms of Action of this compound and Topiramate.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the quantitative data table.

Maximal Electroshock (MES) Seizure Model

This model is used to induce generalized tonic-clonic seizures and is predictive of efficacy against this seizure type in humans.

  • Animals: Adult male albino mice (e.g., Swiss or CF-1 strain), weighing 18-25 grams.

  • Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

  • Procedure:

    • Animals are administered the test compound (this compound or Topiramate) or vehicle via the appropriate route (e.g., intraperitoneal injection or oral gavage) at a predetermined time before the seizure induction.

    • A local anesthetic (e.g., 0.5% tetracaine) is applied to the corneas of the mice to minimize discomfort.

    • Corneal electrodes are placed on the eyes, and an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered.

    • The animals are observed for the presence or absence of a tonic hindlimb extension seizure, which is characterized by a rigid, extended posture of the hindlimbs.

    • The absence of the tonic hindlimb extension is considered a positive indication of anticonvulsant activity.

  • Endpoint: The ED50 is calculated as the dose of the drug that protects 50% of the animals from the tonic hindlimb extension component of the seizure.

Subcutaneous Pentylenetetrazol (s.c. PTZ) Seizure Model

This model induces clonic seizures and is used to identify compounds effective against myoclonic and absence seizures.

  • Animals: Adult male albino mice (e.g., Swiss or CF-1 strain), weighing 18-25 grams.

  • ** convulsant Agent:** Pentylenetetrazol (PTZ) dissolved in saline.

  • Procedure:

    • Animals are pre-treated with the test compound (this compound or Topiramate) or vehicle.

    • After the appropriate pre-treatment time, a convulsant dose of PTZ (e.g., 85 mg/kg) is administered subcutaneously in the loose skin on the back of the neck.

    • Each animal is placed in an individual observation chamber and observed for a period of 30 minutes.

    • The primary endpoint is the occurrence of a generalized clonic seizure, often defined as a seizure lasting for at least 5 seconds.

  • Endpoint: The ED50 is determined as the dose of the drug that prevents generalized clonic seizures in 50% of the animals.

G cluster_workflow Preclinical Anticonvulsant Testing Workflow cluster_mes MES Model cluster_ptz s.c. PTZ Model start Start drug_admin Drug Administration (this compound/Topiramate or Vehicle) start->drug_admin pretreatment Pre-treatment Period drug_admin->pretreatment seizure_induction Seizure Induction pretreatment->seizure_induction observation Observation Period seizure_induction->observation mes_induction Electrical Stimulus (Corneal Electrodes) ptz_induction Subcutaneous PTZ Injection endpoint Seizure Endpoint (Tonic Hindlimb Extension or Generalized Clonic Seizure) observation->endpoint analysis Data Analysis (ED50 Calculation) endpoint->analysis end End analysis->end mes_endpoint Absence of Tonic Hindlimb Extension ptz_endpoint Absence of Generalized Clonic Seizure

Caption: Generalized Experimental Workflow for MES and s.c. PTZ Seizure Models.

References

A Comparative Analysis of the Neuroprotective Effects of Felbamate and Other NMDA Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The N-methyl-D-aspartate (NMDA) receptor, a critical component of excitatory synaptic transmission in the central nervous system, has long been a focal point in the search for neuroprotective agents. Its overactivation, a phenomenon known as excitotoxicity, is a key contributor to neuronal damage in a range of neurological disorders, including stroke, traumatic brain injury (TBI), and neurodegenerative diseases. Consequently, NMDA receptor antagonists have been extensively investigated for their potential to mitigate this damage. This guide provides a comparative analysis of the neuroprotective effects of Felbamate, a compound with a unique dual mechanism of action, against other notable NMDA antagonists: Ketamine, Memantine, and the experimental drug MK-801.

Mechanism of Action: A Diverse Approach to NMDA Receptor Modulation

While all four compounds target the NMDA receptor, their mechanisms of action exhibit significant differences, influencing their efficacy and side-effect profiles.

This compound stands out due to its dual action on both excitatory and inhibitory neurotransmission.[1] It acts as a use-dependent blocker of the NMDA receptor channel, showing a modest selectivity for receptors containing the NR2B subunit.[2] This subunit selectivity may contribute to its more favorable clinical profile compared to non-selective antagonists.[2] Additionally, this compound potentiates GABA-A receptor-mediated currents, enhancing inhibitory signaling in the brain.[1] This combined approach of dampening excitotoxicity while boosting inhibition provides a multi-faceted strategy for neuroprotection.

Ketamine , a non-competitive NMDA receptor antagonist, blocks the ion channel pore, thereby preventing calcium influx.[3] Its neuroprotective effects are also linked to the activation of downstream signaling pathways, including the brain-derived neurotrophic factor (BDNF) and mammalian target of rapamycin (mTOR) pathways, which are crucial for promoting neuronal survival and plasticity.[4][5]

Memantine is a low-to-moderate affinity, uncompetitive NMDA receptor antagonist.[6] Its unique kinetics, characterized by a fast "off-rate," allow it to preferentially block excessive, pathological NMDA receptor activity while preserving normal synaptic transmission.[6] This property is believed to contribute to its better tolerability compared to high-affinity antagonists. Memantine's neuroprotective mechanisms also involve the inhibition of apoptotic pathways.[7][8]

MK-801 (Dizocilpine) is a potent, non-competitive NMDA receptor antagonist that acts as an open-channel blocker.[9][10] While it has demonstrated robust neuroprotective effects in preclinical models, its clinical development has been hampered by a narrow therapeutic window and the induction of psychotomimetic side effects.

Quantitative Comparison of Neuroprotective Efficacy

The following tables summarize key quantitative data from preclinical studies, offering a comparative overview of the neuroprotective efficacy of this compound and other NMDA antagonists in various models of neurological injury.

Table 1: Neuroprotection in Ischemic Stroke Models

CompoundAnimal ModelDosage and Administration RouteKey Neuroprotective OutcomeReference
This compound Gerbil (transient global ischemia)300 mg/kg i.p. (post-ischemia)Increased surviving neurons in CA1 hippocampus (67 ± 11 vs 33 ± 6 neurons/mm in vehicle)[11]
This compound Gerbil (transient forebrain ischemia)300 mg/kg (post-ischemia)Significant neuronal protection in cortex, hippocampus, thalamus, and striatum[12]
This compound Gerbil (global ischemia)200 mg/kg i.v. (post-ischemia)Reduced neuronal death in CA1 from 332 ± 60 to 62 ± 12 cells per section[13][14]
MK-801 Rat (focal ischemia)0.5 mg/kg i.v. (pre- or post-ischemia)Pre-treatment: 38% reduction in cortical infarct volume. Post-treatment: 52% reduction in cortical infarct volume.[9]
MK-801 Rat (focal ischemia)5 mg/kg i.p. (pre- and post-treatment)23% reduction in infarct volume[15]
MK-801 Wistar Rat (temporary and permanent focal ischemia)Not specifiedReduced infarct volume by 73% in temporary focal ischemia[10]
Memantine Rat (MCAO)Not specifiedSignificantly prevented neurological deficits and reduced brain infarct[8]
Memantine Mouse (photothrombotic stroke)30 mg/kg/day (in drinking water, post-stroke)No difference in infarct size, but improved motor control and increased BDNF signaling[16]

Table 2: Neuroprotection in Traumatic Brain Injury (TBI) and Other Models

CompoundAnimal ModelDosage and Administration RouteKey Neuroprotective OutcomeReference
This compound Rat (subarachnoid hemorrhage)15, 30, or 45 mg/kg p.o.Dose-dependent improvement in behavioral deficits and decreased blood-brain barrier permeability[17]
This compound Rat (kainic acid-induced status epilepticus)300 mg/kgImproved performance in water maze, open field, and handling tests; longer latency to flurothyl-induced seizures[18][19]
Ketamine Rat (closed head injury)10 or 20 mg/kg i.v. infusionDose-dependently reduced plasma levels of KC/GRO, TNF-α, and IL-1β[20]
Ketamine Rat (TBI)Not specifiedPreserved memory function[21]
Memantine Rat (Aβ1-40 injection)2.34 ± 0.23 µM steady-state plasma concentration (s.c. osmotic pump)Significant reduction in neuronal degeneration and astrocytic activation[22]
Memantine Tg4-42 mouse model of Alzheimer's Disease20 mg/kg/day p.o. for 4 monthsDiminished hippocampal CA1 neuron loss and rescued learning and memory performance[23]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of experimental protocols from key studies cited in this guide.

This compound in a Gerbil Model of Transient Global Ischemia
  • Animal Model: Mongolian gerbils.

  • Ischemia Induction: Both common carotid arteries were occluded for 10 minutes to induce transient forebrain ischemia.

  • Drug Administration: this compound (300 mg/kg) was administered intraperitoneally 10 minutes after the ischemic insult. A control group received a vehicle.

  • Outcome Assessment:

    • Histology: After a survival period, animals were sacrificed, and brains were processed for histological analysis. The number of surviving pyramidal neurons in the CA1, CA2, and CA3 regions of the hippocampus was counted.

    • Electroencephalography (EEG): EEG was recorded to monitor brain electrical activity.

  • Statistical Analysis: The number of surviving neurons was compared between the this compound-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).[11]

MK-801 in a Rat Model of Focal Cerebral Ischemia
  • Animal Model: Lightly anesthetized rats.

  • Ischemia Induction: Permanent occlusion of one middle cerebral artery (MCA) was performed to create a focal ischemic lesion.

  • Drug Administration: MK-801 (0.5 mg/kg) was administered intravenously either 30 minutes before or 30 minutes after MCA occlusion.

  • Outcome Assessment:

    • Infarct Volume Measurement: Animals were sacrificed 3 hours after MCA occlusion. Brains were sectioned and stained to visualize the ischemic damage. The volume of the infarct in the cerebral cortex and caudate nucleus was quantified.

  • Physiological Monitoring: Arterial blood pressure was monitored as MK-801 can induce hypotension.

  • Statistical Analysis: Infarct volumes in the MK-801 treated groups were compared to an untreated control group.[9]

Memantine in a Rat Model of Alzheimer's Disease (Aβ Injection)
  • Animal Model: Sprague-Dawley rats.

  • Disease Model Induction: Amyloid-beta 1-40 (Aβ1-40) was injected into the hippocampal fissure to induce neurotoxicity.

  • Drug Administration: Memantine was delivered via a subcutaneously implanted osmotic pump for 9 days, achieving steady-state plasma concentrations of 2.34 ± 0.23 µM.

  • Outcome Assessment:

    • Histology and Immunohistochemistry: On day 9, animals were sacrificed. Brain sections were analyzed for neuronal degeneration (e.g., pyknotic nuclei) and activation of astrocytes (GFAP immunostaining) and microglia.

    • Behavioral Testing: On day 8, psychomotor activity and spatial discrimination were assessed.

  • Statistical Analysis: The extent of neuronal degeneration and glial activation was compared between Memantine-treated and vehicle-treated animals.[22]

Signaling Pathways and Experimental Workflows

The neuroprotective effects of these NMDA antagonists are mediated by complex intracellular signaling cascades. The following diagrams, generated using Graphviz, illustrate some of the key pathways and experimental workflows.

Felbamate_Mechanism cluster_0 Excitatory Synapse cluster_1 Inhibitory Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Activates Calcium_Influx Ca2+ Influx NMDA_Receptor->Calcium_Influx Opens Channel Excitotoxicity Excitotoxicity & Neuronal Damage Calcium_Influx->Excitotoxicity GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Activates Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization & Inhibition Chloride_Influx->Hyperpolarization This compound This compound This compound->NMDA_Receptor Blocks (NR2B selective) This compound->GABA_A_Receptor Potentiates

Caption: Dual neuroprotective mechanism of this compound.

Ketamine_Signaling Ketamine Ketamine NMDA_Receptor NMDA Receptor Ketamine->NMDA_Receptor Blocks Glutamate_Release ↑ Glutamate Release NMDA_Receptor->Glutamate_Release (Disinhibition) AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Activates BDNF_Release ↑ BDNF Release AMPA_Receptor->BDNF_Release TrkB_Receptor TrkB Receptor BDNF_Release->TrkB_Receptor Activates mTOR_Pathway mTOR Pathway TrkB_Receptor->mTOR_Pathway Activates Synaptogenesis Synaptogenesis & Neuronal Survival mTOR_Pathway->Synaptogenesis

Caption: Ketamine's neuroprotective signaling cascade.

Memantine_Anti_Apoptotic_Pathway Memantine Memantine NMDA_Receptor Extrasynaptic NMDA Receptor Memantine->NMDA_Receptor Blocks Calcium_Overload Ca2+ Overload NMDA_Receptor->Calcium_Overload Calpain_Activation Calpain Activation Calcium_Overload->Calpain_Activation Caspase_3_Activation Caspase-3 Activation Calpain_Activation->Caspase_3_Activation Apoptosis Apoptosis Caspase_3_Activation->Apoptosis

Caption: Memantine's anti-apoptotic pathway.

Experimental_Workflow_Ischemia start Animal Model (e.g., Rat, Gerbil) ischemia Induction of Ischemia (e.g., MCAO, Carotid Occlusion) start->ischemia treatment Drug Administration (e.g., this compound, Vehicle) ischemia->treatment survival Survival Period treatment->survival assessment Outcome Assessment survival->assessment histology Histology (Infarct Volume, Neuronal Count) assessment->histology behavior Behavioral Tests (Neurological Score, Motor Function) assessment->behavior analysis Data Analysis histology->analysis behavior->analysis

Caption: General experimental workflow for ischemia models.

Conclusion

The comparative analysis of this compound with other NMDA antagonists reveals a landscape of diverse pharmacological profiles and neuroprotective efficacies. This compound's unique dual mechanism of action, targeting both excitatory and inhibitory systems, along with its potential NR2B selectivity, positions it as a compound of significant interest for further investigation in the context of neuroprotection. While Ketamine and Memantine have also demonstrated considerable neuroprotective potential through distinct mechanisms, their clinical applications are shaped by their respective side-effect profiles and therapeutic windows. The potent but toxic nature of MK-801 underscores the critical importance of developing NMDA modulators with improved safety profiles.

The data presented in this guide, derived from preclinical studies, highlights the therapeutic potential of these compounds. However, the translation of these findings to clinical practice requires further rigorous investigation. Future research should focus on head-to-head comparative studies, the elucidation of downstream signaling pathways, and the identification of biomarkers to predict treatment response. Such efforts will be instrumental in advancing the development of effective neuroprotective strategies for a range of devastating neurological disorders.

References

Independent replication of published Felbamate clinical trial results

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of published clinical trial results for Felbamate, an anticonvulsant medication. The data presented here is intended to offer a consolidated overview of its efficacy and safety profile across various study designs and patient populations, serving as a resource for researchers and professionals in the field of drug development. Due to the general unavailability of public data from original trials for direct independent replication, this guide focuses on comparing the methodologies and outcomes of distinct clinical studies.

Mechanism of Action

This compound's anticonvulsant properties are attributed to a multifaceted mechanism of action that involves the modulation of both excitatory and inhibitory neurotransmitter systems.[1] It is known to interact with NMDA and GABA receptors.[1][2] Specifically, it acts as an antagonist at the strychnine-insensitive glycine-binding site of the NMDA receptor, which in turn inhibits the effects of excitatory amino acids and suppresses seizure activity.[3][4][5] Additionally, this compound can potentiate GABA-ergic activity, further contributing to its anticonvulsant effects.[1] Some studies also suggest that it has weak inhibitory effects on GABA-receptor and benzodiazepine-receptor binding.[3][5] Evidence also points to the inhibition of voltage-gated sodium and calcium channels.[1][6]

Below is a diagram illustrating the proposed signaling pathway for this compound.

Felbamate_Mechanism_of_Action cluster_pre_synaptic Presynaptic Neuron cluster_post_synaptic Postsynaptic Neuron Ca_channel Voltage-gated Ca++ Channel Glutamate_vesicle Glutamate Vesicle Na_channel Voltage-gated Na+ Channel NMDA_receptor NMDA Receptor Glutamate_vesicle->NMDA_receptor Glutamate Release GABA_receptor GABA-A Receptor This compound This compound This compound->Ca_channel Inhibits This compound->Na_channel Inhibits This compound->NMDA_receptor Antagonist at Glycine Site This compound->GABA_receptor Potentiates GABA response Experimental_Workflow cluster_enrollment Patient Enrollment cluster_baseline Baseline Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Inclusion Inclusion Criteria Met (e.g., seizure frequency, age) Informed_Consent Informed Consent Inclusion->Informed_Consent Exclusion Exclusion Criteria Met (e.g., contraindications) Baseline_Data Baseline Seizure Frequency Recorded Informed_Consent->Baseline_Data Randomization Randomization (this compound vs. Placebo/Active Control) Baseline_Data->Randomization Titration Dose Titration Randomization->Titration Maintenance Maintenance Dosing Titration->Maintenance Efficacy_Assessment Efficacy Assessment (Seizure Logs, Global Evaluation) Maintenance->Efficacy_Assessment Safety_Monitoring Safety Monitoring (Adverse Events, Lab Tests) Maintenance->Safety_Monitoring Data_Analysis Statistical Analysis Efficacy_Assessment->Data_Analysis Safety_Monitoring->Data_Analysis

References

A Comparative Analysis of Felbamate's Modulatory Effects on GABA-A Receptor Subunits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Felbamate's interaction with various γ-aminobutyric acid type A (GABA-A) receptor subunit combinations. The information presented is supported by experimental data from peer-reviewed studies, offering insights into the subunit-selective modulation of this anti-epileptic drug.

Executive Summary

This compound exhibits a distinct and subunit-dependent modulation of GABA-A receptors. Electrophysiological studies reveal that this compound potentiates GABA-evoked currents in receptors containing specific α and β subunit combinations, while having no effect or even inhibiting currents in others. This selective action underscores the complexity of its mechanism and highlights the importance of GABA-A receptor heterogeneity in determining drug efficacy and potential side effects.

Data Presentation: this compound's Modulation of GABA-A Receptor Subunits

The following table summarizes the quantitative data from electrophysiological studies on the effects of this compound on different GABA-A receptor subunit compositions. The data is primarily derived from studies utilizing two-electrode voltage clamp (TEVC) on Xenopus oocytes expressing recombinant human GABA-A receptors.

GABA-A Receptor Subunit CompositionThis compound ConcentrationGABA ConcentrationModulation EffectPercentage of Modulation (%)Reference
α1β2γ2S300 µMEC1 (0.1-1µM)Potentiation37-50[1]
α1β3γ2SNot SpecifiedNot SpecifiedPotentiationNot Specified[2]
α2β2γ2S300 µMEC1 (0.1-1µM)Potentiation19-24[1]
α2β3γ2SNot SpecifiedNot SpecifiedPotentiationNot Specified[2]
Receptors containing α4 subunit300 µMEC1 (0.1-1µM)Inhibition10 to nearly 100[1]
Receptors containing δ subunit300 µMEC1 (0.1-1µM)Inhibition10 to nearly 100[1]
Receptors containing γ2L subunit300 µMEC1 (0.1-1µM)Inhibition10 to nearly 100[1]

Note: The data presented is based on available public information from abstracts and may not represent the full scope of the original research. EC1 refers to a GABA concentration that elicits 1% of the maximal response.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Two-Electrode Voltage Clamp (TEVC) of Xenopus Oocytes

This technique is widely used to study the function of ion channels, including GABA-A receptors, expressed in a heterologous system.

1. Oocyte Preparation:

  • Mature female Xenopus laevis frogs are anesthetized, and a small incision is made to remove a portion of the ovary.

  • Oocytes are manually defolliculated after treatment with collagenase to remove the follicular layer.

  • Stage V-VI oocytes are selected for injection.

2. cRNA Injection:

  • cRNAs encoding the desired human GABA-A receptor subunits (e.g., α1, β2, γ2S) are synthesized in vitro.

  • A precise volume of the cRNA mixture is injected into the cytoplasm of each oocyte using a microinjection pipette.

  • Injected oocytes are incubated for 2-7 days at 16-18°C to allow for receptor expression on the cell membrane.

3. Electrophysiological Recording:

  • An oocyte is placed in a recording chamber continuously perfused with a saline solution (e.g., ND96).

  • Two glass microelectrodes, filled with 3M KCl, are impaled into the oocyte. One electrode measures the membrane potential, and the other injects current.

  • The oocyte is voltage-clamped at a holding potential of -70 mV.

  • GABA and this compound are applied via the perfusion system.

4. Data Acquisition and Analysis:

  • GABA-evoked currents are recorded in the absence and presence of this compound.

  • The percentage of potentiation or inhibition is calculated by comparing the peak current amplitude in the presence of this compound to the control GABA response.

  • Dose-response curves are generated by applying a range of GABA concentrations to determine the EC50 (the concentration of GABA that elicits a half-maximal response).

Whole-Cell Voltage Clamp of Cultured Neurons

This technique allows for the recording of ionic currents from the entire cell membrane of a neuron in culture.

1. Cell Culture:

  • Primary neurons (e.g., from rat hippocampus) are dissociated and plated on coverslips coated with a substrate to promote adherence (e.g., poly-L-lysine).

  • Neurons are maintained in a controlled incubator environment for several days to allow for maturation and synapse formation.

2. Electrophysiological Recording:

  • A coverslip with cultured neurons is placed in a recording chamber on the stage of an inverted microscope and continuously perfused with an external saline solution.

  • A glass micropipette with a fine tip (1-5 MΩ resistance) is filled with an internal solution mimicking the intracellular ionic composition and is carefully brought into contact with the cell body of a neuron.

  • A gigaohm seal is formed between the pipette tip and the cell membrane through gentle suction.

  • The membrane patch under the pipette tip is ruptured by applying a brief pulse of suction, establishing the whole-cell configuration.

  • The neuron is voltage-clamped at a holding potential of -60 mV.

3. Drug Application and Data Analysis:

  • GABA and this compound are applied to the neuron using a fast perfusion system to ensure rapid solution exchange.

  • The resulting currents are recorded and analyzed in a similar manner to the TEVC experiments to determine the modulatory effect of this compound.

Mandatory Visualizations

GABA-A Receptor Signaling Pathway

The following diagram illustrates the basic signaling cascade of a GABA-A receptor and the point of modulation by allosteric modulators like this compound.

Caption: GABA-A receptor signaling pathway and allosteric modulation.

Experimental Workflow for Two-Electrode Voltage Clamp

The diagram below outlines the key steps involved in a typical TEVC experiment to assess the effect of a compound on recombinant GABA-A receptors.

TEVC_Workflow cluster_preparation Preparation cluster_recording Recording cluster_analysis Data Analysis Oocyte_Isolation Isolate Xenopus Oocytes cRNA_Injection Inject cRNAs into Oocytes Oocyte_Isolation->cRNA_Injection cRNA_Synthesis Synthesize GABA-A Subunit cRNAs cRNA_Synthesis->cRNA_Injection Incubation Incubate for Receptor Expression cRNA_Injection->Incubation TEVC_Setup Mount Oocyte in TEVC Setup Incubation->TEVC_Setup Control_Recording Record Control GABA Current TEVC_Setup->Control_Recording Drug_Application Apply this compound + GABA Control_Recording->Drug_Application Data_Acquisition Acquire Current Traces Control_Recording->Data_Acquisition Washout Washout Drug_Application->Washout Drug_Application->Data_Acquisition Washout->Control_Recording Repeat with different concentrations Analysis Analyze Modulation Effect Data_Acquisition->Analysis Dose_Response Generate Dose-Response Curves Analysis->Dose_Response

Caption: Workflow of a Two-Electrode Voltage Clamp experiment.

Concluding Remarks

The subunit-selective modulation of GABA-A receptors by this compound provides a compelling example of how subtle variations in receptor composition can lead to significant differences in drug response. This guide offers a foundational understanding for researchers investigating the neuropharmacology of anti-epileptic drugs and for professionals involved in the development of novel therapeutics with improved target specificity. Further research to elucidate the precise binding sites and the molecular mechanisms underlying this compound's differential effects on various GABA-A receptor isoforms is warranted and will be critical for the design of next-generation antiepileptic agents.

References

Assessing the Long-Term Efficacy and Safety of Felbamate in Preclinical Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the long-term efficacy and safety of Felbamate in preclinical models, designed for researchers, scientists, and drug development professionals. The following sections detail this compound's performance against alternative anticonvulsants, supported by experimental data, detailed methodologies, and visual representations of its mechanism of action and experimental workflows.

Long-Term Efficacy of this compound

This compound has demonstrated potent and broad-spectrum anticonvulsant activity in various preclinical models of epilepsy. Its efficacy has been shown to be comparable or, in some instances, superior to other established antiepileptic drugs.

A key study examining the effects of this compound in a rat model of self-sustaining status epilepticus (SSSE) induced by perforant path stimulation provides valuable comparative data against Diazepam (DZP) and Phenytoin (PHT). This compound, administered after the induction of SSSE, significantly shortened the total time spent in seizures in a dose-dependent manner.[1]

Table 1: Comparative Efficacy of this compound in a Rat Model of Status Epilepticus

Treatment GroupDose (mg/kg)Total Seizure Duration (minutes, mean +/- SD)
Control-410 +/- 133
This compound50290 +/- 251
This compound10015.3 +/- 9
This compound2007 +/- 1
Diazepam (DZP)1095 +/- 22
Phenytoin (PHT)506.3 +/- 2.5

Data sourced from a study on this compound in an experimental model of status epilepticus.[1]

In the amygdala kindling model of temporal lobe epilepsy in rats, this compound demonstrated a potent, dose-dependent increase in the afterdischarge threshold (ADT), a measure of the stimulus required to elicit a seizure. At a dose of 50 mg/kg, this compound increased the ADT by almost 600% of the control value and significantly reduced seizure severity, seizure duration, and afterdischarge duration without causing adverse behavioral effects.[2]

Long-Term Safety and Tolerability of this compound

Preclinical studies in multiple species, including mice, rats, and dogs, have established a safety profile for the long-term administration of this compound.

Chronic toxicity studies have identified several consistent drug-related effects. A notable finding across multiple-dose studies was a decrease in body weight and food consumption.[3] Additionally, an increase in both relative and absolute liver weight was observed in rats and dogs, which in some cases was accompanied by elevated serum enzyme levels.[3] However, importantly, no corresponding histopathological changes were found in the liver to explain these enzyme elevations.[3]

Chronic administration of this compound in mice and rats did not lead to the development of tolerance to its anticonvulsant effects.[4] Specifically, 15-day administration in mice did not significantly affect the intravenous pentylenetetrazol (PTZ) seizure threshold.[4] Similarly, chronic oral administration in rats for 5-7 days had no significant effect on maximal electroshock seizure activity.[4] These findings suggest that this compound maintains its efficacy over prolonged periods of use with minimal potential for tolerance development.[4]

Table 2: Summary of Long-Term Preclinical Safety Findings for this compound

SpeciesDuration of StudyKey Safety/Tolerability Findings
Mice, Rats, DogsSubchronic and ChronicDecreased body weight and food consumption.[3]
Rats, DogsMultiple-dose studiesIncreased relative and absolute liver weight.[3]
Rats, DogsMultiple-dose studiesOccasional increases in serum enzyme levels without histopathological liver changes.[3]
Mice, RatsChronic (up to 15 days)Minimal potential for tolerance development to anticonvulsant effects.[4]

Mechanism of Action: A Dual Approach

This compound's broad efficacy is attributed to its unique dual mechanism of action, which involves the modulation of both excitatory and inhibitory neurotransmitter systems.[5][6] It primarily acts as an antagonist at the glycine-binding site of the N-methyl-D-aspartate (NMDA) receptor, thereby inhibiting excitatory neurotransmission.[7][8][9] Concurrently, it potentiates the effects of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the brain, at GABA-A receptors.[5][6] This combined action helps to suppress seizure activity.[5]

Felbamate_Mechanism_of_Action cluster_excitatory Excitatory Synapse cluster_inhibitory Inhibitory Synapse Glutamate Glutamate NMDA_Receptor NMDA Receptor Glutamate->NMDA_Receptor Ca_Influx Ca++ Influx NMDA_Receptor->Ca_Influx Opens Glycine_Site Glycine Site Glycine_Site->NMDA_Receptor Felbamate_NMDA This compound Felbamate_NMDA->Glycine_Site Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Cl_Influx Cl- Influx GABA_A_Receptor->Cl_Influx Opens Felbamate_GABA This compound Felbamate_GABA->GABA_A_Receptor Potentiates Neuronal_Inhibition Neuronal Inhibition Cl_Influx->Neuronal_Inhibition Experimental_Workflow_Status_Epilepticus cluster_treatments Treatment Groups cluster_endpoints Endpoints Animal_Prep Adult Male Wistar Rats Electrode_Implantation Permanent Electrode Implantation (Perforant Path) Animal_Prep->Electrode_Implantation SSSE_Induction Induction of Self-Sustaining Status Epilepticus (SSSE) (30 min stimulation) Electrode_Implantation->SSSE_Induction Drug_Admin Intravenous Drug Administration (10 min post-induction) SSSE_Induction->Drug_Admin This compound This compound (50, 100, 200 mg/kg) Drug_Admin->this compound Diazepam Diazepam (10 mg/kg) Drug_Admin->Diazepam Phenytoin Phenytoin (50 mg/kg) Drug_Admin->Phenytoin Control Control (Vehicle) Drug_Admin->Control Data_Analysis Efficacy Assessment This compound->Data_Analysis Diazepam->Data_Analysis Phenytoin->Data_Analysis Control->Data_Analysis Seizure_Duration Total Seizure Duration Data_Analysis->Seizure_Duration Neuronal_Injury Severity of Neuronal Injury Data_Analysis->Neuronal_Injury

References

Safety Operating Guide

Personal protective equipment for handling Felbamate

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Felbamate

This document provides immediate safety, handling, and disposal protocols for this compound, designed for researchers, scientists, and drug development professionals. The following procedural guidance is intended to ensure a safe laboratory environment.

Quantitative Data Summary

The following table summarizes key quantitative and physical data for this compound. While a specific regulatory Occupational Exposure Limit (OEL) from bodies like OSHA or ACGIH has not been established, the pharmaceutical industry often develops internal OELs for potent compounds. For drugs with serious toxicity at low therapeutic doses, OELs are frequently set at levels below 10 µg/m³[1][2][3][4].

PropertyDataSource
Chemical Name 2-Phenyl-1,3-propanediol dicarbamate[5]
Molecular Formula C₁₁H₁₄N₂O₄[5]
Molecular Weight 238.24 g/mol [5]
Appearance White, odorless powder
Solubility Poorly soluble in water. Soluble in DMSO, 1-methyl-2-pyrrolidinone, and DMF.
Storage Temperature 20°C to 25°C (68°F to 77°F)

Operational Plan for Handling this compound

Adherence to the following operational procedures is critical for the safe handling of this compound in a laboratory setting.

Engineering Controls

The primary method for controlling exposure should be through engineering controls.

  • Ventilation: All handling of this compound powder should occur within a certified chemical fume hood or other ventilated enclosure to minimize inhalation exposure.

  • Containment: Use of a powder containment hood is recommended for weighing and aliquoting solid this compound to prevent dust generation and dispersal.

Personal Protective Equipment (PPE)

A risk assessment should precede all handling activities to ensure appropriate PPE is selected. The following provides general guidance.

  • Hand Protection: Wear suitable protective gloves. For prolonged or repeated contact, nitrile gloves are recommended.

  • Eye/Face Protection: Safety glasses with side shields are required at a minimum. If there is a risk of splashing, chemical safety goggles and a face shield should be used.

  • Respiratory Protection: If engineering controls are not sufficient to control airborne dust, a quarter mask (DIN EN 140) or a NIOSH-approved respirator appropriate for the exposure level should be used.

  • Skin and Body Protection: A standard laboratory coat is required. For tasks with a higher potential for contamination, an apron or a disposable gown should be worn.

Routine Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

G cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal A Conduct Risk Assessment B Assemble Required PPE (Gloves, Goggles, Lab Coat) A->B C Prepare Ventilated Workspace (e.g., Fume Hood) B->C D Weigh this compound Powder in Containment Hood C->D E Perform Experimental Work (e.g., Dissolution, Reaction) D->E F Decontaminate Work Surfaces E->F G Segregate Waste (Solid, Liquid, Sharps) F->G H Package & Label Waste for Disposal G->H I Remove PPE & Wash Hands H->I

Caption: Standard operational workflow for handling this compound.

Emergency Procedures: Spill Management

In the event of a this compound spill, immediate and correct action is necessary to prevent exposure and contamination.

Spill Cleanup Protocol
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Evacuate (If Necessary): For large or unmanageable spills, evacuate the area and contact the institutional Environmental Health and Safety (EHS) office.

  • Secure the Area: Restrict access to the spill area.

  • Don PPE: Before cleanup, at a minimum, don two pairs of chemotherapy-tested gloves, an impermeable gown, safety goggles, and an appropriate respirator.

  • Contain the Spill:

    • For Powder Spills: Gently cover the spill with absorbent pads or mats. Carefully moisten the material with water to prevent dust from becoming airborne. Avoid creating dust clouds.

    • For Liquid Spills: Cover the spill with absorbent pads, granules, or a spill pillow, working from the outside of the spill inward.

  • Clean the Area:

    • Use a scoop and scraper to carefully collect all absorbed material and any broken glass.

    • Place the collected waste into a designated, sealable hazardous waste container (e.g., a cytotoxic waste bag).

    • Clean the spill area thoroughly, working from the outer edge inwards. Use a detergent solution followed by water.

  • Dispose of Waste: All cleanup materials (pads, gloves, gown, etc.) must be disposed of as hazardous waste according to institutional and local regulations.

  • Decontaminate and Doff PPE: Remove the outer pair of gloves and dispose of them. Remove the remaining PPE in a manner that avoids self-contamination and place it in the hazardous waste bag.

  • Hygiene: Wash hands thoroughly with soap and water after completing the cleanup.

Emergency Spill Response Plan

The following diagram illustrates the logical flow for responding to a chemical spill.

G start Spill Occurs alert Alert Personnel Secure Area start->alert assess Assess Spill Size & Hazard don_ppe Don Appropriate PPE (Gloves, Gown, Goggles, Respirator) assess->don_ppe Minor Spill evacuate Evacuate Area Call EHS/Emergency Response assess->evacuate Major Spill alert->assess contain Contain Spill (Absorb liquid / Wet powder) don_ppe->contain cleanup Collect Debris into Hazardous Waste Bag contain->cleanup decon Decontaminate Area with Detergent & Water cleanup->decon dispose Dispose of All Materials as Hazardous Waste decon->dispose report Report Incident to Supervisor/EHS dispose->report evacuate->report

Caption: Logical workflow for a chemical spill response.

Disposal Plan

All waste generated from the handling of this compound must be treated as hazardous chemical waste.

  • Segregation: Do not mix this compound waste with household garbage or other non-hazardous waste streams. Keep solid waste (contaminated gloves, pads, vials) separate from liquid waste.

  • Packaging:

    • Use only approved, properly sealed, and clearly labeled hazardous waste containers.

    • Ensure containers are compatible with the waste they hold.

    • For sharps (needles, contaminated glass), use a designated puncture-resistant sharps container.

  • Labeling: Label all waste containers clearly with "Hazardous Waste" and the full chemical name, "this compound."

  • Collection: Follow institutional procedures for the collection of hazardous waste. Contact your EHS office to schedule a pickup. All waste must be handled in accordance with local, state, and federal regulations.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.